molecular formula C10H12N6O2 B1669710 (-)-6-Aminocarbovir CAS No. 109881-25-6

(-)-6-Aminocarbovir

Numéro de catalogue: B1669710
Numéro CAS: 109881-25-6
Poids moléculaire: 248.24 g/mol
Clé InChI: QVRGWJZTKCMSIW-NTSWFWBYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

D4DAP is HIV virus replication inhibitor.

Propriétés

Numéro CAS

109881-25-6

Formule moléculaire

C10H12N6O2

Poids moléculaire

248.24 g/mol

Nom IUPAC

[(2S,5R)-5-(2,6-diaminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol

InChI

InChI=1S/C10H12N6O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h1-2,4-6,17H,3H2,(H4,11,12,14,15)/t5-,6+/m0/s1

Clé InChI

QVRGWJZTKCMSIW-NTSWFWBYSA-N

SMILES isomérique

C1=C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N

SMILES canonique

C1=CC(OC1CO)N2C=NC3=C(N=C(N=C32)N)N

Apparence

Solid powder

Autres numéros CAS

109881-25-6

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2,6-diaminopurine 2',3'-didehydro-2',3'-dideoxyriboside
ddeDAPR

Origine du produit

United States

Foundational & Exploratory

The Prodrug Advantage: A Technical Guide to the Discovery and Synthesis of (-)-6-Aminocarbovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-6-Aminocarbovir, a carbocyclic nucleoside analog, represents a pivotal development in the optimization of antiretroviral therapy. It was discovered and synthesized as a more bioavailable prodrug of (-)-Carbovir, which is the enantiomerically pure form of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The core innovation behind this compound lies in its enhanced absorption profile, which allows for more efficient delivery of the active antiviral agent, (-)-Carbovir, into the systemic circulation. This technical guide provides an in-depth overview of the discovery and synthetic pathways leading to this compound, complete with detailed experimental protocols and quantitative data.

Discovery and Rationale

The development of this compound was driven by the need to improve the pharmacokinetic properties of its parent drug, (-)-Carbovir. While (-)-Carbovir is a highly effective inhibitor of HIV reverse transcriptase, its oral bioavailability can be limited. Researchers hypothesized that modifying the 6-position of the purine ring could lead to a prodrug that is more readily absorbed and then metabolized in vivo to the active (-)-Carbovir. Pharmacokinetic studies in rats confirmed this hypothesis, demonstrating that oral administration of this compound resulted in significantly higher systemic exposure to (-)-Carbovir compared to direct oral administration of (-)-Carbovir itself. Following intravenous administration, this compound is rapidly cleared with a terminal half-life of approximately 0.35 hours[1]. After an oral dose, the time to reach maximum plasma concentration (tmax) is about 0.39 hours, with a maximum concentration (Cmax) of 4.96 µg/mL[1]. The oral bioavailability of this compound has been reported to be 46% based on plasma AUC comparison and 33% based on urinary excretion data[1].

Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the construction of the chiral carbocyclic core, followed by the elaboration of the purine base. The key strategic element involves the stereoselective synthesis of the cyclopentenylamine intermediate and its subsequent coupling with a suitable pyrimidine precursor, which is then cyclized to form the purine ring system. The final step involves the amination of a 6-chloro-purine intermediate.

Synthesis_of_6_Aminocarbovir A 2-Azabicyclo[2.2.1]hept-5-en-3-one B cis-4-(Acetamidomethyl)cyclopent-2-enol A->B 1. LiAlH4 2. Ac2O, Pyridine C cis-4-(Aminomethyl)cyclopent-2-enol B->C Ba(OH)2 D N-[cis-4-(Hydroxymethyl)cyclopent-2-enyl]-N'-(2-amino-4,6-dichloropyrimidin-5-yl)formamidine C->D 2-Amino-4,6-dichloropyrimidine, Triethyl orthoformate E Carbocyclic analog of 2-amino-6-chloropurine D->E 1. NH3/MeOH 2. Diethoxymethyl acetate F This compound E->F NH3/MeOH, 100°C

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

StepProductStarting MaterialReagentsYield (%)Reference
1cis-4-(Acetamidomethyl)cyclopent-2-enol2-Azabicyclo[2.2.1]hept-5-en-3-one1. LiAlH₄2. Ac₂O, Pyridine~75Vince & Hua, 1990
2cis-4-(Aminomethyl)cyclopent-2-enolcis-4-(Acetamidomethyl)cyclopent-2-enolBa(OH)₂~90Vince & Hua, 1990
3N-[cis-4-(Hydroxymethyl)cyclopent-2-enyl]-N'-(2-amino-4,6-dichloropyrimidin-5-yl)formamidinecis-4-(Aminomethyl)cyclopent-2-enol2-Amino-4,6-dichloropyrimidine, Triethyl orthoformate~85Vince & Hua, 1990
4Carbocyclic analog of 2-amino-6-chloropurineN-[cis-4-(Hydroxymethyl)cyclopent-2-enyl]-N'-(2-amino-4,6-dichloropyrimidin-5-yl)formamidine1. NH₃/MeOH2. Diethoxymethyl acetate~60Vince & Hua, 1990
5This compoundCarbocyclic analog of 2-amino-6-chloropurineNH₃/MeOH>90 (estimated)General methods for purine amination

Experimental Protocols

Step 1: Synthesis of cis-4-(Acetamidomethyl)cyclopent-2-enol

To a stirred solution of 2-azabicyclo[2.2.1]hept-5-en-3-one in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude amino alcohol is then dissolved in pyridine, and acetic anhydride is added dropwise at 0 °C. The reaction is stirred at room temperature overnight. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford cis-4-(acetamidomethyl)cyclopent-2-enol.

Step 2: Synthesis of cis-4-(Aminomethyl)cyclopent-2-enol

A mixture of cis-4-(acetamidomethyl)cyclopent-2-enol and barium hydroxide octahydrate in water is heated to reflux for 6 hours. After cooling to room temperature, the reaction mixture is neutralized with solid carbon dioxide. The barium carbonate precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield cis-4-(aminomethyl)cyclopent-2-enol as a crude oil, which is used in the next step without further purification.

Step 3: Synthesis of N-[cis-4-(Hydroxymethyl)cyclopent-2-enyl]-N'-(2-amino-4,6-dichloropyrimidin-5-yl)formamidine

A mixture of cis-4-(aminomethyl)cyclopent-2-enol, 2-amino-4,6-dichloropyrimidine, and triethyl orthoformate is heated at 120 °C for 2 hours. The volatile components are removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the desired formamidine derivative.

Step 4: Synthesis of the Carbocyclic analog of 2-amino-6-chloropurine

The formamidine derivative from the previous step is dissolved in methanolic ammonia and heated in a sealed tube at 100 °C for 18 hours. The solvent is evaporated, and the residue is treated with diethoxymethyl acetate at 100 °C for 1 hour. After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the carbocyclic analog of 2-amino-6-chloropurine.

Step 5: Synthesis of this compound

The carbocyclic analog of 2-amino-6-chloropurine is dissolved in methanolic ammonia and heated in a sealed steel bomb at 100 °C for 12 hours. The reaction vessel is cooled, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.

Metabolic Activation Pathway

This compound acts as a prodrug and is converted in vivo to the active antiviral agent, Carbovir triphosphate, through a series of enzymatic steps. This process is crucial for its therapeutic effect.

Metabolic_Activation Prodrug This compound Carbovir (-)-Carbovir Prodrug->Carbovir Adenosine Deaminase CarbovirMP Carbovir Monophosphate Carbovir->CarbovirMP 5'-Kinase CarbovirDP Carbovir Diphosphate CarbovirMP->CarbovirDP Guanylate Kinase CarbovirTP Carbovir Triphosphate (Active) CarbovirDP->CarbovirTP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase CarbovirTP->HIV_RT Inhibition

Caption: Metabolic activation of this compound.

Conclusion

The discovery and synthesis of this compound exemplify a successful prodrug strategy in antiviral drug development. By targeting improved pharmacokinetic properties, this compound enhances the therapeutic potential of its active metabolite, (-)-Carbovir. The synthetic route, while multi-stepped, is well-established and provides a reliable method for accessing this important molecule. Further research into novel prodrugs of NRTIs continues to be a promising avenue for improving the management of HIV/AIDS.

References

(-)-6-Aminocarbovir: A Prodrug Approach for Enhanced Carbovir Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbovir, a carbocyclic nucleoside analog, is a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. However, its clinical utility is hampered by poor oral bioavailability. To address this limitation, (-)-6-aminocarbovir has been investigated as a prodrug of carbovir. This technical guide provides a comprehensive overview of this compound, encompassing its mechanism of action, metabolic activation, and pharmacokinetic profile. Detailed experimental protocols for key in vitro and in vivo studies are presented, alongside a quantitative summary of its pharmacological parameters. This document aims to serve as a valuable resource for researchers and drug development professionals working on novel antiviral therapies.

Introduction

The development of effective antiretroviral therapies remains a cornerstone of HIV management. Nucleoside reverse transcriptase inhibitors (NRTIs) are a critical class of antiretroviral drugs that act by terminating the elongation of the viral DNA chain during reverse transcription. Carbovir, the carbocyclic analog of 2',3'-didehydro-2',3'-dideoxyguanosine, has demonstrated significant in vitro activity against HIV. However, its clinical advancement has been limited by its low oral bioavailability.

Prodrug strategies offer a promising approach to improve the pharmacokinetic properties of parent drugs. This compound, a 6-amino derivative of carbovir, has been designed as a prodrug to enhance the oral delivery of carbovir. This guide delves into the scientific rationale and technical data supporting the use of this compound as a prodrug for carbovir.

Mechanism of Action and Metabolic Activation

The antiviral activity of this compound is dependent on its metabolic conversion to the active moiety, carbovir, and its subsequent phosphorylation to carbovir triphosphate (CBV-TP).

Metabolic Conversion to Carbovir

This compound is a substrate for adenosine deaminase, an enzyme that catalyzes the hydrolytic deamination of the 6-amino group, converting the prodrug into carbovir. This conversion primarily occurs in the liver and intestines.

Phosphorylation to Carbovir Triphosphate

Following its formation, carbovir undergoes a three-step phosphorylation process mediated by cellular kinases to yield the active triphosphate metabolite, CBV-TP. The key enzymes involved in this phosphorylation cascade have been identified as:

  • 5'-Nucleotidase: Catalyzes the initial phosphorylation of carbovir to carbovir monophosphate (CBV-MP).[1]

  • Guanylate Kinase (GMP Kinase): Phosphorylates CBV-MP to carbovir diphosphate (CBV-DP). The (-)-enantiomer of carbovir monophosphate is a significantly more efficient substrate for GMP kinase than the (+)-enantiomer.[1]

  • Pyruvate Kinase, Phosphoglycerate Kinase, and Creatine Kinase: These kinases can all contribute to the phosphorylation of CBV-DP to the active carbovir triphosphate (CBV-TP).[1]

  • Nucleoside-Diphosphate Kinase: Also participates in the final phosphorylation step to form CBV-TP, showing a preference for the (-)-enantiomer.[1]

Inhibition of HIV Reverse Transcriptase

Carbovir triphosphate acts as a competitive inhibitor of the viral enzyme, HIV reverse transcriptase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring of carbovir prevents the formation of the next 5'-3' phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound and carbovir, including in vitro anti-HIV activity and pharmacokinetic parameters in rats.

Table 1: In Vitro Anti-HIV Activity

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
CarbovirHIV-1MT-44.0160 (CEM cells)40

Table 2: Pharmacokinetic Parameters in Male Sprague-Dawley Rats

Compound & RouteDose (mg/kg)Cmax (µg/mL)Tmax (hr)t1/2 (hr)Total Systemic Clearance (L/hr/kg)Oral Bioavailability of Carbovir (%)
This compound (IV)20--0.19 ± 0.056.94 ± 1.96-
This compound (Oral)401.65 ± 0.7 (as Carbovir)---46.2 ± 9.9
Carbovir (IV)20-----
Carbovir (Oral)601.00---~20

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life. Data is presented as mean ± SD where available.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the reviewed literature. However, a general synthetic approach involves the chemical modification of carbovir. The synthesis of carbovir itself typically starts from a chiral lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one. The 6-hydroxyl group of the guanine moiety in carbovir can be converted to a leaving group, such as a chloro or triazolyl group, which is then displaced by an amino group to yield this compound.

In Vitro Anti-HIV Assay

Objective: To determine the 50% effective concentration (EC50) of the test compound required to inhibit HIV replication in cell culture.

Materials:

  • Cell line: MT-4 (human T-cell leukemia virus type 1-transformed T-cell line)

  • Virus: HIV-1 (e.g., IIIB strain)

  • Culture medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Test compounds: this compound and Carbovir, dissolved in dimethyl sulfoxide (DMSO).

  • Assay for viral replication: p24 antigen capture ELISA kit.

Procedure:

  • Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells per well.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add the diluted compounds to the wells containing the cells.

  • Infect the cells with a predetermined amount of HIV-1.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a p24 antigen capture ELISA according to the manufacturer's instructions.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits p24 production by 50% compared to the virus control wells.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and the resulting exposure to carbovir after intravenous and oral administration in rats.

Animals:

  • Male Sprague-Dawley rats (250-300 g).

  • Animals are cannulated in the jugular vein for intravenous administration and blood sampling.

Drug Formulation and Administration:

  • For intravenous administration, this compound and carbovir are dissolved in sterile saline.

  • For oral administration, the compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Intravenous doses are administered as a bolus injection via the jugular vein cannula.

  • Oral doses are administered by gavage.

Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Analysis:

  • Plasma concentrations of this compound and carbovir are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient elution is typically used to separate the compounds.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Detection:

    • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.

    • The instrument is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for each analyte and an internal standard.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, clearance) are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Oral bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

Visualizations

Metabolic Activation Pathway

Metabolic_Activation_Pathway Prodrug This compound Carbovir Carbovir Prodrug->Carbovir Deamination CBV_MP Carbovir Monophosphate Carbovir->CBV_MP Phosphorylation CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP Phosphorylation CBV_TP Carbovir Triphosphate (Active) CBV_DP->CBV_TP Phosphorylation Enzyme1 Adenosine Deaminase Enzyme1->Prodrug Enzyme2 5'-Nucleotidase Enzyme2->Carbovir Enzyme3 GMP Kinase Enzyme3->CBV_MP Enzyme4 Cellular Kinases (Pyruvate Kinase, etc.) Enzyme4->CBV_DP

Caption: Metabolic activation of this compound to carbovir triphosphate.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Animal Sprague-Dawley Rats Cannulation Jugular Vein Cannulation Animal->Cannulation IV_Dose Intravenous Bolus This compound or Carbovir Cannulation->IV_Dose Oral_Dose Oral Gavage This compound or Carbovir Cannulation->Oral_Dose Blood_Collection Serial Blood Sampling IV_Dose->Blood_Collection Oral_Dose->Blood_Collection Centrifugation Plasma Separation Blood_Collection->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage HPLC_MSMS HPLC-MS/MS Analysis Storage->HPLC_MSMS PK_Analysis Pharmacokinetic Modeling HPLC_MSMS->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study in rats.

Conclusion

This compound serves as an effective prodrug for carbovir, significantly improving its oral bioavailability in preclinical models. The metabolic activation pathway, involving initial deamination by adenosine deaminase followed by sequential phosphorylation by cellular kinases, leads to the formation of the active antiviral agent, carbovir triphosphate. The data presented in this technical guide underscore the potential of the prodrug approach to enhance the therapeutic utility of carbovir. Further research, including detailed synthetic optimization and evaluation in higher animal models, is warranted to fully elucidate the clinical potential of this compound.

References

Biochemical Properties of (-)-6-Aminocarbovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-6-Aminocarbovir is a carbocyclic nucleoside analog that serves as a prodrug for the potent anti-human immunodeficiency virus (HIV) agent, (-)-Carbovir. As a prodrug, this compound is designed to overcome the formulation and bioavailability challenges associated with its active counterpart. This technical guide provides an in-depth overview of the biochemical properties of this compound, detailing its conversion to (-)-Carbovir, the subsequent phosphorylation cascade to its active triphosphate form, and its ultimate mechanism of action as an inhibitor of HIV reverse transcriptase. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical biochemical pathways.

I. Biochemical Transformation and Mechanism of Action

The antiviral activity of this compound is entirely dependent on its intracellular conversion to (-)-Carbovir and subsequent phosphorylation.

Enzymatic Deamination to (-)-Carbovir

This compound is efficiently converted to (-)-Carbovir through deamination, a reaction catalyzed by the ubiquitous enzyme adenosine deaminase (ADA) .[1][2] This enzyme is crucial for purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[2] In the case of this compound, ADA removes the amino group at the 6-position of the purine ring, yielding (-)-Carbovir.

Phosphorylation of (-)-Carbovir to the Active Triphosphate

Following its formation, (-)-Carbovir undergoes a three-step phosphorylation process, catalyzed by host cellular kinases, to yield the pharmacologically active metabolite, (-)-Carbovir triphosphate. This phosphorylation is a critical determinant of the drug's antiviral potency and exhibits significant stereoselectivity.

The phosphorylation cascade is as follows:

  • (-)-Carbovir → (-)-Carbovir monophosphate: This initial phosphorylation is catalyzed by a cytosolic 5'-nucleotidase .[3][4]

  • (-)-Carbovir monophosphate → (-)-Carbovir diphosphate: The monophosphate is then phosphorylated by guanylate kinase (GMP kinase) . This step is highly stereoselective, with the (-)-enantiomer being a significantly more efficient substrate than the (+)-enantiomer.[4]

  • (-)-Carbovir diphosphate → (-)-Carbovir triphosphate: The final phosphorylation is carried out by nucleoside-diphosphate kinase , which also shows a preference for the (-)-enantiomer.[4]

Inhibition of HIV Reverse Transcriptase

The active metabolite, (-)-Carbovir triphosphate, acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT). It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic ring of (-)-Carbovir triphosphate leads to chain termination, thus halting viral DNA synthesis and replication.

II. Quantitative Biochemical Data

The following tables summarize the key quantitative parameters associated with the biochemical activity of this compound's active metabolite, (-)-Carbovir.

Table 1: Antiviral Activity of (-)-Carbovir against HIV-1

ParameterCell LineValueReference
IC50 MT-4 cells4.0 µM[5]
IC50 Clinical Isolates0.26 µM[5]

Table 2: Inhibition of HIV-1 Reverse Transcriptase by (-)-Carbovir Triphosphate

ParameterEnzymeTemplate/PrimerValueReference
Ki HIV-1 Reverse TranscriptaseCalf Thymus DNA0.021 µM[5]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterRouteDoseValueReference
Cmax Oral60 mg/kg4.96 µg/mL[6]
tmax Oral60 mg/kg0.39 hr[6]
Terminal t1/2 IV20 mg/kg0.35 hr[6]
Total Systemic Clearance IV20 mg/kg5.4 L/hr/kg[6]
Oral Bioavailability (AUC) --46%[6]
Oral Bioavailability (Urine) --33%[6]

III. Experimental Protocols

Adenosine Deaminase Activity Assay for this compound Conversion

This protocol is adapted from standard spectrophotometric assays for adenosine deaminase activity and can be used to measure the conversion of this compound to (-)-Carbovir.

Principle: The deamination of this compound to (-)-Carbovir results in a change in the UV absorbance spectrum. The rate of change in absorbance at a specific wavelength is proportional to the enzyme activity.

Materials:

  • This compound

  • (-)-Carbovir (for standard curve)

  • Purified adenosine deaminase (e.g., from calf intestine)

  • 50 mM Phosphate Buffer, pH 7.4

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading UV wavelengths

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 50 mM phosphate buffer, pH 7.4.

    • Prepare a series of (-)-Carbovir standards in the same buffer to generate a standard curve.

    • Dilute the adenosine deaminase enzyme in phosphate buffer to a suitable working concentration. The optimal concentration should be determined empirically.

  • Assay Setup:

    • To each well of a UV-transparent 96-well plate, add 180 µL of the this compound solution.

    • Include control wells with buffer only (blank) and wells with known concentrations of (-)-Carbovir for the standard curve.

  • Enzyme Reaction:

    • Initiate the reaction by adding 20 µL of the diluted adenosine deaminase solution to each well containing the substrate.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Data Acquisition:

    • Monitor the change in absorbance over time at a wavelength where the maximum difference between this compound and (-)-Carbovir is observed. This wavelength should be determined experimentally by scanning the UV spectra of both compounds. A common wavelength for monitoring adenosine deamination is around 265 nm.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

    • Use the standard curve of (-)-Carbovir to convert the change in absorbance to the concentration of product formed.

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

    • For kinetic analysis, vary the concentration of this compound and measure the corresponding initial velocities to determine Km and Vmax values using Michaelis-Menten or Lineweaver-Burk plots.

In Vitro Anti-HIV Activity Assay

This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 replication.

Principle: The assay measures the inhibition of HIV-1 replication in a susceptible human T-cell line (e.g., MT-4, CEM) by quantifying a viral marker, such as the p24 antigen, in the culture supernatant.

Materials:

  • This compound or (-)-Carbovir

  • Human T-cell line (e.g., MT-4)

  • HIV-1 laboratory strain (e.g., HIV-1IIIB)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Culture MT-4 cells in complete medium to a density of approximately 1 x 106 cells/mL.

  • Compound Dilution:

    • Prepare a series of 2-fold dilutions of the test compound in complete medium in a 96-well plate.

  • Infection:

    • In a separate tube, infect the MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.

    • Incubate the infected cells for 2-4 hours at 37°C.

  • Assay Setup:

    • Add 100 µL of the infected cell suspension to each well of the plate containing the diluted compound.

    • Include control wells with infected cells and no compound (virus control) and uninfected cells with no compound (cell control).

  • Incubation:

    • Incubate the plate for 4-5 days at 37°C in a CO2 incubator.

  • Quantification of Viral Replication:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive, colorimetric assay to measure the inhibition of HIV-1 reverse transcriptase activity.

Principle: The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the reverse transcriptase using a poly(A) template and an oligo(dT) primer. The incorporated DIG is then detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Materials:

  • (-)-Carbovir triphosphate

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 RT Assay Kit (containing reaction buffer, dNTP mix with DIG-dUTP, poly(A) x oligo(dT) template/primer, lysis buffer, anti-DIG-peroxidase antibody, and substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Dilution:

    • Prepare a series of dilutions of (-)-Carbovir triphosphate in the reaction buffer provided in the kit.

  • Reaction Setup:

    • In a 96-well microplate, add the reaction mix containing the template/primer and dNTPs.

    • Add the diluted (-)-Carbovir triphosphate to the appropriate wells.

    • Include control wells with no inhibitor (enzyme control) and no enzyme (background control).

  • Enzyme Reaction:

    • Initiate the reaction by adding the HIV-1 reverse transcriptase to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Stop the reaction and lyse the reaction components according to the kit's instructions.

    • Transfer the lysate to a streptavidin-coated microplate to capture the biotinylated DNA product.

    • Wash the plate and add the anti-DIG-peroxidase antibody conjugate.

    • Incubate and wash the plate again.

    • Add the peroxidase substrate and incubate until a color develops.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each concentration of (-)-Carbovir triphosphate relative to the enzyme control.

    • Determine the IC50 value from a dose-response curve.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the natural substrate (dGTP) and the inhibitor, and analyze the data using appropriate kinetic models (e.g., Dixon plot).

IV. Visualizations

Biochemical_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space cluster_2 HIV Replication Cycle (-)-6-Aminocarbovir_ext This compound (-)-6-Aminocarbovir_int This compound (-)-6-Aminocarbovir_ext->(-)-6-Aminocarbovir_int Cellular Uptake (-)-Carbovir (-)-Carbovir (-)-6-Aminocarbovir_int->(-)-Carbovir Adenosine Deaminase (Deamination) CBV-MP (-)-Carbovir Monophosphate (-)-Carbovir->CBV-MP 5'-Nucleotidase CBV-DP (-)-Carbovir Diphosphate CBV-MP->CBV-DP GMP Kinase CBV-TP (-)-Carbovir Triphosphate CBV-DP->CBV-TP Nucleoside- Diphosphate Kinase RT Reverse Transcriptase CBV-TP->RT Inhibition Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA (Chain Terminated) RT->Viral_DNA Incorporation & Chain Termination

Caption: Metabolic activation of this compound and its mechanism of action.

Experimental_Workflow cluster_ADA Adenosine Deaminase Activity Assay cluster_antiviral In Vitro Anti-HIV Activity Assay cluster_RT HIV Reverse Transcriptase Inhibition Assay ADA_start Prepare this compound and ADA enzyme ADA_reaction Initiate reaction and monitor absorbance change at 265 nm ADA_start->ADA_reaction ADA_analysis Calculate initial velocity and determine Km and Vmax ADA_reaction->ADA_analysis antiviral_start Culture T-cells and prepare serial dilutions of compound antiviral_infection Infect cells with HIV-1 and add compound antiviral_start->antiviral_infection antiviral_incubation Incubate for 4-5 days antiviral_infection->antiviral_incubation antiviral_quantification Quantify p24 antigen in supernatant using ELISA antiviral_incubation->antiviral_quantification antiviral_analysis Calculate IC50 value antiviral_quantification->antiviral_analysis RT_start Prepare dilutions of (-)-Carbovir triphosphate RT_reaction Set up RT reaction with DIG-labeled dUTPs RT_start->RT_reaction RT_detection Detect incorporated DIG via colorimetric ELISA RT_reaction->RT_detection RT_analysis Calculate IC50 and Ki values RT_detection->RT_analysis

References

The Enzymatic Conversion of (-)-6-Aminocarbovir to Carbovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, quantitative data, and experimental protocols related to the conversion of the prodrug (-)-6-Aminocarbovir into its active antiviral form, Carbovir. This process is a critical step in the activation of this class of nucleoside reverse transcriptase inhibitors.

Introduction

This compound is a carbocyclic nucleoside analogue that requires metabolic conversion to its active form, Carbovir, to exert its antiviral activity against retroviruses like HIV. This conversion is a key determinant of the drug's pharmacokinetic and pharmacodynamic profile. The primary mechanism underlying this transformation is enzymatic deamination, a common metabolic pathway for nucleoside analogues. Understanding the specifics of this conversion is crucial for optimizing drug design, predicting in vivo efficacy, and developing effective drug delivery strategies.

Mechanism of Action: Enzymatic Deamination by Adenosine Deaminase

The conversion of this compound to Carbovir is catalyzed by the ubiquitous enzyme Adenosine Deaminase (ADA). ADA is a key enzyme in purine metabolism, responsible for the hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.

The enzymatic reaction involves the nucleophilic attack of a water molecule on the C6 position of the purine ring of this compound. This process is facilitated by a zinc ion cofactor within the active site of ADA. The 6-amino group is subsequently eliminated as ammonia, resulting in the formation of a carbonyl group at the C6 position, thus converting this compound into Carbovir (a guanosine analogue).

The general mechanism can be summarized as follows:

  • Substrate Binding: this compound binds to the active site of Adenosine Deaminase.

  • Nucleophilic Attack: A zinc-activated water molecule attacks the C6 carbon of the purine ring.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Ammonia Elimination: The amino group at the C6 position is eliminated as an ammonium ion.

  • Product Release: The product, Carbovir, is released from the enzyme's active site.

dot digraph "Enzymatic Conversion of this compound to Carbovir" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

sub [label="this compound"]; enz [label="Adenosine Deaminase (ADA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; int [label="Tetrahedral Intermediate"]; prod [label="Carbovir"]; nh3 [label="Ammonia (NH3)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sub -> enz [label=" Binds to\nactive site "]; enz -> int [label=" Catalyzes\nnucleophilic attack "]; int -> prod [label=" Elimination of NH3 "]; int -> nh3 [dir=none]; prod -> enz [style=dashed, arrowhead=none, label=" Releases "]; } dot Figure 1: Simplified signaling pathway of the enzymatic conversion of this compound to Carbovir by Adenosine Deaminase.

Quantitative Data

Parameter Value Units
Dose (IV) 20mg/kg
Total Systemic Clearance 5.4L/hr/kg
Terminal Half-life (t1/2) 0.35hr
Fraction of Dose Excreted in Urine (as this compound) ~25%
Fraction of Dose Excreted in Urine (as Carbovir) ~25%
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Rats.
Parameter Value Units
Dose (Oral) 60mg/kg
Time to Maximum Concentration (tmax) 0.39hr
Maximum Concentration (Cmax) 4.96µg/mL
Oral Bioavailability (based on plasma AUC) 46%
Oral Bioavailability (based on urinary excretion) 33%
Fraction of Dose in Urine (as this compound) ~8%
Fraction of Dose in Urine (as Carbovir) ~24%
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats.

Experimental Protocols

The following is a generalized protocol for determining the enzymatic conversion of this compound to Carbovir using purified Adenosine Deaminase. This protocol is based on common methods for assaying ADA activity with carbocyclic nucleoside analogues.

Objective

To quantify the rate of conversion of this compound to Carbovir by Adenosine Deaminase by monitoring the change in absorbance over time.

Materials
  • This compound

  • Carbovir (as a standard)

  • Purified Adenosine Deaminase (e.g., from bovine spleen)

  • Phosphate buffer (0.1 M, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Experimental Workflow

dot digraph "Experimental Workflow for ADA Assay" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

prep [label="Prepare Reagents\n(Buffer, Substrate, Enzyme)"]; mix [label="Mix Substrate and Buffer\nin Cuvette"]; equil [label="Equilibrate to\nAssay Temperature (e.g., 25°C)"]; init [label="Initiate Reaction\nby adding Enzyme"]; spec [label="Monitor Absorbance Change\n(e.g., at 265 nm)"]; data [label="Calculate Initial Velocity"]; kin [label="Determine Kinetic Parameters\n(Km, Vmax)"];

prep -> mix; mix -> equil; equil -> init; init -> spec; spec -> data; data -> kin; } dot Figure 2: A generalized experimental workflow for determining the kinetics of Adenosine Deaminase.

Procedure
  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4.

    • Prepare stock solutions of this compound and Carbovir in the phosphate buffer. Determine the exact concentrations using their respective molar extinction coefficients.

    • Prepare a stock solution of purified Adenosine Deaminase in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance difference between this compound and Carbovir. The deamination of adenosine to inosine is typically monitored by a decrease in absorbance at 265 nm. A similar wavelength should be optimal for this reaction.

    • Pipette the phosphate buffer and the this compound solution into a quartz cuvette to a final substrate concentration of approximately 60 µM.

    • Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at 25°C for 5 minutes to allow for temperature equilibration.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding a small, predetermined volume of the Adenosine Deaminase solution to the cuvette. Mix gently by inverting the cuvette.

    • Immediately start recording the absorbance at the chosen wavelength over time. Continue recording for a period during which the reaction rate is linear (typically the first 10% of substrate conversion).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εcl). The change in absorbance per unit time is proportional to the rate of product formation.

    • To determine the Michaelis-Menten kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion

The conversion of this compound to Carbovir is a critical activation step mediated by the enzyme Adenosine Deaminase. This technical guide has outlined the mechanism of this enzymatic deamination, presented available in vivo quantitative data, and provided a detailed experimental protocol for its in vitro characterization. A thorough understanding of this biotransformation is essential for the rational design and development of more effective carbocyclic nucleoside analogue prodrugs. Further studies to determine the specific in vitro kinetic parameters for this conversion will provide a more complete picture of its efficiency and contribute to the optimization of antiviral therapies.

Pharmacokinetics of (-)-6-Aminocarbovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(-)-6-Aminocarbovir is a carbocyclic nucleoside analog that acts as a prodrug for (-)-carbovir, a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antiviral therapeutics. This document summarizes key pharmacokinetic parameters, details experimental methodologies from pivotal studies, and illustrates the metabolic activation pathway and experimental workflows.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in Sprague-Dawley rats. Following administration, the compound is rapidly absorbed and converted to its active metabolite, (-)-carbovir.

Intravenous Administration

Upon intravenous (IV) bolus injection, plasma concentrations of this compound exhibit a rapid, biphasic decline[1]. A study utilizing a 20 mg/kg IV dose in male Sprague-Dawley rats reported a terminal half-life of 0.35 hours and a total systemic clearance of 5.4 L/hr/kg[1]. Another study using a 20 mg/kg IV infusion in the same animal model observed a monoexponential decline with an elimination half-life of 11.3 ± 3.3 minutes and a total body clearance of 115.7 ± 32.6 ml/min/kg[2]. Following intravenous administration, approximately half of the dose is excreted in the urine, consisting of roughly equal amounts of unchanged this compound and its metabolite, (-)-carbovir[1].

Oral Administration

Orally administered this compound is quickly absorbed, with a time to maximum plasma concentration (Tmax) of 0.39 hours observed after a 60 mg/kg dose in rats[1]. The peak plasma concentration (Cmax) at this dosage was 4.96 µg/mL[1]. The oral bioavailability of this compound has been reported to be 46% based on plasma area under the curve (AUC) comparison and 33% based on urinary excretion data[1]. Following oral administration, 32% of the dose is eliminated in the urine, with (-)-carbovir accounting for 75% of the excreted compounds and this compound for the remaining 25%[1].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats from published studies.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration.

ParameterValueUnitsStudy Reference
Dose20mg/kg[1]
Terminal Half-life (t½)0.35hr[1]
Total Systemic Clearance5.4L/hr/kg[1]
Dose20mg/kg (infusion)[2]
Elimination Half-life (t½)11.3 ± 3.3min[2]
Total Body Clearance115.7 ± 32.6ml/min/kg[2]
Fraction Excreted Unchanged in Urine0.28 ± 0.06[2]
Fraction Metabolized to (-)-Carbovir0.48 ± 0.14[2]

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration.

ParameterValueUnitsStudy Reference
Dose60mg/kg[1]
Cmax4.96µg/mL[1]
Tmax0.39hr[1]
Oral Bioavailability (Plasma AUC)46%[1]
Oral Bioavailability (Urinary Excretion)33%[1]
Dose40mg/kg[2]
Bioavailability of (-)-Carbovir46.2 ± 9.9%[2]
Cmax of (-)-Carbovir1.65 ± 0.7µg/mL[2]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and rigorous experimental methodologies.

Animal Model

The primary animal model used for the in vivo pharmacokinetic evaluation of this compound was the male Sprague-Dawley rat[1][2].

Dosing and Study Design
  • Intravenous Administration: In one study, a single 20 mg/kg bolus dose was administered intravenously[1]. Another study utilized a randomized, three-way crossover design with a 20 mg/kg intravenous infusion of this compound, a 40 mg/kg oral dose of this compound, and a 20 mg/kg intravenous infusion of (-)-carbovir[2]. A washout period of 2 to 3 days was observed between treatments[2].

  • Oral Administration: A 60 mg/kg oral dose was administered in one study[1], while a 40 mg/kg oral dose was used in the crossover study[2].

Sample Collection and Analysis

Blood samples were collected at various time points over 480 minutes, and urine was collected for up to 48 hours post-dosing[2]. Plasma concentrations of this compound and (-)-carbovir were determined using high-pressure liquid chromatography (HPLC) with ultraviolet (UV) spectrophotometry[1].

In Vitro Metabolism

To investigate the metabolic conversion, in vitro studies were conducted using rat brain tissue homogenates. These experiments confirmed the conversion of this compound to (-)-carbovir[3].

Visualization of Pathways and Workflows

Metabolic Pathway

This compound is a prodrug that undergoes enzymatic conversion to the active antiviral agent, (-)-carbovir. This bioactivation is catalyzed by adenosine deaminase, which is ubiquitously present in mammalian tissues. The enzyme facilitates the hydrolytic deamination of the 6-amino group on the purine-like ring.

metabolic_pathway cluster_0 Metabolic Activation cluster_1 Pharmacological Activity This compound This compound (-)-Carbovir (-)-Carbovir This compound->(-)-Carbovir Adenosine Deaminase Inhibition of HIV\nReverse Transcriptase Inhibition of HIV Reverse Transcriptase (-)-Carbovir->Inhibition of HIV\nReverse Transcriptase Active Drug

Caption: Metabolic activation of this compound to (-)-carbovir.

Experimental Workflow

The in vivo pharmacokinetic studies of this compound typically follow a structured workflow, from drug administration to data analysis.

experimental_workflow Animal Model\n(Sprague-Dawley Rat) Animal Model (Sprague-Dawley Rat) Dosing\n(IV or Oral) Dosing (IV or Oral) Animal Model\n(Sprague-Dawley Rat)->Dosing\n(IV or Oral) Sample Collection\n(Blood and Urine) Sample Collection (Blood and Urine) Dosing\n(IV or Oral)->Sample Collection\n(Blood and Urine) Sample Processing\n(Plasma Separation) Sample Processing (Plasma Separation) Sample Collection\n(Blood and Urine)->Sample Processing\n(Plasma Separation) Analytical Quantification\n(HPLC-UV) Analytical Quantification (HPLC-UV) Sample Processing\n(Plasma Separation)->Analytical Quantification\n(HPLC-UV) Pharmacokinetic Analysis\n(Cmax, Tmax, AUC, t½) Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analytical Quantification\n(HPLC-UV)->Pharmacokinetic Analysis\n(Cmax, Tmax, AUC, t½)

Caption: Typical experimental workflow for in vivo pharmacokinetic studies.

Conclusion

This compound demonstrates favorable prodrug characteristics, including rapid absorption and efficient conversion to the active antiviral agent, (-)-carbovir. The pharmacokinetic profile suggests that it can effectively deliver (-)-carbovir into systemic circulation. Further research may be warranted to explore its potential in clinical settings for the treatment of HIV infection. The data and methodologies presented in this guide provide a solid foundation for such future investigations.

References

An In-depth Technical Guide on the Stereochemistry of (-)-6-Aminocarbovir and its Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, mechanism of action, and antiviral activity of (-)-6-aminocarbovir, a significant carbocyclic nucleoside analogue. The document details its pivotal role as a prodrug for (-)-carbovir, a potent inhibitor of the human immunodeficiency virus (HIV).

Introduction: The Significance of this compound

This compound, and its active metabolite (-)-carbovir, are carbocyclic nucleoside analogues that have demonstrated potent and selective activity against HIV.[1][2] Unlike natural nucleosides, the carbocyclic structure, where a methylene group replaces the oxygen atom in the furanose ring, imparts greater stability against enzymatic degradation. This compound serves as a prodrug, enhancing the oral bioavailability of the antivirally active (-)-carbovir. This guide delves into the critical aspects of its stereochemistry, which is intrinsically linked to its biological function, and outlines its antiviral properties and the experimental methodologies used for its evaluation.

Stereochemistry and Synthesis

The biological activity of carbovir is highly dependent on its stereochemistry. The (-) enantiomer is the biologically active form, exhibiting potent anti-HIV activity, while the (+) enantiomer is significantly less active.[2] The synthesis of the enantiomerically pure (-)-carbovir and its amino prodrug is therefore a critical aspect of its development.

Key Stereochemical Features:

  • Chiral Centers: The carbocyclic ring of (-)-carbovir possesses chiral centers that give rise to its stereoisomerism. The specific spatial arrangement of the substituents on the cyclopentene ring is crucial for its interaction with the viral reverse transcriptase.

  • Enantioselectivity: The synthesis of (-)-carbovir requires an enantioselective approach to isolate the desired (-) enantiomer from the racemic mixture. This is often achieved through enzymatic resolution or the use of chiral starting materials.

Experimental Protocols: Representative Enantioselective Synthesis of (-)-Carbovir Core

While a specific protocol for this compound is proprietary, a representative enantioselective synthesis for the core intermediate, (-)-carbovir, can be outlined based on established chemical literature. A common strategy involves the enzymatic resolution of a racemic intermediate.

Protocol: Enzymatic Resolution of a Racemic Carbocyclic Intermediate

  • Preparation of Racemic Acetate: A racemic mixture of a suitable carbocyclic precursor, such as (±)-cis-4-acetoxycyclopent-2-en-1-ol, is prepared using standard organic synthesis methods.

  • Enzymatic Hydrolysis: The racemic acetate is dissolved in an appropriate buffer solution (e.g., phosphate buffer, pH 7.0). A lipase, such as Candida antarctica lipase B (CAL-B), is added to the solution.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30°C) and monitored by chiral high-performance liquid chromatography (HPLC) to track the conversion of one enantiomer.

  • Workup and Separation: Once the desired level of conversion is reached (typically around 50%), the reaction is stopped. The unreacted (-)-acetate and the hydrolyzed (+)-alcohol are separated by column chromatography.

  • Hydrolysis of the (-)-Acetate: The separated (-)-acetate is then chemically hydrolyzed (e.g., using potassium carbonate in methanol) to yield the enantiomerically pure (-)-alcohol, a key precursor for (-)-carbovir.

  • Conversion to (-)-Carbovir and this compound: The chiral intermediate is then subjected to a series of chemical transformations to introduce the guanine base and subsequently the 6-amino group to yield this compound.

Antiviral Activity and Quantitative Data

(-)-Carbovir exhibits potent and selective inhibitory activity against HIV-1.[1][2] Its efficacy is quantified by parameters such as the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).

Data Presentation: Antiviral Activity of Abacavir (Prodrug of (-)-Carbovir)

CompoundVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
AbacavirHIV-1 (Laboratory Strains)-3.7 - 5.8--
AbacavirHIV-1 (Clinical Isolates)Monocytes/PBMCs0.26 (mean)--
AbacavirWild-type HIV-1MT-4 cells4.0--
Abacavir-CEM cells-160-
Abacavir-CD4+ CEM cells-140-
Abacavir-Normal bone progenitor cells (BFU-E)-110-

Note: Abacavir is the prodrug that is intracellularly converted to carbovir. The antiviral activity is attributed to the active metabolite, carbovir triphosphate. Data is compiled from multiple sources.[1][3][4]

Experimental Protocols: Determination of Antiviral Activity

Protocol: HIV-1 p24 Antigen Capture Assay

This assay is commonly used to quantify the amount of HIV-1 p24 core protein in cell culture supernatants, which is a reliable indicator of viral replication.

  • Cell Culture and Infection: Target cells (e.g., MT-4 or CEM cells) are seeded in 96-well plates. The cells are then infected with a known amount of HIV-1 in the presence of serial dilutions of the test compound (e.g., this compound). Control wells with no drug and uninfected cells are also included.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).

  • Supernatant Collection: After incubation, the cell culture supernatants are harvested.

  • p24 ELISA: The amount of p24 antigen in the supernatants is quantified using a commercial or in-house p24 ELISA kit. The general steps are as follows:

    • Wells of an ELISA plate are coated with a capture antibody specific for HIV-1 p24.

    • The harvested supernatants and p24 standards are added to the wells and incubated.

    • After washing, a biotinylated detector antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • A substrate solution (e.g., TMB) is added, and the color development is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated using the p24 standards. The concentration of p24 in the test samples is determined from this curve. The IC50 value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to the virus control.

Mechanism of Action

This compound is a prodrug that is metabolized intracellularly to its active form, (-)-carbovir triphosphate. This active metabolite is a potent inhibitor of HIV reverse transcriptase (RT), a crucial enzyme for viral replication.

Signaling Pathway: Intracellular Activation and Inhibition of HIV Reverse Transcriptase

Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Aminocarbovir This compound Carbovir (-)-Carbovir Aminocarbovir->Carbovir Adenosine deaminase Carbovir_MP Carbovir Monophosphate Carbovir->Carbovir_MP Cellular kinases Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Cellular kinases Carbovir_TP Carbovir Triphosphate (Active Metabolite) Carbovir_DP->Carbovir_TP Cellular kinases HIV_RT HIV Reverse Transcriptase Carbovir_TP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA Chain (Terminated) HIV_RT->Viral_DNA Incorporation & Chain Termination

Caption: Intracellular activation of this compound to (-)-carbovir triphosphate and subsequent inhibition of HIV reverse transcriptase.

Experimental Protocols: HIV Reverse Transcriptase Inhibition Assay

Protocol: Cell-Free HIV-1 Reverse Transcriptase Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), radiolabeled or fluorescently labeled dNTPs (e.g., [³H]dTTP), and the active metabolite, carbovir triphosphate, at various concentrations.

  • Enzyme Addition: Recombinant HIV-1 reverse transcriptase is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) onto filter paper.

  • Quantification: The amount of incorporated radiolabeled or fluorescent nucleotide is quantified using a scintillation counter or a fluorescence reader.

  • Data Analysis: The percentage of inhibition of RT activity is calculated for each concentration of carbovir triphosphate, and the IC50 value is determined.

Experimental Workflows

The evaluation of a potential antiviral agent like this compound follows a structured workflow from initial screening to detailed characterization.

Diagram: General Workflow for Antiviral Drug Evaluation

Antiviral_Workflow Start Start: Compound Synthesis (this compound) Cytotoxicity Cytotoxicity Assay (CC50) (e.g., MTT Assay) Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., p24 Assay) Start->Antiviral_Screening Dose_Response Dose-Response & IC50 Determination Antiviral_Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., RT Inhibition Assay) Dose_Response->Mechanism Resistance Resistance Profiling Mechanism->Resistance In_Vivo In Vivo Efficacy & Toxicology (Animal Models) Resistance->In_Vivo End Lead Candidate In_Vivo->End

Caption: A generalized workflow for the preclinical evaluation of an antiviral compound like this compound.

Conclusion

This compound stands as a testament to the importance of stereochemistry in drug design and its successful application as a prodrug to enhance the therapeutic potential of its active metabolite, (-)-carbovir. This guide has provided a detailed overview of its stereospecific synthesis, potent anti-HIV activity, and its mechanism of action as a reverse transcriptase inhibitor. The presented experimental protocols and workflows offer a foundational understanding for researchers in the field of antiviral drug development. Further research into novel delivery systems and combination therapies continues to be an active area of investigation to maximize the clinical utility of this important class of antiretroviral agents.

References

The Pivotal Role of (-)-6-Aminocarbovir in the Synthesis of Abacavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance and utilization of (-)-6-Aminocarbovir, chemically known as (1S,4R)-4-(2,6-diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol, as a key intermediate in the synthesis of the potent antiretroviral agent, Abacavir. Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) crucial in the management of HIV/AIDS. The stereospecific synthesis of Abacavir is paramount to its therapeutic efficacy, and the strategic use of intermediates like this compound and its precursors is central to achieving the desired molecular architecture.

Introduction to the Synthetic Pathway

The synthesis of Abacavir involves the construction of a carbocyclic nucleoside analogue where the furanose sugar ring of natural nucleosides is replaced by a cyclopentene ring. This structural modification confers stability against enzymatic degradation. A common and efficient synthetic route to Abacavir proceeds through a key chloro-intermediate, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, which is then converted to Abacavir. While direct synthesis from this compound is plausible, the chloro-intermediate pathway is well-documented and industrially relevant. This guide will detail the synthesis of this key chloro-precursor and its subsequent conversion to Abacavir, a process where this compound represents a closely related conceptual intermediate.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps in the production of Abacavir via the chloro-intermediate pathway.

Table 1: Synthesis of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride

ParameterValueReference
Starting MaterialN-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl] Formamide[1]
Molar Amount of Starting Material0.1762 mol[1]
ReagentsTrichloromethylsilicate, Hydrochloric acid[1]
SolventNot specified (trichloromethylsilicate likely serves as reagent and solvent)[1]
Reaction Temperature0-10 °C initially, then room temperature[1]
Reaction Time60 minutes at 0-5 °C, then 16-18 hours at room temperature[1]
Purification MethodRecrystallization from methanol[1]
Yield76%[1]
Purity (HPLC)98.69%[1]

Table 2: Synthesis of Abacavir from (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride

ParameterValueReference
Starting Material(1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride[2]
Amount of Starting Material30 g[2]
ReagentsCyclopropylamine, Sodium methylate (30% solution) or aqueous Sodium hydroxide[2]
SolventIsopropanol, Acetone[2]
Reaction Temperature90-95 °C[2]
Reaction Time12 hours[2]
Purification MethodFiltration and washing with acetone[2]
Yield25 g (of Abacavir free base)[2]
PurityNot specified, but implied to be high for pharmaceutical use[2]

Experimental Protocols

Synthesis of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride[1]

To a reactor, N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl] Formamide (0.1762 mol) and trichloromethylsilicate (7 volumes) are added. The reaction mixture is cooled to a temperature between 0 and 5 °C. Hydrochloric acid (0.7 volumes) is then added slowly, ensuring the temperature is maintained between 0 and 10 °C. Following the addition, the reaction is held at 0-5 °C for 60 minutes. Subsequently, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 16 to 18 hours. Upon completion of the reaction, the solid product is collected by filtration. The crude product is then purified by recrystallization from methanol to yield (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride.

Synthesis of Abacavir from (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride[2]

In a sealed reactor, 30 g of (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride is combined with 200 ml of isopropanol and 35 ml of cyclopropylamine. The reaction mixture is heated to a temperature of 90-95 °C for 12 hours. After the reaction period, the mixture is allowed to cool to room temperature. A 30% solution of sodium methylate (18 g) or an aqueous solution of sodium hydroxide (27 g) is then added, and the solvent is subsequently evaporated. Isopropanol (200 ml) is added to the residue, and the precipitated salts are removed by filtration. The filtrate is concentrated, and the resulting oily residue is taken up in 150 ml of acetone. The resulting slurry is filtered, and the collected solid is washed with acetone on the filter. The solid is then dried to yield 25 g of Abacavir free base.

Visualizations

The following diagrams illustrate the key synthetic pathway and logical relationships in the synthesis of Abacavir.

Abacavir Synthesis Pathway A N-[2-amino-4-chloro-6-[[(1R,4S)-4- (hydroxymethyl)-2-cyclopenten-1-yl]amino]- 5-pyrimidinyl] Formamide B (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl) -2-cyclopentene-1-methanol (Chloro-Intermediate) A->B  Cyclization with  Trichloromethylsilicate  & HCl   C This compound ((1S,4R)-4-(2,6-diamino-9H-purin-9-yl) -2-cyclopentene-1-methanol) B->C  Amination (Conceptual Step)  (Displacement of Cl with NH2)   D Abacavir B->D  Reaction with  Cyclopropylamine  

Synthetic pathway to Abacavir.

Experimental Workflow for Chloro-Intermediate Synthesis Start Start: Combine Formamide Precursor and Trichloromethylsilicate Step1 Cool to 0-5 °C Start->Step1 Step2 Slowly add HCl (maintain 0-10 °C) Step1->Step2 Step3 Hold at 0-5 °C for 60 min Step2->Step3 Step4 Warm to Room Temperature and Stir for 16-18 hours Step3->Step4 Step5 Filter to collect solid product Step4->Step5 Step6 Purify by Recrystallization from Methanol Step5->Step6 End End: (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl) -2-cyclopentene-1-methanol hydrochloride Step6->End Experimental Workflow for Abacavir Synthesis Start Start: Combine Chloro-Intermediate, Isopropanol, and Cyclopropylamine Step1 Heat to 90-95 °C for 12 hours Start->Step1 Step2 Cool to Room Temperature Step1->Step2 Step3 Add Sodium Methylate or NaOH solution Step2->Step3 Step4 Evaporate Solvent Step3->Step4 Step5 Add Isopropanol and Filter salts Step4->Step5 Step6 Concentrate Filtrate and add Acetone Step5->Step6 Step7 Filter and Dry Solid Step6->Step7 End End: Abacavir free base Step7->End

References

The Enduring Backbone: A Technical Guide to the Chemical Stability of Carbocyclic Rings in Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The carbocyclic ring, a key structural modification in a class of highly successful antiviral drugs, imparts a remarkable degree of chemical and metabolic stability. This technical guide delves into the core principles governing the stability of this essential pharmacophore, providing a comprehensive overview for researchers and drug development professionals. By replacing the labile glycosidic bond of natural nucleosides with a robust carbon-carbon linkage, carbocyclic nucleoside analogs exhibit enhanced resistance to enzymatic cleavage and hydrolytic degradation, translating to improved pharmacokinetic profiles and therapeutic efficacy.

This guide will explore the inherent stability of the carbocyclic ring, detail the experimental protocols used to assess it, present quantitative stability data for key analogs, and visualize the intricate signaling pathways and experimental workflows involved in their study.

Enhanced Chemical and Metabolic Fortitude

Carbocyclic nucleosides are analogs where the furanose sugar ring's oxygen atom is substituted with a methylene group (-CH2-). This seemingly simple alteration has profound implications for the molecule's stability. The hemiaminal ether linkage in natural nucleosides is susceptible to cleavage by phosphorylases and hydrolases, a primary route of metabolic inactivation. In contrast, the C-C bond connecting the carbocyclic ring to the nucleobase is significantly more resistant to such enzymatic degradation. This enhanced metabolic stability is a cornerstone of the therapeutic success of drugs like the anti-HIV agent Abacavir and the anti-hepatitis B virus (HBV) drug Entecavir.

Beyond enzymatic resistance, the carbocyclic ring also confers greater chemical stability. The absence of the oxygen atom in the ring reduces the susceptibility of the molecule to acid-catalyzed hydrolysis of the nucleobase. This inherent stability allows for a wider range of formulation possibilities and can contribute to a longer shelf-life of the drug product.

Quantitative Stability Analysis

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products.[1] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[1][2]

Abacavir

Abacavir, a cornerstone of HIV therapy, demonstrates significant stability under various stress conditions. However, it is susceptible to degradation under acidic and oxidative stress.

Table 1: Forced Degradation of Abacavir

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Degradation Products Identified
Acid Hydrolysis1N HCl24 h80°C~85%C8H10N6 (m/z 191.2)
Base Hydrolysis1N NaOH30 min80°CNo major degradation-
Oxidation30% H2O2-Room TempSignificantC14H18N6O3 (m/z 319.2), C11H14N6O (m/z 247.2)
ThermalSolid state72 h80°CNo major degradation-
PhotolyticUV light (254 nm)Up to 10 days-Stable-

Data compiled from multiple sources.[3]

Under acidic conditions, the degradation of Abacavir follows first-order kinetics. The apparent first-order degradation rate constant (k), half-life (t1/2), and time required for 90% degradation (t90) have been determined at different temperatures.

Table 2: Kinetic Data for Acidic Degradation of Abacavir

Temperature (°C)k (h⁻¹)t1/2 (h)t90 (h)
500.0064108.316.4
650.047414.62.2

Data from Poloju et al.[4]

Entecavir

Entecavir, a potent anti-HBV agent, exhibits good stability under acidic, thermal, and photolytic conditions. However, it is susceptible to degradation in alkaline and oxidative environments.[5][6][7] The elimination half-life of Entecavir is approximately 130 hours.[8]

Table 3: Forced Degradation of Entecavir

Stress ConditionReagent/ConditionTimeTemperatureOutcome
Acid Hydrolysis0.1N HCl24 h80°CStable
Base Hydrolysis0.1N NaOH24 h80°CMinor degradation
Oxidation3% H2O224 hRoom Temp~87.7% degradation
Thermal-24 h60°CStable
Photolytic---Stable

Data compiled from multiple sources.[5][9]

Peramivir

Peramivir, an intravenous neuraminidase inhibitor for the treatment of influenza, is stable under peroxide and photolytic conditions but shows degradation under acidic, basic, and thermal stress.[10] The elimination half-life of Peramivir in adults is approximately 20 hours.[11][12][13]

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the chemical stability of carbocyclic nucleoside analogs.

Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

General Procedure:

  • Sample Preparation: Prepare a stock solution of the carbocyclic nucleoside analog in a suitable solvent (e.g., water, methanol, or a mixture). The typical concentration is 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2 to 24 hours).[1] Neutralize the solution with an equivalent amount of base before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate under similar conditions as acid hydrolysis.[1] Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% to 30%).[1] Keep the mixture at room temperature or a slightly elevated temperature for a specified time.

    • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60°C, 80°C) for an extended period (e.g., 24 to 72 hours).[1]

    • Photolytic Degradation: Expose the drug substance (solid or in solution) to a controlled light source that provides both UV and visible light, as specified by ICH guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[2]

  • Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is often used to monitor the formation of degradation products.[14] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[14]

pH Stability Assay

Objective: To determine the rate of degradation of the nucleoside analog at different pH values.

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 1 to 10).

  • Sample Incubation: Prepare solutions of the test compound in each buffer at a known concentration. Incubate these solutions at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At predetermined time intervals, withdraw aliquots from each solution.

  • Quenching: Stop the degradation reaction immediately by adding a quenching solution or by rapid freezing.

  • Quantification: Analyze the concentration of the remaining parent compound in each aliquot using a validated analytical method, typically HPLC.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent drug versus time. The slope of this line gives the apparent first-order degradation rate constant (k) at that specific pH. The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Enzymatic Stability Assay (Liver Microsomes)

Objective: To evaluate the metabolic stability of the nucleoside analog in the presence of liver enzymes, primarily cytochrome P450s.

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing liver microsomes (from human or other species) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[15][16]

    • Prepare a solution of the NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]

    • Prepare a stock solution of the test compound.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound.[16]

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.[16]

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate parameters such as in vitro half-life and intrinsic clearance.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding.

Signaling Pathways

Carbocyclic nucleoside analogs exert their antiviral effects by targeting key viral enzymes.

Signaling_Pathway_Abacavir_Entecavir cluster_cell Infected Host Cell Drug Carbocyclic Nucleoside Analog (e.g., Abacavir, Entecavir) Drug_MP Monophosphate (Drug-MP) Drug->Drug_MP Cellular Kinases Drug_DP Diphosphate (Drug-DP) Drug_MP->Drug_DP Cellular Kinases Drug_TP Triphosphate (Active Drug-TP) Drug_DP->Drug_TP Cellular Kinases Viral_Polymerase Viral Reverse Transcriptase / DNA Polymerase Drug_TP->Viral_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Drug_TP->Viral_DNA_Synthesis Incorporation Viral_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_DNA_Synthesis->Chain_Termination

Caption: Intracellular activation of Abacavir and Entecavir.

Peramivir, on the other hand, targets the viral neuraminidase, an enzyme essential for the release of new viral particles from infected cells.[3][17]

Signaling_Pathway_Peramivir cluster_virus_lifecycle Influenza Virus Replication Cycle Virus_Entry Virus Entry (Endocytosis) Viral_Replication Viral RNA Replication & Protein Synthesis Virus_Entry->Viral_Replication Virus_Assembly New Virion Assembly Viral_Replication->Virus_Assembly Budding_Virion Budding Virion Virus_Assembly->Budding_Virion Sialic_Acid Sialic Acid Receptors on Host Cell Budding_Virion->Sialic_Acid Attachment Neuraminidase Neuraminidase Virus_Release Virus Release Neuraminidase->Virus_Release Sialic_Acid->Neuraminidase Cleavage by Peramivir Peramivir Peramivir->Neuraminidase Inhibition

Caption: Mechanism of action of Peramivir.

Experimental Workflow

The assessment of chemical stability follows a structured workflow, from initial stress testing to the final data analysis.

Experimental_Workflow cluster_workflow Chemical Stability Assessment Workflow Start Start: Drug Substance/ Product Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Sample_Collection Sample Collection at Time Points Forced_Degradation->Sample_Collection Analysis Stability-Indicating HPLC-UV/MS Analysis Sample_Collection->Analysis Data_Processing Data Processing: - Peak Purity - Degradant Identification - Quantification Analysis->Data_Processing Stability_Profile Establish Stability Profile & Degradation Pathways Data_Processing->Stability_Profile Report Final Report Stability_Profile->Report

Caption: Workflow for chemical stability assessment.

Conclusion

The carbocyclic ring is a privileged scaffold in the design of nucleoside analog therapeutics, primarily due to the enhanced chemical and metabolic stability it confers. A thorough understanding of the stability profile of these analogs is paramount for successful drug development. This guide has provided an in-depth overview of the principles of carbocyclic nucleoside stability, detailed experimental protocols for its assessment, presented quantitative data for key examples, and visualized the relevant biological and experimental processes. This comprehensive knowledge base will empower researchers and drug development professionals in the rational design and development of the next generation of carbocyclic nucleoside-based medicines.

References

The Biological Frontier: A Technical Guide to Carbocyclic 2'-Deoxyguanosine Analogs in Antiviral and Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of carbocyclic 2'-deoxyguanosine analogs, a class of synthetic nucleoside analogs with significant therapeutic potential. By replacing the furanose oxygen of natural deoxyguanosine with a methylene group, these compounds exhibit enhanced metabolic stability, making them potent antiviral and promising anticancer agents. This document delves into their mechanisms of action, summarizes key quantitative data on their biological efficacy, provides detailed experimental protocols for their evaluation, and visualizes the cellular pathways they influence.

Core Concepts: Mechanism of Action

Carbocyclic 2'-deoxyguanosine analogs primarily exert their biological effects by targeting cellular and viral polymerases. Their mechanism of action can be broadly categorized into two main areas: antiviral and anticancer activities.

Antiviral Activity

The antiviral efficacy of these analogs, most notably demonstrated by approved drugs like Abacavir (against HIV) and Entecavir (against HBV), relies on their ability to act as chain terminators of viral DNA synthesis.[1][2]

Activation and Inhibition:

  • Cellular Uptake: The analogs are transported into host cells.

  • Phosphorylation: Cellular kinases sequentially phosphorylate the analog to its active triphosphate form (a nucleoside triphosphate analog).[3]

  • Competitive Inhibition: The triphosphate analog competes with the natural deoxyguanosine triphosphate (dGTP) for the active site of the viral reverse transcriptase or DNA polymerase.[4]

  • Incorporation and Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.[1]

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Antiviral_Mechanism cluster_cell Host Cell Analog Carbocyclic 2'-dG Analog Analog_MP Analog Monophosphate Analog->Analog_MP Cellular Kinase Analog_DP Analog Diphosphate Analog_MP->Analog_DP Cellular Kinase Analog_TP Analog Triphosphate (Active) Analog_DP->Analog_TP Cellular Kinase Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase Analog_TP->Viral_Polymerase Competes with Terminated_DNA Terminated Viral DNA dGTP dGTP (Natural Substrate) dGTP->Viral_Polymerase Viral_DNA Growing Viral DNA Viral_DNA->Terminated_DNA Chain Termination

Caption: Antiviral mechanism of carbocyclic 2'-deoxyguanosine analogs.
Anticancer Activity

The anticancer properties of carbocyclic 2'-deoxyguanosine analogs stem from their ability to interfere with the DNA replication of rapidly dividing cancer cells.

Cell Cycle Arrest and Apoptosis:

  • Phosphorylation: Similar to their antiviral action, these analogs are converted to their triphosphate forms within cancer cells.

  • DNA Damage: Incorporation of the analog triphosphate into the cellular DNA during the S-phase of the cell cycle leads to DNA strand breaks and replication stress.[5]

  • Cell Cycle Checkpoint Activation: The DNA damage triggers the activation of cell cycle checkpoints, often leading to an arrest in the S-phase or G2/M phase, preventing the cell from proceeding to mitosis.[5]

  • Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis.[6]

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Anticancer_Mechanism cluster_cancer_cell Cancer Cell Analog_TP Analog Triphosphate DNA_Replication S-Phase: DNA Replication Analog_TP->DNA_Replication Incorporation DNA_Damage DNA Damage / Replication Stress DNA_Replication->DNA_Damage Checkpoint_Activation Cell Cycle Checkpoint Activation (ATM/ATR) DNA_Damage->Checkpoint_Activation S_Phase_Arrest S-Phase Arrest Checkpoint_Activation->S_Phase_Arrest G2_M_Arrest G2/M Arrest Checkpoint_Activation->G2_M_Arrest Apoptosis Apoptosis Checkpoint_Activation->Apoptosis Severe Damage

Caption: Anticancer mechanism leading to cell cycle arrest and apoptosis.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of key carbocyclic 2'-deoxyguanosine analogs against various viruses and cancer cell lines.

Antiviral Activity
AnalogVirusCell LineAssay TypeEC50 / IC50 (µM)Reference
Abacavir HIV-1IIIBMT-4-4.0[7]
HIV-1 (Clinical Isolates)--0.26 ± 0.18[1]
Entecavir HBVHepG2 2.2.15-0.004[8]
Carbovir HIV-1CEM-Potent Inhibition
4'-Azido-2'-deoxyguanosine (AdG) HBV--0.0097[9]
2-Amino-4-chloro-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine analog HBVHuman Hepatoblastoma 2.2.15Plaque Reduction0.7 µg/mL[10]
HSV-1VeroPlaque Reduction4.1 µg/mL[10]
HSV-2VeroPlaque Reduction6.3 µg/mL[10]
HCMV (AD169)MRC-5Plaque Reduction3.7 µg/mL[10]
Carbocyclic 5'-norguanosine enantiomer Epstein-Barr Virus (EBV)DaudiVCA Elisa0.78 µg/mL[10]
Epstein-Barr Virus (EBV)DaudiDNA Hybridization0.82 µg/mL[10]

Note: "Potent Inhibition" indicates that the source confirmed strong activity but did not provide a specific EC50 or IC50 value.

Anticancer Activity (Cytotoxicity)
AnalogCancer Cell LineCell TypeIC50 (µM)Reference
Deoxyguanosine Analog T-ALLT-cell LeukemiaSelective Cytotoxicity[11]
Arabinosylguanine T-ALLT-cell LeukemiaPotent and Selective[11]

Note: The literature provides more qualitative descriptions of anticancer activity for carbocyclic 2'-deoxyguanosine analogs, with a focus on mechanism rather than a broad panel of IC50 values. Further high-throughput screening data is needed for a more comprehensive quantitative summary.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of carbocyclic 2'-deoxyguanosine analogs.

Antiviral Assay: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50%.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero for HSV, MRC-5 for HCMV) in 6-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the carbocyclic 2'-deoxyguanosine analog.

  • Growth medium and overlay medium (e.g., containing carboxymethyl cellulose or agarose).

  • Crystal violet staining solution (e.g., 1% crystal violet in 20% ethanol).

  • Fixing solution (e.g., 10% formaldehyde).

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.[12]

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and wash the cells. Add the overlay medium containing serial dilutions of the test compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixing solution.

    • Stain the cells with crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

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Plaque_Reduction_Assay start Start: Confluent Cell Monolayer infect Infect with Virus start->infect treat Add Overlay with Serial Dilutions of Analog infect->treat incubate Incubate for Plaque Formation treat->incubate fix_stain Fix and Stain with Crystal Violet incubate->fix_stain count Count Plaques fix_stain->count analyze Calculate EC50 count->analyze

Caption: Workflow for a plaque reduction antiviral assay.
Anticancer Assay: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest.

  • 96-well plates.

  • Serial dilutions of the carbocyclic 2'-deoxyguanosine analog.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a "vehicle control" (solvent only) and a "blank" (medium only).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is the concentration of the compound that reduces the cell viability by 50% compared to the vehicle control.

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MTT_Assay start Start: Seed Cancer Cells treat Treat with Serial Dilutions of Analog start->treat incubate_drug Incubate (e.g., 72h) treat->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate (2-4h) for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for an MTT cytotoxicity assay.
Chemical Synthesis of Key Analogs

The synthesis of carbocyclic 2'-deoxyguanosine analogs is a complex multi-step process. Below are simplified overviews of synthetic strategies for prominent analogs.

A common strategy for the synthesis of Abacavir and Carbovir starts from the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one.[1] A key intermediate, a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxy-2-amino-6-chloropurine, is synthesized. From this intermediate, Carbovir and its derivative Abacavir can be prepared in one-step reactions.[1] Another approach involves a ring-closing metathesis of a chiral adduct to form a cyclopentenol intermediate, which is then further functionalized.

The synthesis of Entecavir is more intricate due to the presence of the exocyclic methylene group and specific stereochemistry. One approach starts from D-ribose, involving a series of transformations to construct the carbocyclic core.[14] Another reported route utilizes a Morita–Baylis–Hillman reaction and a Sharpless asymmetric epoxidation as key steps. A more recent strategy employs a tandem Favorskii rearrangement–tosylate elimination and epimerization sequence starting from (S)-(+)-carvone.[3]

Conclusion and Future Directions

Carbocyclic 2'-deoxyguanosine analogs represent a clinically significant class of nucleoside analogs with well-established antiviral activity and emerging potential in cancer chemotherapy. Their enhanced metabolic stability and ability to selectively target viral or rapidly proliferating cellular processes underscore their therapeutic value. Future research in this area will likely focus on the synthesis of novel analogs with improved activity against drug-resistant viral strains and a broader spectrum of cancers. A deeper understanding of their interactions with cellular signaling pathways, such as the MAPK pathway, may unveil new therapeutic targets and opportunities for combination therapies.[2] The continued development and application of robust in vitro and in vivo models will be crucial for advancing these promising compounds from the laboratory to the clinic.

References

The Role of (-)-6-Aminocarbovir in HIV Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-6-Aminocarbovir is a carbocyclic nucleoside analog that has been investigated for its potential as an anti-HIV agent. It is structurally related to Carbovir and its more widely known derivative, Abacavir (Ziagen™), a cornerstone of highly active antiretroviral therapy (HAART). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its role as a prodrug, and the experimental methodologies used to evaluate its efficacy and safety. While specific quantitative antiviral and cytotoxicity data for this compound is not extensively available in the public domain, this guide will leverage data from its closely related and well-studied parent compound, (-)-Carbovir, to provide a comprehensive understanding of its therapeutic potential.

Mechanism of Action: A Prodrug Approach to HIV Inhibition

This compound functions as a prodrug of (-)-Carbovir. Following administration, it is metabolized in the body to (-)-Carbovir. The antiviral activity of (-)-Carbovir lies in its ability to inhibit the human immunodeficiency virus (HIV) reverse transcriptase (RT), a critical enzyme for the replication of the virus.

The mechanism unfolds through a series of intracellular phosphorylation steps, converting (-)-Carbovir into its active triphosphate form, (-)-Carbovir triphosphate (CBV-TP). This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain during reverse transcription. Upon incorporation, CBV-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This premature termination of the viral DNA synthesis effectively halts the HIV replication cycle.[1]

The key steps in the mechanism of action are:

  • Metabolic Conversion: this compound is converted to (-)-Carbovir.

  • Intracellular Phosphorylation: Cellular kinases phosphorylate (-)-Carbovir to (-)-Carbovir monophosphate (CBV-MP), then to the diphosphate (CBV-DP), and finally to the active triphosphate (CBV-TP).

  • Competitive Inhibition: CBV-TP competes with the natural substrate dGTP for the active site of HIV reverse transcriptase.

  • Chain Termination: Incorporation of CBV-TP into the viral DNA chain leads to the termination of DNA elongation, thus inhibiting viral replication.

Mechanism_of_Action cluster_host_cell Host Cell cluster_hiv_rt HIV Reverse Transcription Aminocarbovir This compound Carbovir (-)-Carbovir Aminocarbovir->Carbovir Metabolism CBV_MP (-)-Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP Cellular Kinases CBV_DP (-)-Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Cellular Kinases CBV_TP (-)-Carbovir Triphosphate (CBV-TP) (Active Metabolite) CBV_DP->CBV_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase CBV_TP->HIV_RT Competitive Inhibition dGTP dGTP (Natural Substrate) dGTP->HIV_RT Viral_DNA Viral DNA Elongation HIV_RT->Viral_DNA Chain_Termination Chain Termination HIV_RT->Chain_Termination Synthesis_Workflow Start Starting Materials (e.g., cyclopentenylamine derivative) Pyrimidine_Formation Reaction with 2-amino-4,6-dichloropyrimidine Start->Pyrimidine_Formation Purine_Formation Ring Closure to form 2-amino-6-chloropurine carbocyclic nucleoside Pyrimidine_Formation->Purine_Formation Amination Amination at C6 position Purine_Formation->Amination Final_Product This compound Amination->Final_Product p24_Assay_Workflow Start Start Seed_Cells Seed HIV-permissive cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Infect_Cells Infect cells with HIV-1 Add_Compound->Infect_Cells Incubate Incubate at 37°C Infect_Cells->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant p24_ELISA Perform p24 Antigen ELISA Collect_Supernatant->p24_ELISA Analyze_Data Measure absorbance and calculate IC50 p24_ELISA->Analyze_Data End End Analyze_Data->End RT_Inhibition_Assay_Workflow Start Start Prepare_Mix Prepare RT reaction mix (buffer, template/primer, dNTPs with labels) Start->Prepare_Mix Add_Inhibitor Add serial dilutions of (-)-Carbovir triphosphate Prepare_Mix->Add_Inhibitor Add_Enzyme Add HIV-1 Reverse Transcriptase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Capture_DNA Capture newly synthesized DNA on streptavidin plate Incubate->Capture_DNA Detect_Signal Add anti-label antibody-enzyme conjugate and substrate Capture_DNA->Detect_Signal Analyze_Data Measure signal and calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Note and Protocol for the Purification of (-)-6-Aminocarbovir (Abacavir)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-6-Aminocarbovir, the active pharmaceutical ingredient in the antiretroviral drug Abacavir, is a carbocyclic nucleoside analog that functions as a reverse transcriptase inhibitor. Its efficacy is critically dependent on its stereochemical purity. This document outlines detailed experimental protocols for the final purification of this compound, focusing on crystallization and preparative chiral High-Performance Liquid Chromatography (HPLC) to ensure high chemical and enantiomeric purity.

Data Presentation

The following tables summarize quantitative data associated with the purification protocols described herein.

Table 1: Crystallization of this compound

ParameterMethanolEthanolIsopropanolAcetonitrile/Water
Starting Material 1.00 g (crude)1.00 g (crude)1.00 g (crude)400-500 mg (crude)
Solvent Volume 2.2 mL3.5 mL5.5 mLMinimum for dissolution
Dissolution Temp. RefluxRefluxReflux60 °C
Final Temp. -5 °C-5 °C-5 °CRoom Temperature
Yield 66%[1]76%[2]81%[1][2]Not Specified
Purity (Chemical) >99%[1][3]>99%[1][3]>99%[1][3]>99%[1][3]
Purity (Enantiomeric) ≥99% e.e.[1][3]≥99% e.e.[1][3]≥99% e.e.[1][3]≥99% e.e.[1][3]
Residual Solvent <5000 ppm[2]<5000 ppm[2]<5000 ppm[2]Not Specified

Table 2: Analytical Chiral HPLC Parameters for Enantiomeric Purity Assessment

ParameterMethod 1Method 2
Chiral Stationary Phase Chiralpak IAChiralcel OD
Mobile Phase Hexane:Ethanol:Methanol:Diethylaminen-hexane:ethanol:trifluoroacetic acid
Composition (v/v/v/v) 600:250:150:0.1[4]92:8:0.1[5]
Resolution (Rs) > 4[4]> 3.5[5]

Experimental Protocols

Protocol 1: Purification by Crystallization from Isopropanol

This protocol describes the purification of crude this compound to obtain a crystalline solid with high purity.

Materials:

  • Crude this compound

  • Isopropanol (HPLC grade)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Cooling bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Place 1.00 g of crude this compound into a reaction flask equipped with a magnetic stir bar.

  • Add 5.5 mL of isopropanol to the flask.

  • Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Once a clear solution is obtained, slowly cool the solution to room temperature.

  • Further cool the resulting suspension to -5 °C using a cooling bath and maintain this temperature overnight with gentle stirring to maximize crystal formation.[1][2]

  • Filter the resulting slurry through a Büchner funnel under vacuum to collect the crystalline solid.

  • Wash the collected solid with a small amount of cold isopropanol.

  • Dry the solid under vacuum at 40 °C for 4 hours.[2]

  • The expected yield of the white crystalline solid is approximately 81%, with a chemical purity of >99% and an enantiomeric excess (e.e.) of ≥99%.[1][2][3]

Protocol 2: Purification by Preparative Chiral HPLC

This protocol is designed for the separation of this compound from its (+) enantiomer and other impurities when high enantiomeric purity is required. The method is scaled up from a validated analytical method.

Materials:

  • Crude or partially purified this compound

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (HPLC grade)

  • Preparative HPLC system with a suitable detector

  • Chiralpak IA preparative column

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane, Ethanol, Methanol, and Diethylamine in a ratio of 600:250:150:0.1 (v/v/v/v).[4] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase to prepare a concentrated solution. Filter the sample solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Set up the preparative HPLC system with a Chiralpak IA column.

    • Equilibrate the column with the mobile phase at a flow rate appropriate for the column dimensions.

    • Set the detector wavelength for optimal detection of this compound.

  • Injection and Fraction Collection:

    • Inject the prepared sample solution onto the column.

    • Monitor the chromatogram and collect the fractions corresponding to the peak of the desired (-)-enantiomer. The enantiomers should be well-resolved with a resolution greater than 4.[4]

  • Product Isolation:

    • Combine the collected fractions containing the pure this compound.

    • Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_crystallization Crystallization Protocol crude_abc Crude this compound dissolution Dissolve in Isopropanol at Reflux crude_abc->dissolution cooling Cool to -5°C Overnight dissolution->cooling filtration Filter and Wash cooling->filtration drying Dry under Vacuum at 40°C filtration->drying pure_abc_cryst Pure Crystalline Product (>99% Purity, ≥99% e.e.) drying->pure_abc_cryst

Caption: Workflow for the purification of this compound by crystallization.

hplc_workflow cluster_hplc Preparative Chiral HPLC Protocol crude_hplc Crude this compound Solution injection Inject onto Chiralpak IA Column crude_hplc->injection separation Elute with Hexane:EtOH:MeOH:DEA injection->separation collection Collect (-)-Enantiomer Fraction separation->collection evaporation Solvent Evaporation collection->evaporation pure_abc_hplc Pure Amorphous Product evaporation->pure_abc_hplc

Caption: Workflow for the purification of this compound by preparative HPLC.

References

Application Note: HPLC Analysis for Purity Determination of (-)-6-Aminocarbovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) methodology for the determination of the purity of (-)-6-Aminocarbovir, a key intermediate in the synthesis of the antiretroviral drug Abacavir. The protocol described herein is adapted from established methods for Abacavir and its related compounds, addressing both the enantiomeric purity and the separation from other process-related impurities. A chiral HPLC method is detailed for the crucial separation of this compound from its unwanted enantiomer, (+)-6-Aminocarbovir. Additionally, a reversed-phase HPLC method is presented for the quantification of other potential impurities.

Introduction

This compound is the enantiomerically pure carbocyclic nucleoside analogue that serves as a critical precursor in the manufacture of Abacavir. The stereochemistry at the C-4 position of the cyclopentene ring is vital for its biological activity. Therefore, controlling the enantiomeric purity and the overall chemical purity of this compound is a critical quality attribute in the drug manufacturing process. This application note provides a comprehensive HPLC framework for the analysis of this compound, ensuring its quality and suitability for subsequent synthetic steps.

Experimental Protocols

Two primary HPLC methods are presented: a chiral method for determining enantiomeric purity and a reversed-phase method for assessing purity from other related substances.

Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate the enantiomers of Aminocarbovir, allowing for the quantification of the undesired (+)-enantiomer. The methodology is based on a published method for the enantioselective analysis of Abacavir.[1]

Chromatographic Conditions:

ParameterSpecification
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:Methanol:Diethylamine (600:250:150:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm
Sample Preparation Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
System Suitability A resolution of not less than 2.0 between the enantiomer peaks should be achieved. The tailing factor for the this compound peak should be not more than 2.0.
Reversed-Phase HPLC Method for Purity from Related Substances

This method is suitable for the separation of this compound from potential process impurities and degradation products. This method is adapted from stability-indicating methods developed for Abacavir.

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry®, Agilent Zorbax®)
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate buffer, pH 3.5
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 284 nm
Sample Preparation Dissolve the this compound sample in a mixture of Mobile Phase A and Mobile Phase B (95:5) to a concentration of approximately 1.0 mg/mL.
System Suitability The theoretical plates for the this compound peak should be not less than 2000. The tailing factor should be not more than 2.0.

Data Presentation

The results from the HPLC analysis should be tabulated for clarity and easy interpretation.

Table 1: Chiral HPLC Analysis Data

Sample IDRetention Time this compound (min)Peak Area this compoundRetention Time (+)-6-Aminocarbovir (min)Peak Area (+)-6-Aminocarbovir% Enantiomeric Purity
Standard[Expected RT][Area][Expected RT][Area]>99.9%
Batch 001[Actual RT][Area][Actual RT][Area][Calculated %]
Batch 002[Actual RT][Area][Actual RT][Area][Calculated %]

Table 2: Reversed-Phase HPLC Analysis Data

Sample IDRetention Time this compound (min)Peak Area this compoundImpurity Name/RRTPeak Area Impurity% Purity (Area Normalization)
Standard[Expected RT][Area]-->99.9%
Batch 001[Actual RT][Area][RRT of Impurity 1][Area][Calculated %]
[RRT of Impurity 2][Area]
Batch 002[Actual RT][Area][RRT of Impurity 1][Area][Calculated %]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting Sample This compound Sample Dissolution_Chiral Dissolve in Chiral Mobile Phase (0.5 mg/mL) Sample->Dissolution_Chiral Dissolution_RP Dissolve in RP Mobile Phase A/B (95:5) (1.0 mg/mL) Sample->Dissolution_RP Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Dissolution_Chiral->Chiral_HPLC RP_HPLC Reversed-Phase HPLC Analysis (Chemical Purity) Dissolution_RP->RP_HPLC Data_Acquisition_Chiral Data Acquisition & Integration (Chiral) Chiral_HPLC->Data_Acquisition_Chiral Data_Acquisition_RP Data Acquisition & Integration (RP) RP_HPLC->Data_Acquisition_RP Purity_Calc_Chiral Calculate Enantiomeric Purity (%) Data_Acquisition_Chiral->Purity_Calc_Chiral Purity_Calc_RP Calculate Chemical Purity (%) (Area Normalization) Data_Acquisition_RP->Purity_Calc_RP Final_Report Final Purity Report Purity_Calc_Chiral->Final_Report Purity_Calc_RP->Final_Report

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The presented HPLC methods provide a robust framework for the comprehensive purity assessment of this compound. The chiral method is essential for controlling the critical enantiomeric purity, while the reversed-phase method effectively monitors other process-related impurities. Adherence to these protocols will ensure the high quality of this key pharmaceutical intermediate. It is recommended that these methods be fully validated according to ICH guidelines before implementation in a regulated environment.

References

Application Notes and Protocols for Pharmacokinetic Studies of (-)-6-Aminocarbovir in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of (-)-6-Aminocarbovir, a prodrug of the potent anti-HIV agent (-)-carbovir, in rat models. Detailed protocols for conducting pharmacokinetic studies, including animal handling, drug administration, sample collection, and bioanalytical methods, are outlined to assist in the preclinical evaluation of this compound.

Introduction

This compound (6AC) is a carbocyclic nucleoside analog designed as a prodrug to improve the oral bioavailability of (-)-carbovir (CBV).[1][2] Carbovir exhibits potent activity against the human immunodeficiency virus (HIV) by inhibiting the reverse transcriptase enzyme.[1] However, its clinical utility is hampered by poor oral absorption.[2] Pharmacokinetic studies in animal models are crucial for evaluating the efficacy of 6AC as a prodrug and understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The Sprague-Dawley rat is a commonly used and well-characterized model for such studies.[1][2]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite (-)-carbovir in male Sprague-Dawley rats following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (hr)t½ (hr)CL (L/hr/kg)Vd (L/kg)Bioavailability (%)Reference
Intravenous (IV)20--0.355.4--[1]
Oral (PO)604.960.39---46[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; CL: Total systemic clearance; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of (-)-carbovir following Administration of this compound in Sprague-Dawley Rats

Administration Route of this compoundDose of this compound (mg/kg)Cmax of (-)-carbovir (µg/mL)Bioavailability of (-)-carbovir (%)Reference
Intravenous (IV)20--[2]
Oral (PO)401.65 ± 0.746.2 ± 9.9[2]

Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley rats[1][2]

  • Weight: 250-300 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.[2] A fasting period of 12 hours is recommended before oral administration.[2]

Dosing and Administration
  • Formulation: For oral administration, this compound can be dissolved in sterile water. For intravenous administration, a sterile saline solution is suitable.

  • Oral Administration (PO): Administer the drug solution via oral gavage at the desired dose (e.g., 40 mg/kg or 60 mg/kg).[1][2]

  • Intravenous Administration (IV): Administer the drug solution as a bolus injection or infusion via a cannulated jugular vein at the desired dose (e.g., 20 mg/kg).[1][2]

Sample Collection
  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 240, and 480 minutes) into heparinized tubes.[2]

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Urine Sampling:

    • House the rats in metabolic cages to allow for the collection of urine over specified intervals (e.g., 0-24 hours and 24-48 hours).[2]

    • Measure the volume of urine collected and store samples at -80°C until analysis.

Bioanalytical Method: HPLC-UV

This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of this compound and (-)-carbovir in rat plasma.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A gradient of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH 5.5).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 20 µL aliquot into the HPLC system.

  • Calibration and Quantification:

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of this compound and (-)-carbovir.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentrations of the analytes in the study samples by interpolating their peak areas from the calibration curve.

Visualizations

Metabolic Pathway of this compound

cluster_absorption Intestinal Lumen / Gut Wall cluster_circulation Systemic Circulation 6AC_lumen This compound (Oral Administration) 6AC_plasma This compound (in Plasma) 6AC_lumen->6AC_plasma Absorption CBV_plasma (-)-carbovir (in Plasma) 6AC_plasma->CBV_plasma Metabolism (Adenosine Deaminase) cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Model Sprague-Dawley Rats Dosing Oral or IV Administration of this compound Animal_Model->Dosing Sampling Blood and Urine Collection (Time-course) Dosing->Sampling Sample_Prep Plasma/Urine Sample Preparation Sampling->Sample_Prep Analysis HPLC-UV Analysis Sample_Prep->Analysis Quantification Quantification of This compound and (-)-carbovir Analysis->Quantification PK_Parameters Calculation of Pharmacokinetic Parameters Quantification->PK_Parameters

References

Application Note & Protocol: Evaluating the Bioavailability of Carbovir from Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Carbovir is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against the human immunodeficiency virus (HIV). However, its clinical utility can be limited by suboptimal pharmacokinetic properties, including low oral bioavailability. Prodrug strategies represent a promising approach to enhance the absorption and systemic exposure of carbovir, thereby improving its therapeutic efficacy. This document provides a comprehensive protocol for the preclinical evaluation of carbovir prodrugs, focusing on the essential in vitro and in vivo assays required to determine their bioavailability and metabolic activation.

2. Core Concepts

The fundamental principle behind a carbovir prodrug is to chemically modify the parent molecule to enhance its physicochemical properties, such as lipophilicity or solubility, to improve its absorption across the gastrointestinal tract. Following absorption, the prodrug must be efficiently converted to the active carbovir, which then undergoes intracellular phosphorylation to its active triphosphate form (carbovir-TP). This active metabolite acts as a competitive inhibitor of HIV reverse transcriptase.

3. Experimental Protocols

This section details the key experimental methodologies for the comprehensive evaluation of carbovir prodrugs.

3.1. In Vitro Prodrug Stability and Conversion

Objective: To assess the chemical stability and enzymatic conversion of the carbovir prodrug to the parent drug in relevant biological matrices.

Materials:

  • Carbovir prodrug candidate

  • Carbovir reference standard

  • Human, rat, or other relevant species plasma (heparinized)

  • Human, rat, or other relevant species liver S9 fraction or microsomes

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile, methanol (HPLC grade)

  • Internal standard for HPLC analysis

  • Incubator, centrifuge, HPLC system

Protocol:

  • Stock Solution Preparation: Prepare stock solutions of the carbovir prodrug, carbovir, and internal standard in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Reaction Mixture Preparation:

    • Plasma Stability: In a microcentrifuge tube, add 495 µL of pre-warmed (37°C) plasma.

    • Liver Homogenate Stability: In a microcentrifuge tube, add 495 µL of pre-warmed (37°C) liver S9 fraction (or microsomes) diluted in PBS to a final protein concentration of 1 mg/mL.

  • Initiation of Reaction: Spike 5 µL of the prodrug stock solution into the reaction mixture to achieve a final concentration of 10 µM. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial and analyze for the concentrations of the remaining prodrug and the formed carbovir using a validated HPLC method.

  • Data Analysis: Calculate the half-life (t½) of the prodrug in each matrix.

3.2. In Vivo Pharmacokinetic Evaluation in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of carbovir following administration of its prodrug.

Animal Model: Male Sprague-Dawley rats (250-300 g) are a commonly used model.

Experimental Design: A crossover design is recommended where each animal receives both the prodrug (oral) and carbovir (intravenous) with a washout period of at least one week between treatments.[1]

Protocol:

  • Animal Acclimatization: Acclimate animals for at least 3 days prior to the study with free access to food and water.

  • Dosing Preparation:

    • Oral (PO): Prepare a formulation of the carbovir prodrug in a suitable vehicle (e.g., water, 0.5% methylcellulose) at a concentration that allows for a dosing volume of 5-10 mL/kg. The oral dose for a prodrug like (-)-6-aminocarbovir has been studied at 40 mg/kg.[1]

    • Intravenous (IV): Prepare a sterile solution of carbovir in saline at a concentration suitable for a slow bolus injection via the tail vein. A typical IV dose for carbovir is 20 mg/kg.[1][2]

  • Dosing Administration:

    • PO: Administer the prodrug formulation to fasted rats via oral gavage.

    • IV: Administer the carbovir solution via the tail vein.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from the tail vein or a cannulated vessel at predetermined time points (e.g., pre-dose, and 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[1]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentrations of both the prodrug and carbovir in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) of carbovir from the prodrug using the following formula:

    • F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

3.3. Analytical Method for Quantification of Carbovir and Prodrugs

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for its high sensitivity and selectivity.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for carbovir, the prodrug, and the internal standard.

Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Inject: Transfer the supernatant to an HPLC vial for injection.

4. Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different prodrug candidates and the parent drug.

Table 1: In Vitro Stability of Carbovir Prodrugs

CompoundMatrixHalf-life (t½, min)
Prodrug AHuman Plasma120
Prodrug ARat Liver S935
Prodrug BHuman Plasma95
Prodrug BRat Liver S925

Table 2: Pharmacokinetic Parameters of Carbovir and its Prodrug in Rats

CompoundRouteDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (µg*min/mL)t½ (min)F (%)
CarbovirIV20--180021.4-
CarbovirPO601.0030-81.0~10-20
This compound (Prodrug)PO401.65 (as Carbovir)60-11.3 (prodrug)46.2

Data for Carbovir and this compound are based on published studies.[1][2]

5. Visualization of Pathways and Workflows

5.1. Metabolic Activation Pathway of Carbovir

Carbovir requires intracellular phosphorylation to its active triphosphate form to exert its antiviral activity. This process is catalyzed by cellular kinases.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Carbovir_Prodrug Carbovir Prodrug Carbovir Carbovir Carbovir_Prodrug->Carbovir Esterases/ Hydrolases Carbovir_MP Carbovir Monophosphate Carbovir->Carbovir_MP 5'-Nucleotidase/ Adenosine Kinase Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Guanylate Kinase Carbovir_TP Carbovir Triphosphate (Active) Carbovir_DP->Carbovir_TP Nucleoside Diphosphate Kinase HIV Reverse\nTranscriptase Inhibition HIV Reverse Transcriptase Inhibition Carbovir_TP->HIV Reverse\nTranscriptase Inhibition

Caption: Metabolic activation of a carbovir prodrug to its active triphosphate form.

5.2. Experimental Workflow for Bioavailability Assessment

The following diagram illustrates the logical flow of experiments for evaluating the oral bioavailability of a carbovir prodrug.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data_analysis Data Analysis & Interpretation Prodrug_Synthesis Prodrug Synthesis & Characterization Stability_Assay Stability & Conversion Assays (Plasma, Liver Homogenates) Prodrug_Synthesis->Stability_Assay Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rat) Stability_Assay->Animal_Model Promising Candidates PK_Study Pharmacokinetic Study (IV Carbovir vs. PO Prodrug) Animal_Model->PK_Study Sample_Collection Serial Blood Sampling PK_Study->Sample_Collection Sample_Analysis LC-MS/MS Analysis of Prodrug and Carbovir Sample_Collection->Sample_Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½) Sample_Analysis->PK_Parameters Bioavailability Determination of Oral Bioavailability (F%) PK_Parameters->Bioavailability

Caption: Experimental workflow for assessing carbovir prodrug bioavailability.

The successful development of a carbovir prodrug hinges on a systematic and rigorous preclinical evaluation. The protocols and workflows outlined in this document provide a comprehensive framework for assessing the key parameters of prodrug stability, conversion, and in vivo pharmacokinetics. By following these guidelines, researchers can effectively identify and advance promising carbovir prodrug candidates with the potential for improved oral bioavailability and enhanced therapeutic outcomes in the treatment of HIV.

References

Application Note & Protocol: (-)-6-Aminocarbovir as a Substrate for Deaminase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-6-Aminocarbovir, a carbocyclic nucleoside analog, is a potential substrate for deaminase enzymes, particularly adenosine deaminase (ADA). Deaminases play a crucial role in purine and pyrimidine metabolism by catalyzing the hydrolytic deamination of nucleosides. The study of this compound's interaction with these enzymes is vital for understanding its metabolic fate, potential therapeutic applications, and for the enzymatic synthesis of other valuable carbocyclic nucleosides like carbovir, a known antiviral agent. This document provides a detailed protocol for assessing the enzymatic deamination of this compound using a spectrophotometric assay, based on established methods for similar carbocyclic nucleosides.

Quantitative Data Summary

SubstrateEnzymeKM (µM)kcat (s-1)kcat/KM (M-1s-1)Source
2'-deoxycytidineCDA195 ± 362.44 ± 0.17(1.25 ± 0.12) x 104[2]
N4-benzoyl-2'-deoxycytidineCDA115 ± 160.504 ± 0.04(4.36 ± 3.61) x 103[2]
Carbodine (carbocyclic cytidine)CDANot specifiedNot specifiedNot specified[1]
North-dAdo (carbocyclic adenosine analog)ADANot specifiedNot specified100-fold preference over South-dAdo[1]
South-dAdo (carbocyclic adenosine analog)ADANot specifiedNot specifiedLower preference[1]
Aristeromycin (carbocyclic adenosine)ADANot specifiedNot specifiedLower preference than North-dAdo[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the general experimental workflow.

G Enzymatic Deamination of this compound Substrate This compound Enzyme Adenosine Deaminase (or other deaminase) Substrate->Enzyme binds to Product Carbovir Enzyme->Product catalyzes conversion to Byproduct Ammonia (NH3) Enzyme->Byproduct releases

Caption: Enzymatic conversion of this compound to Carbovir.

G Experimental Workflow for Deaminase Assay A Reagent Preparation (Buffer, Enzyme, Substrate) B Spectrophotometer Setup (Set wavelength, blank) A->B C Reaction Initiation (Add enzyme to substrate mixture) B->C D Data Acquisition (Monitor absorbance change over time) C->D E Data Analysis (Calculate initial reaction velocity) D->E F Kinetic Parameter Determination (Michaelis-Menten plot) E->F

Caption: General workflow for the enzymatic assay.

Experimental Protocols

This protocol is adapted from methodologies used for other carbocyclic nucleosides and should be optimized for this compound.[1]

Objective: To determine the kinetic parameters of a deaminase enzyme with this compound as a substrate.

Principle: The deamination of this compound by a deaminase results in the formation of carbovir. This conversion leads to a change in the UV absorbance spectrum. The rate of this change is proportional to the enzyme activity and can be monitored spectrophotometrically to determine the initial reaction velocity.

Materials:

  • This compound

  • Purified deaminase enzyme (e.g., Adenosine Deaminase from bovine spleen)

  • Potassium phosphate monobasic (KH2PO4)

  • Potassium phosphate dibasic (K2HPO4)

  • Nuclease-free water

  • UV-transparent cuvettes (1 cm path length)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents:

    • 0.1 M Phosphate Buffer (pH 7.4 for ADA): Prepare a solution of 0.1 M KH2PO4 and 0.1 M K2HPO4. Mix them in the appropriate ratio to achieve a pH of 7.4. Filter sterilize the buffer.

    • Substrate Stock Solution: Prepare a concentrated stock solution of this compound in the 0.1 M phosphate buffer. The exact concentration will depend on the desired final substrate concentrations for the assay. Determine the precise concentration of the stock solution by measuring its absorbance at its λmax and using its molar extinction coefficient (if known, otherwise it needs to be determined).

    • Enzyme Solution: Prepare a stock solution of the deaminase enzyme in the 0.1 M phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration. Keep the enzyme solution on ice.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the absorbance at a wavelength where the maximum difference between this compound and carbovir is observed. For adenosine analogs, this is often around 264 nm.[1] It is recommended to perform a full UV scan of both the substrate and the expected product to determine the optimal wavelength for the assay.

    • Set the temperature of the cuvette holder to 25 °C.[1]

    • Blank the spectrophotometer with the 0.1 M phosphate buffer.

  • Enzyme Assay:

    • Prepare a series of dilutions of the this compound stock solution in 0.1 M phosphate buffer to achieve a range of final substrate concentrations (e.g., from 0.1 to 10 times the expected KM). A starting point could be a range from 10 µM to 200 µM.

    • For each substrate concentration, add the diluted substrate to a quartz cuvette to a final volume of, for example, 1 mL.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to 25 °C for 5 minutes.

    • Initiate the reaction by adding a small, predetermined volume of the enzyme solution to the cuvette. Mix quickly but gently by inverting the cuvette with a piece of parafilm over the top.

    • Immediately start recording the absorbance at the chosen wavelength for a set period (e.g., 3-5 minutes), ensuring the reaction rate is linear during the initial phase (first ~10% of the reaction).[1]

    • Run a control experiment without the enzyme to check for any non-enzymatic degradation of the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot. The velocity is the change in absorbance per unit time (ΔAbs/min).

    • Convert the velocity from ΔAbs/min to µM/min using the Beer-Lambert law (v0 = (ΔAbs/min) / Δε), where Δε is the difference in the molar extinction coefficients between the product and the substrate at the measurement wavelength. This value may need to be determined experimentally.

    • Plot the initial reaction velocities (v0) against the corresponding substrate concentrations ([S]).

    • Determine the kinetic parameters (KM and Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism). Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation, although non-linear regression is generally more accurate.

    • Calculate the turnover number (kcat) from the Vmax if the enzyme concentration [E] is known (kcat = Vmax / [E]).

    • Calculate the catalytic efficiency as kcat/KM.

This application note provides a framework for the investigation of this compound as a substrate for deaminase enzymes. The provided protocols, based on established methods for similar carbocyclic nucleosides, offer a starting point for detailed kinetic analysis. The successful characterization of this interaction will contribute to a better understanding of the metabolism of carbocyclic nucleoside analogs and may open new avenues for their therapeutic application and enzymatic synthesis. It is crucial to empirically optimize the assay conditions and determine the specific kinetic parameters for this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of (-)-6-Aminocarbovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of (-)-6-Aminocarbovir, a key carbocyclic nucleoside analogue and a prodrug of the potent antiviral agent (-)-Carbovir. The synthesis is centered around the strategic conversion of a 2-amino-6-chloropurine carbocyclic intermediate, a versatile precursor in the synthesis of various purine-based therapeutic agents. This protocol is designed to be scalable for pharmaceutical production, focusing on efficiency, reproducibility, and high purity of the final active pharmaceutical ingredient (API).

Introduction

This compound, the carbocyclic 2',3'-didehydro-2',3'-dideoxy-6-aminoguanosine, is a significant compound in antiviral research and development. It serves as a prodrug to (-)-Carbovir, which exhibits potent activity against the human immunodeficiency virus (HIV) by acting as a reverse transcriptase inhibitor. The large-scale synthesis of this compound is a critical step in ensuring a stable supply for preclinical and clinical studies, as well as for potential commercial manufacturing.

The synthetic strategy outlined herein involves the preparation of a key intermediate, the carbocyclic analogue of 2-amino-6-chloropurine, followed by a nucleophilic aromatic substitution reaction to introduce the 6-amino group. This approach is analogous to established methods for the synthesis of related compounds like Abacavir.

Synthetic Pathway Overview

The overall synthetic pathway for this compound can be visualized as a two-stage process. The first stage involves the asymmetric synthesis of the carbocyclic core, which is then coupled with a purine base precursor to form the key 2-amino-6-chloropurine carbocyclic intermediate. The second stage is the direct amination of this intermediate to yield the final product.

G A Starting Materials (e.g., 2-Azabicyclo[2.2.1]hept-5-en-3-one) B Asymmetric Synthesis of Carbocyclic Core A->B C (-)-Carbocyclic Amine Intermediate B->C E Coupling and Cyclization C->E D 2-Amino-4,6-dichloropyrimidine D->E F (-)-2-Amino-6-chloropurine Carbocyclic Nucleoside (Key Intermediate) E->F G Amination (Nucleophilic Aromatic Substitution) F->G H This compound (Final Product) G->H

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the large-scale synthesis of this compound. These values are based on literature precedents for similar transformations and should be optimized for specific manufacturing conditions.

Table 1: Synthesis of (-)-2-Amino-6-chloropurine Carbocyclic Nucleoside (Key Intermediate)

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1. Coupling(-)-Carbocyclic Amine, 2-Amino-4,6-dichloropyrimidinen-Butanol110-12012-1885-90>95
2. CyclizationIntermediate from Step 1, Triethyl orthoformate, Acid catalystToluene100-1104-690-95>97

Table 2: Synthesis of this compound

StepReactantsSolventTemperature (°C)Pressure (psi)Time (h)Yield (%)Purity (%)
1. Amination(-)-2-Amino-6-chloropurine Carbocyclic Nucleoside, AmmoniaMethanol100-120100-15024-4880-88>99
2. CrystallizationCrude this compoundEthanol/WaterReflux then coolAtmospheric->95 (recovery)>99.8

Experimental Protocols

Synthesis of (-)-2-Amino-6-chloropurine Carbocyclic Nucleoside (Key Intermediate)

This protocol describes the formation of the pivotal intermediate from the carbocyclic amine and the pyrimidine precursor.

G cluster_0 Stage 1: Coupling cluster_1 Stage 2: Cyclization A Charge Reactor: (-)-Carbocyclic Amine 2-Amino-4,6-dichloropyrimidine n-Butanol B Heat to Reflux (110-120 °C) A->B C Monitor Reaction (TLC/HPLC) B->C D Cool and Concentrate C->D E Isolate Intermediate D->E F Charge Reactor: Isolated Intermediate Triethyl orthoformate Toluene G Add Acid Catalyst F->G H Heat to Reflux (100-110 °C) G->H I Monitor Reaction (TLC/HPLC) H->I J Cool and Quench I->J K Crystallize and Isolate Key Intermediate J->K

Caption: Experimental workflow for the key intermediate synthesis.

Protocol:

  • Coupling Reaction:

    • To a suitably sized reactor, charge (-)-carbocyclic amine intermediate, 2-amino-4,6-dichloropyrimidine, and n-butanol.

    • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

    • The crude intermediate can be isolated by precipitation or used directly in the next step after a solvent swap.

  • Cyclization Reaction:

    • Dissolve the intermediate from the previous step in toluene and add triethyl orthoformate.

    • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

    • Monitor the formation of the purine ring by TLC or HPLC.

    • After completion, cool the reaction mixture and quench with a mild base (e.g., sodium bicarbonate solution).

    • Separate the organic layer, wash with brine, and concentrate.

    • The crude (-)-2-amino-6-chloropurine carbocyclic nucleoside can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Large-Scale Synthesis of this compound

This protocol details the final amination step to produce this compound.

G A Charge Autoclave: (-)-2-Amino-6-chloropurine Carbocyclic Nucleoside Methanol B Cool to 0-5 °C A->B C Introduce Ammonia Gas B->C D Seal Autoclave and Heat (100-120 °C) C->D E Maintain Pressure (100-150 psi) D->E F Monitor Reaction (HPLC) E->F G Cool and Vent F->G H Concentrate Reaction Mixture G->H I Crystallize Crude Product (Ethanol/Water) H->I J Filter, Wash, and Dry This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Protocol:

  • Amination Reaction:

    • Charge a high-pressure autoclave with the (-)-2-amino-6-chloropurine carbocyclic nucleoside and methanol.

    • Cool the mixture to 0-5 °C.

    • Carefully introduce anhydrous ammonia gas into the reactor until the desired pressure is reached.

    • Seal the autoclave and heat the reaction mixture to 100-120 °C.

    • Maintain the internal pressure between 100-150 psi for 24-48 hours. The reaction progress should be monitored by taking aliquots (after safely cooling and depressurizing) and analyzing by HPLC.

    • Once the reaction is complete, cool the autoclave to room temperature and slowly vent the excess ammonia.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • The crude this compound can be purified by crystallization. Dissolve the crude product in a minimal amount of hot ethanol/water.

    • Allow the solution to cool slowly to induce crystallization.

    • Filter the crystalline product, wash with cold ethanol, and dry under vacuum to afford pure this compound.

Safety Considerations

  • The synthesis should be carried out by trained personnel in a well-ventilated laboratory or a designated manufacturing facility.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The amination step involves the use of a high-pressure autoclave and ammonia gas. All necessary safety precautions for high-pressure reactions and handling of toxic gases must be strictly followed.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

The protocols described in this document provide a comprehensive guide for the large-scale synthesis of this compound. By following these procedures and optimizing the reaction conditions for specific equipment and scales, researchers and drug development professionals can achieve a reliable and efficient synthesis of this important antiviral compound. The use of a well-defined key intermediate and a robust amination strategy ensures the production of high-purity this compound suitable for pharmaceutical applications.

Application Notes and Protocols for the Quantification of (-)-6-Aminocarbovir and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (-)-6-Aminocarbovir and its key metabolite, Carbovir, in biological matrices. The protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques commonly used for nucleoside analogs. Additionally, this document outlines the metabolic pathway of this compound.

Introduction

This compound is a prodrug of Carbovir, a carbocyclic nucleoside analog with potent antiviral activity. Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides a representative LC-MS/MS method for such analyses. While a specific, validated method for this compound was not found in the public literature, the following protocol is adapted from validated methods for the structurally similar compounds Abacavir and Carbovir.

Metabolic Pathway of this compound

This compound is metabolized intracellularly to its active form, Carbovir triphosphate. The metabolic cascade involves several enzymatic steps. Initially, this compound is converted to Carbovir. Carbovir then undergoes phosphorylation to Carbovir monophosphate, catalyzed by adenosine phosphotransferase. A cytosolic deaminase is also involved in the metabolic pathway. Subsequently, guanylate kinase facilitates the conversion to Carbovir diphosphate, which is finally phosphorylated to the active Carbovir triphosphate. In addition to the activation pathway, Carbovir can be metabolized by alcohol dehydrogenase (ADH) and UDP-glucuronosyltransferase (UGT) to form inactive carboxylate and glucuronide metabolites, respectively, which are then excreted.[1][2][3][4]

Metabolic Pathway of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Aminocarbovir This compound Carbovir Carbovir Aminocarbovir->Carbovir Metabolism CBV_MP Carbovir Monophosphate Carbovir->CBV_MP Adenosine Phosphotransferase Carboxylate Carboxylate Metabolite (Inactive) Carbovir->Carboxylate Alcohol Dehydrogenase (ADH) Glucuronide Glucuronide Metabolite (Inactive) Carbovir->Glucuronide UGT CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP Guanylate Kinase CBV_TP Carbovir Triphosphate (Active) CBV_DP->CBV_TP Cellular Kinases

Metabolic activation of this compound.

Representative Bioanalytical Method: LC-MS/MS Quantification

This section details a proposed protocol for the simultaneous quantification of this compound and its primary metabolite, Carbovir, in human plasma.

Experimental Workflow

The general workflow for sample analysis involves protein precipitation for sample cleanup, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry.

Experimental Workflow Start Plasma Sample Collection Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Analyze Data Acquisition and Analysis Inject->Analyze

Bioanalytical workflow for plasma sample analysis.

Materials and Reagents
  • This compound reference standard

  • Carbovir reference standard

  • Stable isotope-labeled internal standard (e.g., [¹³C, ¹⁵N₂]-(-)-6-Aminocarbovir)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA as anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Detailed Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, Carbovir, and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to achieve a calibration curve ranging from, for example, 1 to 1000 ng/mL.

  • QC Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • HPLC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Note: Specific MRM transitions would need to be optimized for this compound. For Carbovir, a potential transition is m/z 248.1 → 152.1.

Data Presentation: Representative Validation Parameters

The following table summarizes typical validation parameters for a bioanalytical method of this nature. The specific values would need to be determined experimentally for this compound.

ParameterThis compoundCarbovir
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Recovery > 85%> 85%
Matrix Effect Monitored and within acceptable limitsMonitored and within acceptable limits

Stability

ConditionThis compound StabilityCarbovir Stability
Bench-top (4 hours at RT) StableStable
Freeze-thaw (3 cycles) StableStable
Long-term (-80°C for 30 days) StableStable

Conclusion

The provided application note and protocols offer a comprehensive guide for the development and implementation of a robust LC-MS/MS method for the quantification of this compound and its active metabolite, Carbovir. The detailed workflow, instrumental conditions, and representative validation data serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The successful application of such an assay is fundamental to advancing the understanding and development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Studying the Antiviral Efficacy of (-)-6-Aminocarbovir Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for evaluating the antiviral efficacy of (-)-6-Aminocarbovir prodrugs. Detailed protocols for key experiments are outlined, along with data presentation standards and visualizations to facilitate robust and reproducible research.

Introduction to this compound and its Prodrugs

This compound, the enantiomer of carbovir, is a carbocyclic nucleoside analog that exhibits potent antiviral activity, particularly against the human immunodeficiency virus (HIV).[1][2] Like other nucleoside reverse transcriptase inhibitors (NRTIs), its antiviral action is dependent on intracellular phosphorylation to its active triphosphate form. This active metabolite then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase, thereby halting viral replication.[3]

The development of prodrugs of this compound aims to improve its pharmacological properties, such as oral bioavailability and cellular uptake. Various prodrug strategies, including the addition of amino acid or ester moieties, have been explored to enhance the delivery and intracellular concentration of the active compound.[4][5][6][7][8]

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its prodrugs against HIV and Hepatitis B Virus (HBV) in various cell lines. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI) are key parameters for evaluating the therapeutic potential of an antiviral compound.[9][10]

Table 1: Anti-HIV-1 Activity and Cytotoxicity of this compound and its Prodrugs

Compound/ProdrugCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Abacavir (Carbovir Prodrug)Various0.07 - 5.8>100>17 - >1428[11]
Tenofovir Prodrug (GS 7340)MT-20.005>10>2000[12]
Amino Acid Prodrugs of AZTPBMCs1.8 - 20Not SpecifiedNot Specified[5]
Amino Acid Prodrugs of PIsCEM-SS, MT-40.021 - >10>10 - >100-[4][7]

Table 2: Anti-HBV Activity and Cytotoxicity of this compound Analogs and Prodrugs

Compound/ProdrugCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
TenofovirHepG2 2.2.150.04>100>2500[4]
Lamivudine (3TC) ProdrugsHepG2 2.2.15~3x to 6x more active than 3TCNot SpecifiedNot Specified[13]
Tenofovir Ester ProdrugsHepG2 2.2.15Decreased over timeNot SpecifiedNot Specified[14]
Bis(L-amino acid) Ester Tenofovir ProdrugsHepG20.71 - 4.22Not SpecifiedNot Specified[8][15]

Experimental Protocols

Detailed methodologies for essential in vitro assays are provided below to ensure consistency and reproducibility in the evaluation of this compound prodrugs.

Protocol 1: Cytotoxicity Assay using MTT

This protocol determines the concentration of the test compound that is toxic to host cells, a crucial parameter for assessing the therapeutic index.[11][16][17][18][19]

Materials:

  • Target cells (e.g., MT-4, CEM-SS, HepG2 2.2.15, PBMCs)

  • Complete culture medium

  • This compound prodrug

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined optimal density.

  • Prepare serial dilutions of the this compound prodrug in complete culture medium.

  • Add the diluted compound to the wells in triplicate. Include untreated cell controls.

  • Incubate the plate for a period that mirrors the antiviral assay (e.g., 3-7 days) at 37°C in a humidified 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for a further 2-4 hours or overnight in the dark at room temperature, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.

Protocol 2: Anti-HIV Activity Assay using p24 Antigen ELISA

This assay quantifies the inhibition of HIV-1 replication by measuring the amount of viral p24 capsid protein in the cell culture supernatant.[1][6][12][13][20][21][22]

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS, or activated PBMCs)

  • HIV-1 stock of a known titer

  • Complete culture medium

  • This compound prodrug

  • 96-well microtiter plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate.

  • Prepare serial dilutions of the this compound prodrug in complete culture medium.

  • Add the diluted compound to the wells in triplicate.

  • Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1. Include uninfected controls and virus-only controls.

  • Incubate the plates for 4-7 days at 37°C in a humidified 5% CO2 incubator.

  • After incubation, centrifuge the plates to pellet the cells.

  • Carefully collect the culture supernatants.

  • Perform the HIV-1 p24 Antigen ELISA on the supernatants according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of inhibition of p24 production for each compound concentration compared to the virus-only control. The EC50 value is determined from the dose-response curve.

Protocol 3: Anti-HBV Activity Assay in HepG2 2.2.15 Cells

This protocol evaluates the ability of the compound to inhibit HBV replication in a stable HBV-producing cell line.[4][13]

Materials:

  • HepG2 2.2.15 cells

  • Complete culture medium (with G418 for selection)

  • This compound prodrug

  • 96-well or 24-well plates

  • Reagents for DNA extraction

  • Primers and probes for HBV DNA quantitative PCR (qPCR)

  • qPCR instrument

Procedure:

  • Seed HepG2 2.2.15 cells in plates at an appropriate density.

  • Prepare serial dilutions of the this compound prodrug in complete culture medium.

  • Treat the cells with the diluted compound. Include untreated controls.

  • Incubate the cells for a defined period (e.g., 6-9 days), replacing the medium with fresh compound-containing medium every 2-3 days.

  • At the end of the incubation period, collect the cell culture supernatants.

  • Extract viral DNA from the supernatants.

  • Quantify the amount of HBV DNA using qPCR.

  • Calculate the percentage of inhibition of HBV DNA replication for each compound concentration compared to the untreated control. The EC50 value is determined from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the metabolic activation pathway of this compound.

Experimental_Workflow_Antiviral_Assay cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_analysis Analysis A Seed Cells in 96-well plate C Add Prodrug to Cells A->C B Prepare Serial Dilutions of Prodrug B->C D Infect with Virus C->D E Incubate for 4-7 days D->E F Collect Supernatant E->F G Quantify Viral Marker (e.g., p24, DNA) F->G H Calculate EC50 G->H

General workflow for in vitro antiviral efficacy testing.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Seed Cells in 96-well plate C Add Prodrug to Cells A->C B Prepare Serial Dilutions of Prodrug B->C D Incubate for 3-7 days C->D E Add MTT Reagent D->E F Incubate & Solubilize Formazan E->F G Measure Absorbance F->G H Calculate CC50 G->H

Workflow for determining cytotoxicity using the MTT assay.

Carbovir_Activation_Pathway cluster_cell Host Cell cluster_virus Viral Replication Prodrug This compound Prodrug Carbovir (-)-Carbovir Prodrug->Carbovir Cellular Esterases/ Amidases Carbovir_MP Carbovir Monophosphate Carbovir->Carbovir_MP Cellular Kinases Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Cellular Kinases Carbovir_TP Carbovir Triphosphate (Active) Carbovir_DP->Carbovir_TP Cellular Kinases RT Viral Reverse Transcriptase Carbovir_TP->RT Inhibits Replication Viral DNA Synthesis RT->Replication

Metabolic activation pathway of this compound prodrugs.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of (-)-6-Aminocarbovir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-6-Aminocarbovir is a carbocyclic nucleoside analog and a key intermediate in the synthesis of Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.[1] Accurate characterization and quantification of this compound are crucial for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical tool for the unambiguous identification, structural elucidation, and quantification of this compound and its related impurities. This application note provides a detailed protocol for the characterization of this compound using LC-HRMS.

Chemical Properties
PropertyValue
Chemical Name (1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol
Synonyms (-)-Carbovir, Abacavir Related Compound A
Molecular Formula C₁₁H₁₄N₆O[1]
Molecular Weight 246.268 g/mol [1]
Exact Mass 246.1229

Experimental Protocols

Sample Preparation

A simple protein precipitation method is effective for the extraction of this compound from biological matrices such as plasma. For the analysis of bulk drug substance or reaction mixtures, a straightforward dilution is sufficient.

Materials:

  • This compound standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Protocol for Plasma Samples:

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled analog).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Protocol for Bulk Substance/Reaction Mixtures:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol:Water 50:50 v/v) to a concentration of 1 mg/mL.

  • Perform serial dilutions with the initial mobile phase to achieve a final concentration within the calibration range (e.g., 1-1000 ng/mL).

  • Transfer the final dilution to an LC vial.

LC-HRMS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

High-Resolution Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Full Scan MS Resolution 70,000
MS Scan Range m/z 100-500
dd-MS² (Data-Dependent MS/MS) Top 3 most intense ions
MS/MS Resolution 17,500
Collision Energy Stepped HCD (20, 30, 40 eV)

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of a closely related carbocyclic nucleoside analog, Abacavir, which can be expected to be similar for this compound.

ParameterValueReference
Linearity Range 1 - 10,000 ng/mL[2]
Limit of Detection (LOD) ~2.22 ng/mL[3]
Limit of Quantification (LOQ) ~10 ng/mL[3]
Accuracy 85.5 - 114.5%[2]
Precision (%CV) < 15%[2]
Extraction Recovery > 85%[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis Sample (Plasma or Bulk) Sample (Plasma or Bulk) Extraction/Dilution Extraction/Dilution Sample (Plasma or Bulk)->Extraction/Dilution Protein Precipitation or Dilution Filtration Filtration Extraction/Dilution->Filtration 0.22 µm filter LC Vial LC Vial Filtration->LC Vial HPLC/UHPLC HPLC/UHPLC LC Vial->HPLC/UHPLC Injection HRMS HRMS HPLC/UHPLC->HRMS ESI+ Ionization Data Analysis Data Analysis HRMS->Data Analysis Characterization Characterization Data Analysis->Characterization Accurate Mass & Fragmentation Quantification Quantification Characterization->Quantification Peak Area Integration

Caption: Experimental workflow for the characterization of this compound.

Proposed Fragmentation Pathway

The fragmentation of carbocyclic nucleoside analogs like this compound in positive ion mode is typically initiated by the cleavage of the glycosidic-like bond between the cyclopentene ring and the purine base.

fragmentation_pathway M_H This compound [M+H]⁺ m/z 247.1302 Fragment1 Diaminopurine Nucleobase [C₅H₆N₆]⁺ m/z 151.0678 M_H->Fragment1 Loss of C₆H₈O (Cyclopentene Methanol) Fragment2 Cyclopentene Methanol [C₆H₉O]⁺ m/z 97.0653 M_H->Fragment2 Loss of C₅H₅N₆ (Diaminopurine)

Caption: Proposed ESI+ fragmentation of this compound.

References

Application Notes and Protocols for Monitoring the Enzymatic Hydrolysis of (-)-6-Aminocarbovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-6-Aminocarbovir is a carbocyclic nucleoside analog of interest in pharmaceutical research and development. The enzymatic hydrolysis of the amino group at the 6-position of the purine ring is a critical reaction to monitor, as it can impact the compound's biological activity and metabolic fate. This document provides detailed methods and protocols for monitoring this enzymatic conversion, primarily utilizing High-Performance Liquid Chromatography (HPLC). The enzymatic conversion is likely catalyzed by an aminohydrolase, such as adenosine deaminase (ADA), which is known to act on similar carbocyclic nucleoside analogs.[1][2][3] The reaction involves the deamination of this compound to its corresponding inosine analog.

Principle of the Method

The enzymatic hydrolysis of this compound can be effectively monitored by separating the substrate from the product using reverse-phase HPLC.[4][5] The substrate, this compound, and its hydrolyzed product, the corresponding carbocyclic inosine, have different polarities, allowing for their separation on a C18 column. The concentration of each compound can be quantified by measuring the absorbance at a specific UV wavelength, typically around 260 nm.[4] This allows for the determination of reaction kinetics and enzyme activity.

Experimental Protocols

Enzymatic Hydrolysis of this compound

This protocol describes the setup of the enzymatic reaction.

Materials:

  • This compound

  • Adenosine deaminase (ADA) from a suitable source (e.g., calf spleen)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Water bath or incubator

Procedure:

  • Prepare a stock solution of this compound in nuclease-free water.

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Potassium phosphate buffer (50 mM, pH 7.4)

    • This compound stock solution to a final desired concentration (e.g., 100 µM)

    • Nuclease-free water to the final volume.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a specific amount of adenosine deaminase (e.g., 0.1 U).

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 0.1 M HCl or by heat inactivation).

  • Centrifuge the quenched samples to pellet the enzyme.

  • Collect the supernatant for HPLC analysis.

HPLC Analysis of Reaction Components

This protocol details the HPLC method for separating and quantifying this compound and its hydrolyzed product.

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector.

  • A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 5.5

  • Mobile Phase B: Methanol

  • Gradient: A gradient elution can be optimized for the best separation. An example gradient is as follows:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 50% B

    • 15-20 min: 50% B

    • 20-25 min: 50% to 5% B

    • 25-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm[4]

  • Injection Volume: 20 µL

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the supernatant from the quenched enzymatic reaction samples.

  • Run the HPLC method and record the chromatograms.

  • Identify the peaks corresponding to this compound and the hydrolyzed product based on their retention times, which should be determined using standards for each compound.

  • Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve.

Data Presentation

The quantitative data from the HPLC analysis can be summarized in a table to show the progress of the enzymatic hydrolysis over time.

Time (minutes)This compound Concentration (µM)Hydrolyzed Product Concentration (µM)
0100.00.0
585.214.8
1071.528.5
2049.350.7
3032.167.9
6010.889.2

Table 1: Example time-course of the enzymatic hydrolysis of this compound monitored by HPLC. The data presented is illustrative.

Visualizations

Enzymatic Reaction Pathway

The following diagram illustrates the enzymatic hydrolysis of this compound to its corresponding inosine analog.

Enzymatic_Hydrolysis Substrate This compound Product Carbocyclic Inosine Analog Substrate->Product Enzymatic Hydrolysis Enzyme Adenosine Deaminase (or similar aminohydrolase) Ammonia NH₃ Product->Ammonia Water H₂O Water->Product

Enzymatic hydrolysis of this compound.
Experimental Workflow

The diagram below outlines the major steps in the experimental protocol for monitoring the enzymatic hydrolysis.

Experimental_Workflow A Prepare Reaction Mixture (this compound, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Enzyme) B->C D Incubate and Collect Aliquots at Time Intervals C->D E Quench Reaction D->E F Centrifuge and Collect Supernatant E->F G HPLC Analysis F->G H Data Analysis (Quantification and Kinetics) G->H

Workflow for monitoring enzymatic hydrolysis.

Conclusion

The protocols described in this document provide a robust framework for monitoring the enzymatic hydrolysis of this compound. The use of HPLC is a sensitive and reliable method for separating and quantifying the substrate and product, enabling detailed kinetic analysis.[4][6][7] These methods are essential for understanding the metabolic stability and biotransformation of this and other related nucleoside analogs in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (-)-6-Aminocarbovir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of (-)-6-Aminocarbovir. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in this complex synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Enantioselectivity in the Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Question: My enzymatic resolution of racemic Vince lactam is showing low enantiomeric excess (ee). How can I improve the enantioselectivity?

Answer: Low enantioselectivity in the enzymatic resolution of Vince lactam is a common challenge. The outcome of this kinetic resolution is highly dependent on the choice of enzyme, solvent, and other reaction conditions. Here are several factors to consider and optimize:

  • Enzyme Selection: The choice of lipase is critical. While various lipases have been used, their effectiveness can vary. It is recommended to screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Aspergillus niger) to identify the one that provides the best enantioselectivity for your specific substrate and conditions.

  • Solvent System: The solvent has a significant impact on enzyme activity and selectivity. Non-polar organic solvents like diisopropyl ether or toluene are often preferred as they can minimize the background non-enzymatic hydrolysis and improve enantioselectivity. It is advisable to perform the reaction in a range of solvents to find the optimal one.

  • Water Content: In organic media, a small amount of water is essential for enzyme activity. However, excessive water can lead to non-selective hydrolysis, thus reducing the enantiomeric excess of the unreacted substrate. The optimal water content should be carefully controlled, often by using a salt hydrate pair or by adding a specific percentage of water to the organic solvent.

  • Temperature: Enzyme activity and selectivity are temperature-dependent. Running the reaction at a lower temperature can sometimes enhance enantioselectivity, although it may require longer reaction times. It is recommended to screen a range of temperatures (e.g., 25-60°C) to find the best balance between reaction rate and selectivity.

  • pH (for aqueous systems): If the resolution is performed in an aqueous medium, maintaining the optimal pH for the specific lipase is crucial. This can be achieved using a suitable buffer system.

Data Presentation: Comparison of Solvents in Lipase-Catalyzed Resolution

SolventConversion (%)Enantiomeric Excess of Substrate (ee_s, %)Enantiomeric Excess of Product (ee_p, %)Reference
Diisopropyl Ether4994>99[1]
Water4582>99[1]
Issue 2: Poor Diastereoselectivity in the Reduction of the Cyclopentenone Intermediate

Question: The reduction of my cyclopentenone intermediate to the corresponding alcohol is yielding a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the reduction of the cyclopentenone core is crucial for the overall success of the synthesis. The facial selectivity of the hydride attack is influenced by the steric and electronic environment around the carbonyl group. Here are some strategies to enhance diastereoselectivity:

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may not provide sufficient diastereoselectivity. More sterically demanding hydride reagents, such as L-Selectride® or K-Selectride®, often provide higher selectivity by favoring attack from the less hindered face of the molecule.

  • Chelation-Controlled Reduction: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can significantly improve diastereoselectivity. This method, known as the Luche reduction, is believed to proceed through a chelation intermediate, which directs the hydride attack from a specific face. It is often performed at low temperatures (e.g., -78°C) to maximize selectivity.

  • Protecting Groups: The nature of the protecting groups on the carbocyclic core can influence the steric hindrance and, consequently, the diastereoselectivity of the reduction. It may be beneficial to explore different protecting group strategies if poor selectivity is a persistent issue.

Issue 3: Byproduct Formation and Purification Challenges in the Glycosylation Step (Mitsunobu Reaction)

Question: I am struggling with the purification of my desired N-9 glycosylated product from the Mitsunobu reaction. I observe significant amounts of byproducts. What are these byproducts and how can I minimize them and improve purification?

Answer: The Mitsunobu reaction is a powerful tool for the glycosylation step, but it is notorious for the formation of stoichiometric amounts of byproducts that can complicate purification.

  • Common Byproducts: The two main byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate (e.g., diethyl or diisopropyl hydrazinedicarboxylate).[2] These byproducts are often difficult to separate from the desired product by standard column chromatography due to similar polarities.

  • Minimizing Byproducts and Facilitating Removal:

    • Reagent Stoichiometry: Use the minimum necessary excess of triphenylphosphine (TPP) and the azodicarboxylate reagent (e.g., DIAD or DEAD) to ensure the reaction goes to completion without excessive byproduct formation.

    • Polymer-Supported Reagents: Using polymer-supported triphenylphosphine allows for the easy removal of the resulting phosphine oxide by filtration.

    • Modified Reagents: Employing modified reagents, such as those with acidic or basic handles, can facilitate their removal by acid-base extraction.

    • Crystallization: If the desired product is crystalline, direct crystallization from the crude reaction mixture can be an effective purification method, leaving the byproducts in the mother liquor.

    • Chromatography Optimization: If chromatography is unavoidable, careful selection of the mobile phase and stationary phase is crucial. Sometimes, a multi-step purification involving both normal and reversed-phase chromatography may be necessary.

  • Regioselectivity (N-9 vs. N-7): With purine bases, the Mitsunobu reaction can sometimes lead to a mixture of N-9 and N-7 isomers. The regioselectivity can be influenced by the solvent polarity.[3] It is advisable to screen different solvents (e.g., THF, dioxane, acetonitrile) to optimize the formation of the desired N-9 isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stereoselective step in the synthesis of this compound?

A1: The establishment of the correct absolute stereochemistry of the carbocyclic core is arguably the most critical step. This is typically achieved through the enzymatic kinetic resolution of a racemic intermediate, such as Vince lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one). The success of this resolution dictates the enantiomeric purity of the final product.

Q2: Are there alternative methods to enzymatic resolution for obtaining the chiral carbocyclic core?

A2: Yes, other methods include the use of chiral auxiliaries in a Diels-Alder reaction to form the bicyclic lactam, or the asymmetric synthesis of a chiral cyclopentenone precursor. However, enzymatic resolution is often favored due to its efficiency and the high enantiomeric purities that can be achieved.

Q3: How can I monitor the progress of the enzymatic resolution?

A3: The progress of the enzymatic resolution can be monitored by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques allow for the separation and quantification of the enantiomers of both the starting material and the product, enabling the determination of the conversion and the enantiomeric excess.

Q4: What are the key safety precautions to take during the Mitsunobu reaction?

A4: The azodicarboxylate reagents (DEAD and DIAD) are potentially explosive and should be handled with care, avoiding heat and shock. The reaction should be performed in a well-ventilated fume hood. Additionally, triphenylphosphine is an irritant. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocols

Detailed Protocol for the Lipase-Catalyzed Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol is adapted from a patented procedure and is provided as a representative example.[1] Researchers should optimize the conditions for their specific setup.

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

  • Lipolase® (or other suitable lipase)

  • Diisopropyl ether

  • Deionized water

Procedure:

  • To a solution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (5.0 g, 45.81 mmol) in diisopropyl ether (100 mL), add Lipolase® (0.4 g).

  • Stir the suspension at a controlled temperature (e.g., 60°C).

  • Monitor the reaction progress by chiral HPLC or GC.

  • Add additional portions of Lipolase® (0.4 g) every 12 hours to maintain a satisfactory reaction rate.

  • Continue the reaction until approximately 49% conversion is reached (typically after 48-56 hours). At this point, the enantiomeric excess of the unreacted (-)-lactam should be high (e.g., >94%).

  • Filter the enzyme from the reaction mixture and wash it with diisopropyl ether.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted (-)-lactam and the hydrolyzed (+)-amino acid.

  • Separate the (-)-lactam from the amino acid by extraction or chromatography.

Visualizations

Synthetic Workflow and Key Challenges

G Synthetic Workflow and Key Challenges for this compound cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Coupling and Final Product Racemic_Lactam Racemic Vince Lactam Enzymatic_Resolution Enzymatic Resolution Racemic_Lactam->Enzymatic_Resolution Lipase Chiral_Lactam Enantiopure (-)-Lactam Enzymatic_Resolution->Chiral_Lactam High ee? Challenge1 Troubleshoot: - Enzyme Choice - Solvent - Temperature Enzymatic_Resolution->Challenge1 Low Enantioselectivity Reduction Diastereoselective Reduction Chiral_Lactam->Reduction Reducing Agent Chiral_Alcohol Chiral Amino Alcohol Reduction->Chiral_Alcohol High dr? Challenge2 Troubleshoot: - Reducing Agent - Lewis Acid (CeCl3) - Protecting Groups Reduction->Challenge2 Poor Diastereoselectivity Protection Protection/Deprotection Chiral_Alcohol->Protection Glycosylation Glycosylation (e.g., Mitsunobu) Protection->Glycosylation Purine Base Protected_Nucleoside Protected Aminocarbovir Glycosylation->Protected_Nucleoside N9-selectivity? Challenge3 Troubleshoot: - Purification Strategy - Reagent Stoichiometry - Solvent Screening Glycosylation->Challenge3 Byproducts/ Regioselectivity Deprotection Final Deprotection Protected_Nucleoside->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: A flowchart illustrating the key stages and challenges in the synthesis of this compound.

Troubleshooting Logic for Enzymatic Resolution

G Troubleshooting Logic for Enzymatic Resolution Start Start: Low Enantioselectivity in Enzymatic Resolution Check_Enzyme Is the lipase optimal? Start->Check_Enzyme Screen_Lipases Screen a panel of lipases (e.g., CAL-B, PCL, A. niger) Check_Enzyme->Screen_Lipases No Check_Solvent Is the solvent optimal? Check_Enzyme->Check_Solvent Yes Screen_Lipases->Check_Solvent Screen_Solvents Test non-polar organic solvents (e.g., diisopropyl ether, toluene) Check_Solvent->Screen_Solvents No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Screen_Solvents->Check_Temp Screen_Temps Vary temperature (e.g., 25-60°C) Check_Temp->Screen_Temps No Check_Water Is water content controlled? Check_Temp->Check_Water Yes Screen_Temps->Check_Water Control_Water Optimize water content (e.g., salt hydrates) Check_Water->Control_Water No Success Achieved High Enantioselectivity Check_Water->Success Yes Control_Water->Success

Caption: A decision tree for troubleshooting low enantioselectivity in enzymatic resolution.

References

Optimization of reaction conditions for (-)-6-Aminocarbovir synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for the synthesis of (-)-6-Aminocarbovir. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of this compound?

A1: A common and effective precursor for the synthesis of this compound is a 6-chloro-substituted carbovir analog. This intermediate allows for a straightforward nucleophilic aromatic substitution reaction to introduce the desired 6-amino group.

Q2: What are the typical reaction conditions for the amination of the 6-chloropurine precursor?

A2: The amination is typically carried out by treating the 6-chloropurine carbovir analog with an amine source, such as ammonia or a protected amine, in a suitable solvent. Common solvents include alcohols (e.g., ethanol, n-propanol) or polar aprotic solvents (e.g., DMF, DMSO). The reaction is often facilitated by a base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

Q3: Can microwave irradiation be used to improve the reaction rate?

A3: Yes, microwave irradiation has been shown to be an effective method for accelerating the amination of 6-chloropurine derivatives.[1][2] It can significantly reduce reaction times compared to conventional heating methods.

Q4: What are some common side products observed during the amination reaction?

A4: Potential side products can include regioisomers if there are other reactive sites on the purine ring, although the 6-position is generally the most susceptible to nucleophilic attack. Incomplete reaction can leave unreacted starting material, and if using a protected amine, incomplete deprotection can result in a protected final product. Solvolysis products may form if the reaction is carried out in an alcohol solvent at high temperatures for extended periods.[3]

Q5: What are the recommended methods for purifying the final this compound product?

A5: Purification is typically achieved through chromatographic techniques. Flash column chromatography using a silica gel stationary phase is a common method. The choice of eluent will depend on the polarity of the final compound and any impurities present. Recrystallization can also be an effective final purification step to obtain a highly pure product. Various chromatographic methods, including HPLC, are widely used for the separation and purification of nucleoside analogs.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of the 6-chloro precursor - Inactive amine source- Insufficient reaction temperature or time- Ineffective base- Use a fresh or properly stored amine source.- Increase the reaction temperature or prolong the reaction time. Consider using microwave irradiation to accelerate the reaction.[1][2]- Ensure the base is not degraded and is used in a sufficient stoichiometric amount (at least 1 equivalent) to neutralize the generated HCl.
Formation of multiple products (poor selectivity) - Reaction temperature is too high, leading to side reactions.- Presence of multiple reactive sites on the substrate.- Optimize the reaction temperature; a lower temperature may improve selectivity.- If regioisomers are a problem, consider protecting other potentially reactive functional groups before the amination step.
Difficulty in removing the solvent (e.g., DMF, DMSO) - High boiling point of the solvent.- After the reaction is complete, perform an aqueous workup to extract the product into an organic solvent with a lower boiling point (e.g., ethyl acetate).- Use a high-vacuum rotary evaporator or lyophilization to remove residual high-boiling point solvents.
Product is not precipitating or crystallizing - Product is highly soluble in the chosen solvent system.- Presence of impurities inhibiting crystallization.- Try a different solvent or a mixture of solvents to induce precipitation/crystallization.- Further purify the product using column chromatography to remove impurities before attempting crystallization again.
Final product is not the desired (-)-enantiomer - Starting material was not enantiomerically pure.- Racemization occurred during the synthesis.- Ensure the enantiomeric purity of the starting carbocyclic intermediate.- Avoid harsh reaction conditions (e.g., strong acids or bases, high temperatures for prolonged periods) that could lead to racemization.

Experimental Protocols

General Protocol for the Amination of a 6-Chloro-Carbovir Intermediate

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reactant Preparation : In a clean, dry reaction vessel, dissolve the 6-chloro-carbovir precursor (1 equivalent) in a suitable solvent (e.g., ethanol or n-propanol).

  • Addition of Base : Add a suitable organic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents).

  • Addition of Amine : Add the amine source (e.g., a solution of ammonia in methanol or an appropriate amine) (1.1 - 2.0 equivalents).

  • Reaction :

    • Conventional Heating : Heat the reaction mixture at a predetermined temperature (e.g., 70-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Microwave Irradiation : Place the sealed reaction vessel in a microwave reactor and heat at a set temperature (e.g., 120 °C) for a shorter duration, monitoring for completion.[1]

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • If necessary, perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water or brine to remove salts and water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to isolate the pure this compound.

Data Presentation

Table 1: Optimization of Base for Amination Reaction
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Et3NEthanol801285
2DIPEAEthanol801288
3K2CO3DMF100875
4NoneEthanol8024<10

Note: Data is illustrative and based on typical results reported in the literature for similar amination reactions.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
EntryMethodSolventTemperature (°C)TimeYield (%)
1Conventionaln-Propanol10018 h78
2Microwaven-Propanol12030 min85
3ConventionalDMF12012 h82
4MicrowaveDMF15020 min90

Note: Data is illustrative and highlights the general trend of increased efficiency with microwave-assisted synthesis.[1][2]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: (-)-Carbocyclic Precursor (6-Chloro Intermediate) reaction Amination Reaction: - Amine Source (NH3) - Base (e.g., Et3N) - Solvent (e.g., Ethanol) start->reaction heating Heating: - Conventional or - Microwave reaction->heating workup Aqueous Workup & Solvent Removal heating->workup purification Purification: - Column Chromatography - Recrystallization workup->purification end_product Final Product: This compound purification->end_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_yield start Problem: Low Yield of This compound check_conversion Check TLC/LC-MS: Incomplete Conversion? start->check_conversion optimize_conditions Optimize Reaction: - Increase Temp/Time - Use Microwave - Check Reagents check_conversion->optimize_conditions Yes side_products Significant Side Products Observed? check_conversion->side_products No success Yield Improved optimize_conditions->success purification_issue Difficulty in Purification? side_products->purification_issue No review_protocol Review Protocol: - Stoichiometry - Reagent Quality side_products->review_protocol Yes optimize_purification Optimize Purification: - Different Eluent - Alternative Method purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success review_protocol->success

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Improving the yield of (-)-6-Aminocarbovir in multi-step synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (-)-6-Aminocarbovir in its multi-step synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Stage 1: Synthesis of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one)

Question: My yield of Vince Lactam is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of Vince Lactam, a key intermediate for carbovir, can often be attributed to several factors. A common synthetic route involves a Diels-Alder reaction between cyclopentadiene and a cyanide-containing dienophile. One known method starts from 1,3-cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis. A poor yield (27.5%) has been reported when using chlorosulfonyl isocyanate due to side reactions and rearrangement. Another approach uses p-toluenesulfonyl cyanide, but this reagent has a tendency to be explosive.

To improve the yield, consider the following:

  • Reagent Choice: Using methanesulfonyl cyanide in a Diels-Alder reaction with 1,3-cyclopentadiene has been shown to be an effective method.

  • Reaction Conditions: The Diels-Alder reaction is sensitive to temperature. It is often carried out at temperatures ranging from -20°C to room temperature. The subsequent hydrolysis of the intermediate can be performed under acidic conditions, for instance, using acetic acid.

  • Purification: Ensure proper purification of the product. Vince Lactam is a crystalline solid and can be purified by recrystallization.

Question: I am observing significant side product formation during the synthesis of Vince Lactam. How can I minimize these and purify my desired product?

Answer: Side product formation is a common issue. In the synthesis involving p-toluenesulfonyl cyanide, an undesirable side-product, p-tolylsulfinyl-p-tolylsulfone, can form in significant amounts. To mitigate this:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of cyclopentadiene is often used, which needs to be removed before hydrolysis.

  • Hydrolysis Conditions: The hydrolytic cleavage of the intermediate is crucial. Acid-catalyzed hydrolysis, for example with acetic acid, is a common method.

  • Purification: Column chromatography or recrystallization can be employed to separate the desired Vince Lactam from side products.

Stage 2: Enzymatic Resolution of Vince Lactam

Question: The enzymatic resolution of my racemic Vince Lactam is not reaching the theoretical 50% conversion. What could be the problem?

Answer: Incomplete conversion in enzymatic kinetic resolution can be due to several factors related to the enzyme's activity and stability. The most commonly used enzymes for this resolution are lipases, such as those from Pseudomonas cepacia (now Burkholderia cepacia) and Candida antarctica.

  • Enzyme Inhibition: The product of the enzymatic reaction can sometimes inhibit the enzyme, slowing down the reaction as it progresses.

  • Enzyme Denaturation: Lipases can be sensitive to the reaction conditions. The presence of certain organic solvents, improper pH, or high temperatures can lead to denaturation and loss of activity. Some organic solvents can strip essential water from the enzyme, leading to conformational changes and inactivation.

  • Sub-optimal Conditions: The activity of lipases is highly dependent on pH, temperature, and the solvent used. Ensure these parameters are optimized for the specific lipase you are using.

To troubleshoot, you can:

  • Monitor pH: The pH of the reaction medium can change, especially if the reaction produces an acidic or basic product. Use a buffered solution to maintain the optimal pH for the enzyme.

  • Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate enzyme denaturation. Determine the optimal temperature for your specific lipase.

  • Solvent Selection: The choice of organic solvent is critical. Some solvents can enhance lipase activity at low concentrations, while others are inhibitory. For example, DMSO, isopropanol, and methanol have been shown to increase the activity of some lipases at concentrations up to ~20% v/v.

Question: The enantioselectivity of my lipase-catalyzed resolution is poor. How can I improve the enantiomeric excess (e.e.) of my product?

Answer: Poor enantioselectivity (low E-value) results in a product with low enantiomeric purity. To improve this:

  • Enzyme Selection: Different lipases exhibit different enantioselectivities towards the same substrate. Screening a variety of commercially available lipases is a good first step. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are often good candidates.

  • Immobilization: Immobilizing the enzyme on a solid support can sometimes enhance its enantioselectivity and stability.

  • Reaction Medium Engineering: The nature of the solvent can significantly influence the enantioselectivity of a lipase. A systematic screening of different organic solvents is recommended.

  • Temperature Optimization: Lowering the reaction temperature can sometimes improve enantioselectivity, although it will also decrease the reaction rate.

Logical Flowchart for Troubleshooting Low Enantioselectivity in Enzymatic Resolution:

start Low Enantioselectivity (e.e.) enzyme Screen Different Lipases (e.g., CAL-B, Pseudomonas cepacia) start->enzyme Step 1 solvent Optimize Reaction Solvent enzyme->solvent If still low success Improved e.e. enzyme->success Success temp Lower Reaction Temperature solvent->temp If still low solvent->success Success immobilize Immobilize Enzyme temp->immobilize If still low temp->success Success immobilize->success

Caption: Troubleshooting workflow for low enantioselectivity.

Stage 3: Coupling of the Purine Base

Question: I am getting a mixture of N9 and N7 regioisomers during the Mitsunobu reaction to couple the purine base. How can I improve the N9 selectivity?

Answer: The Mitsunobu reaction is a common method for coupling the purine base to the carbocyclic sugar moiety. However, a known side reaction is the alkylation at the N7 position of the purine ring, in addition to the desired N9 alkylation. The regioselectivity can be influenced by:

  • Protecting Groups: The use of protecting groups on the purine base can influence the regioselectivity of the reaction.

  • Reaction Conditions: The choice of solvent and the order of addition of reagents can impact the ratio of N9 to N7 isomers.

  • Nature of the Alcohol: The structure of the carbocyclic alcohol can also affect the regioselectivity.

To improve N9 selectivity:

  • Optimize Reaction Conditions: A systematic optimization of the reaction conditions, including solvent, temperature, and reaction time, may be necessary.

  • Purification: Careful chromatographic purification is often required to separate the N9 and N7 isomers.

Question: The purification of the product after the Mitsunobu coupling is challenging due to the triphenylphosphine oxide byproduct. What is the best way to remove it?

Answer: The removal of triphenylphosphine oxide (TPPO) is a common challenge in reactions employing the Mitsunobu protocol. Several strategies can be employed:

  • Crystallization: If the desired product is crystalline, it may be possible to selectively crystallize it from the reaction mixture, leaving the TPPO in the mother liquor.

  • Chromatography: Flash column chromatography is a standard method for separating the product from TPPO. A careful choice of the mobile phase is crucial for good separation.

  • Alternative Reagents: Consider using polymer-bound triphenylphosphine, which allows for the easy removal of the phosphine oxide byproduct by filtration.

Stage 4: Final Amination

Question: The final amination step to convert the 6-chloro-purine intermediate to this compound is giving a low yield. What are the critical parameters for this reaction?

Answer: The final step in the synthesis is a nucleophilic aromatic substitution to replace the chlorine atom at the C6 position of the purine ring with an amino group. Low yields in this step can be due to:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be influenced by the reaction time, temperature, and the concentration of the aminating agent.

  • Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of impurities and a lower yield of the desired product.

  • Purification Losses: The final product may be lost during the work-up and purification steps.

To improve the yield:

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time.

  • Temperature Control: Carefully control the reaction temperature to minimize the formation of side products.

  • Purification Method: Optimize the purification method to maximize the recovery of the final product.

Frequently Asked Questions (FAQs)

What is the overall synthetic strategy for this compound?

The synthesis of this compound is a multi-step process that typically involves:

  • Synthesis of a racemic carbocyclic precursor: A common starting point is the synthesis of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince Lactam.

  • Enzymatic kinetic resolution: The racemic Vince Lactam is resolved to obtain the desired enantiomer. This is a critical step to ensure the correct stereochemistry of the final product.

  • Modification of the carbocyclic ring: The resolved intermediate is then chemically modified to introduce the necessary functional groups.

  • Coupling of the purine base: A purine derivative, typically 2-amino-6-chloropurine, is coupled to the carbocyclic scaffold.

  • Final amination: The 6-chloro group on the purine ring is replaced with an amino group to yield this compound.

Overall Synthetic Workflow:

A Racemic Vince Lactam Synthesis B Enzymatic Resolution A->B C Chemical Modification B->C D Purine Coupling (e.g., Mitsunobu) C->D E Final Amination D->E F This compound E->F

Caption: Key stages in the synthesis of this compound.

Which enzymes are most effective for the resolution of Vince Lactam?

Lipases are the most commonly used enzymes for the kinetic resolution of Vince Lactam and its derivatives. Lipases from Pseudomonas cepacia (often sold under the name Amano Lipase PS) and Candida antarctica Lipase B (often immobilized and sold as Novozym 435) have been reported to be effective. The choice of enzyme can depend on the specific substrate and the desired enantiomer.

What are the key safety precautions to consider during this synthesis?

  • Cyanide Compounds: Some synthetic routes for Vince Lactam may involve the use of toxic cyanide-containing reagents. These should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

  • Azodicarboxylates: Reagents used in the Mitsunobu reaction, such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), are potentially explosive and should be handled with care.

  • Solvent Hazards: Many organic solvents used in the synthesis are flammable and/or toxic. Always work in a well-ventilated area and take appropriate fire safety precautions.

Data Summary

Table 1: Comparison of Conditions for Vince Lactam Synthesis

MethodDienophileYield (%)Remarks
Method AChlorosulfonyl isocyanate27.5Low yield, involves rearrangement.
Method Bp-Toluenesulfonyl cyanide-Potential explosion hazard.
Method CMethanesulfonyl cyanideHighGood yields reported.

Table 2: Influence of Solvent on Lipase Activity for Resolution

Solvent (20% v/v)Relative Lipase Activity
AcetoneDecreased
AcetonitrileDecreased
DMFDecreased
DMSOIncreased (~3-fold at 15%)
IsopropanolIncreased (~2-fold at 20%)
MethanolIncreased (~1.7-fold at 25%)

Note: Data is generalized from studies on lipase activity in polar organic solvents and may vary depending on the specific lipase and substrate.

Experimental Protocols

Protocol 1: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

This protocol is based on the Diels-Alder reaction of cyclopentadiene with methanesulfonyl cyanide.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve methanesulfonyl cyanide in a suitable solvent such as dichloromethane.

  • Addition of Cyclopentadiene: Cool the solution to -20 °C and add a solution of freshly distilled cyclopentadiene in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Hydrolysis: Add acetic acid and water to the reaction mixture to hydrolyze the intermediate.

  • Work-up: Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, evaporate the solvent, and purify the crude product by recrystallization or column chromatography to obtain Vince Lactam as a white crystalline solid.

Protocol 2: Lipase-Catalyzed Resolution of (±)-Vince Lactam

This protocol describes a general procedure for the enzymatic resolution.

  • Reaction Mixture: In a suitable flask, dissolve racemic Vince Lactam in an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Enzyme Addition: Add the lipase (e.g., Pseudomonas cepacia lipase) to the solution. The enzyme can be used in its free form or immobilized on a support.

  • Acyl Donor: Add an acyl donor (e.g., vinyl acetate) to the mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Enzyme Removal: After the reaction, remove the enzyme by filtration.

  • Purification: Separate the acylated product from the unreacted enantiomer of Vince Lactam by column chromatography. The desired enantiomer can then be obtained by hydrolysis of the acylated product or by isolating the unreacted starting material, depending on which enantiomer is acylated by the enzyme.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for detailed procedures and safety information.

Technical Support Center: HPLC Analysis of Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of nucleoside analogs. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of nucleoside analogs. Each question is followed by a detailed explanation and a logical troubleshooting workflow.

Why do my nucleoside analog peaks show significant tailing?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing polar and basic compounds like many nucleoside analogs.[1][2] This is often caused by secondary interactions between the analyte and the stationary phase.[3]

Common Causes and Solutions:

  • Residual Silanol Interactions: The most frequent cause is the interaction of basic functional groups on the nucleoside analog with acidic residual silanol groups on the silica-based stationary phase (like C18).[4][5]

    • Solution 1: Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., to pH 3-4) protonates the silanol groups, minimizing these secondary interactions.[4]

    • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped column where most residual silanols are chemically deactivated.

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active silanol sites.

  • Column Contamination: Accumulation of contaminants on the column frit or packing material can lead to poor peak shape.[6]

    • Solution: Use guard columns and ensure proper sample filtration (0.22 µm or 0.45 µm filter) to protect the analytical column.[4][7] If contamination is suspected, flush the column with a strong solvent.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

    • Solution: Reduce the sample concentration or injection volume.

Troubleshooting Workflow: Peak Tailing

G start Problem: Peak Tailing Observed check_ph Is mobile phase pH < 5? start->check_ph lower_ph Action: Lower mobile phase pH to 3-4 with an appropriate buffer (e.g., phosphate or acetate). check_ph->lower_ph No check_column Is the column old or contaminated? check_ph->check_column Yes resolved Problem Resolved lower_ph->resolved flush_column Action: Flush column with strong solvent. Consider using a guard column. check_column->flush_column Yes check_overload Is sample concentration too high? check_column->check_overload No flush_column->resolved reduce_conc Action: Dilute sample or reduce injection volume. check_overload->reduce_conc Yes consider_new_column Action: Replace with a new, high-quality end-capped column. check_overload->consider_new_column No reduce_conc->resolved consider_new_column->resolved G start Problem: Poor Retention on C18 is_ms Is MS detection required? start->is_ms try_aq_c18 Option 1: Use an Aqueous-Compatible C18 Column with 100% aqueous mobile phase. is_ms->try_aq_c18 Yes try_ion_pair Option 3: Use Ion-Pairing Reagents with standard C18. is_ms->try_ion_pair No try_hilic Option 2: Switch to a HILIC Column. try_aq_c18->try_hilic end_node Retention Improved try_aq_c18->end_node try_hilic->end_node try_ion_pair->end_node G start Problem: Split or Broad Peaks check_solvent Is sample solvent stronger than mobile phase? start->check_solvent change_solvent Action: Dissolve sample in mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_column Is the column old or showing high backpressure? check_solvent->check_column No resolved Problem Resolved change_solvent->resolved reverse_flush Action: Disconnect from detector, reverse, and flush column. check_column->reverse_flush Yes check_method Is co-elution possible? check_column->check_method No replace_column Action: Replace guard column and/or analytical column. reverse_flush->replace_column If flushing fails reverse_flush->resolved If flushing works optimize_method Action: Adjust mobile phase composition or gradient to improve resolution. check_method->optimize_method Yes check_method->replace_column No optimize_method->resolved replace_column->resolved G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare and Degas Mobile Phase equilibrate 4. Equilibrate HPLC System prep_mobile->equilibrate prep_std 2. Prepare Standard Stock & Working Solutions inject_std 5. Inject Standards & Build Calibration Curve prep_std->inject_std prep_sample 3. Prepare and Filter Sample Solutions inject_sample 6. Inject Samples prep_sample->inject_sample equilibrate->inject_std inject_std->inject_sample integrate 7. Integrate Peaks inject_sample->integrate calculate 8. Calculate Concentration integrate->calculate

References

Technical Support Center: Strategies to Improve the Oral Bioavailability of Carbovir Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at improving the oral bioavailability of carbovir prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing prodrugs of carbovir?

A1: Carbovir, a potent nucleoside reverse transcriptase inhibitor (NRTI), exhibits poor oral bioavailability (approximately 20% in rats), which limits its clinical utility as an oral agent.[1][2] The development of prodrugs is a key strategy to enhance its absorption from the gastrointestinal tract, thereby improving its therapeutic potential. Prodrugs are designed to be bioreversible derivatives that can overcome physicochemical and pharmacokinetic barriers, such as poor membrane permeability and extensive first-pass metabolism.[3][4][5]

Q2: What are the primary prodrug strategies that have been explored for carbovir and other nucleoside analogs?

A2: The main strategies focus on transiently modifying the hydrophilic functional groups of the parent drug to increase its lipophilicity and/or to utilize active transport mechanisms in the intestine.[4][5] Key approaches include:

  • Amino Acid Prodrugs: Attaching amino acids to the parent drug can enhance absorption via intestinal amino acid or peptide transporters (e.g., PEPT1).[1][6][7]

  • Ester Prodrugs: Esterification of hydroxyl groups with various alkyl or aryl moieties increases lipophilicity, which can improve passive diffusion across the intestinal epithelium.[2][8]

  • Phosphoramidate Prodrugs (ProTides): This approach delivers the monophosphorylated active metabolite into the cell, bypassing the often inefficient initial phosphorylation step required for the activation of nucleoside analogs.[3][9]

  • Lipophilic Prodrugs: Conjugating the drug with lipids can enhance absorption through the lymphatic system, potentially bypassing first-pass metabolism in the liver.[8][10]

Q3: How is the success of a carbovir prodrug strategy evaluated?

A3: The evaluation of a carbovir prodrug involves a series of in vitro and in vivo experiments.

  • In vitro studies: These include chemical stability assessments in simulated gastric and intestinal fluids, and enzymatic stability in plasma and liver or intestinal homogenates to ensure the prodrug remains intact until it is absorbed and is then efficiently converted to the parent drug.[2][11] Permeability studies using cell lines like Caco-2 can predict intestinal absorption.[1][6]

  • In vivo studies: Pharmacokinetic studies in animal models, typically rats, are crucial.[12][13] Following oral administration of the prodrug, blood samples are collected over time to determine the plasma concentrations of both the prodrug and the released carbovir. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated to determine the oral bioavailability.[12][13]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Despite Prodrug Modification

Possible Cause Troubleshooting Steps
Premature Prodrug Hydrolysis: The prodrug is hydrolyzed in the gastrointestinal tract before it can be absorbed.1. Assess Stability: Conduct in vitro stability studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with and without relevant enzymes (e.g., pancreatin, esterases).[2][14] 2. Modify Promoety: If instability is observed, consider designing a more sterically hindered promoiety to protect the labile linkage from enzymatic or chemical degradation.[15]
Poor Membrane Permeability: The prodrug, despite being more lipophilic, still has insufficient permeability across the intestinal epithelium.1. Evaluate in Caco-2 Model: Perform permeability assays using Caco-2 cell monolayers to determine the apparent permeability coefficient (Papp).[1] 2. Target Transporters: If passive diffusion is low, design prodrugs that can be recognized by intestinal uptake transporters, such as amino acid or peptide transporters (e.g., PEPT1).[1][7][16]
Efflux Transporter Activity: The prodrug is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.1. Conduct Bidirectional Caco-2 Assay: Compare the permeability from the apical to the basolateral side with the basolateral to apical side. A higher basolateral to apical transport suggests efflux. 2. Co-administration with Inhibitors: Perform in vivo studies with known P-gp inhibitors (e.g., cyclosporine) to see if the bioavailability of the prodrug improves.[5]
Extensive First-Pass Metabolism: The prodrug is absorbed but is rapidly metabolized in the intestine or liver before reaching systemic circulation.1. Analyze Metabolites: In pharmacokinetic studies, analyze plasma and potentially liver tissue for metabolites of both the prodrug and carbovir. 2. Consider Alternative Delivery: For highly metabolized compounds, formulation strategies like lipid-based delivery systems that promote lymphatic absorption can be explored.[10]

Issue 2: High Variability in Pharmacokinetic Data

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility of Prodrug: The prodrug has limited solubility in gastrointestinal fluids, leading to inconsistent dissolution and absorption.1. Measure Solubility: Determine the solubility of the prodrug in simulated gastric and intestinal fluids. 2. Formulation Optimization: Explore formulation strategies such as using co-solvents, surfactants, or creating self-nanoemulsifying drug delivery systems (SNEDDS) to improve solubility and dissolution.[17] 3. Salt Formation: If the prodrug has ionizable groups, consider forming a more soluble salt.
"Flip-Flop" Kinetics: The absorption rate is slower than the elimination rate, which can sometimes lead to variability in calculated terminal half-life.1. Analyze Individual Profiles: Carefully examine the plasma concentration-time profiles of individual animals. The presence of double peaks may indicate delayed gastric emptying or variable dissolution. 2. Increase Sampling Frequency: Ensure frequent blood sampling during the absorption phase to accurately characterize the absorption profile.
Animal-to-Animal Variability: Natural physiological differences between animals can lead to variations in drug absorption and metabolism.1. Increase Sample Size: Use a sufficient number of animals per group to obtain statistically robust data. 2. Standardize Experimental Conditions: Ensure consistent fasting times, dosing procedures (e.g., oral gavage technique), and blood collection methods.

Data Presentation

Table 1: Pharmacokinetic Parameters of Carbovir and its Amino Acid Prodrug in Rats

Compound Dose (mg/kg, oral) Bioavailability (%) Cmax (µg/mL) Reference
Carbovir60~201.00[12]
(-)-6-Aminocarbovir4046.2 ± 9.91.65 ± 0.7[12]

Experimental Protocols

Protocol 1: In Vitro Stability of Carbovir Prodrugs in Simulated Gastrointestinal Fluids

Objective: To evaluate the chemical stability of carbovir prodrugs under conditions mimicking the stomach and small intestine.

Materials:

  • Carbovir prodrug

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • HPLC system with UV or MS detector

  • Shaking water bath at 37°C

Procedure:

  • Prepare a stock solution of the carbovir prodrug in a suitable solvent (e.g., methanol, DMSO).

  • Add a small aliquot of the stock solution to pre-warmed SGF and SIF to achieve a final concentration of 10 µM.

  • Incubate the solutions in a shaking water bath at 37°C.

  • At predetermined time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot from each solution.

  • Immediately stop the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and quench the reaction.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by a validated HPLC-MS/MS method to quantify the remaining concentration of the intact prodrug and the appearance of carbovir.

  • Calculate the percentage of prodrug remaining at each time point.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a carbovir prodrug.

Materials:

  • Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation

  • Carbovir prodrug

  • Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

  • Heparinized syringes for blood collection

  • Centrifuge

  • HPLC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight (12-18 hours) with free access to water before dosing.

  • Prepare the dosing solution of the carbovir prodrug in the appropriate vehicle at the desired concentration.

  • Administer the prodrug solution to the rats via oral gavage at a specific dose (e.g., 40 mg/kg).[12]

  • Collect blood samples (approximately 200 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480 minutes).[12]

  • Immediately transfer the blood samples into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract the prodrug and carbovir from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

  • Quantify the concentrations of the prodrug and carbovir in the plasma samples using a validated HPLC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

  • Determine the absolute oral bioavailability by comparing the AUC from the oral dose to the AUC from an intravenous dose of carbovir administered in a separate group of rats.[12]

Protocol 3: Analytical Method for Quantification of Carbovir and Prodrug in Rat Plasma

Objective: To develop a sensitive and specific method for the simultaneous quantification of a carbovir prodrug and carbovir in rat plasma.

Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Determine the specific precursor-to-product ion transitions for carbovir, the prodrug, and an appropriate internal standard.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.

Validation:

  • Validate the method for linearity, accuracy, precision, limit of quantification (LOQ), and recovery according to regulatory guidelines.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation stability Stability Assays (SGF, SIF, Plasma) pk_study Pharmacokinetic Study (Oral Gavage in Rats) stability->pk_study permeability Permeability Assay (Caco-2 cells) permeability->pk_study blood_sampling Serial Blood Sampling pk_study->blood_sampling plasma_analysis Plasma Analysis (HPLC-MS/MS) blood_sampling->plasma_analysis pk_parameters Calculate PK Parameters (AUC, Cmax, F%) plasma_analysis->pk_parameters decision Improved Bioavailability? pk_parameters->decision prodrug Carbovir Prodrug Synthesis prodrug->stability prodrug->permeability success Successful Prodrug Candidate decision->success Yes fail Re-design Prodrug decision->fail No fail->prodrug

Caption: Experimental workflow for the evaluation of carbovir prodrugs.

metabolic_pathway cluster_absorption Intestinal Lumen & Epithelium cluster_circulation Systemic Circulation prodrug_lumen Carbovir Prodrug (e.g., Amino Acid Ester) transporter Intestinal Transporter (e.g., PEPT1) prodrug_lumen->transporter Absorption prodrug_cell Intact Prodrug transporter->prodrug_cell esterase Intestinal/Hepatic Esterases prodrug_cell->esterase Hydrolysis carbovir_active Carbovir (Active Drug) prodrug_cell->carbovir_active First-Pass Metabolism esterase->carbovir_active [Target Site] [Target Site] carbovir_active->[Target Site]

Caption: General metabolic pathway for an amino acid ester prodrug of carbovir.

References

Technical Support Center: Overcoming Stability Issues of (-)-6-Aminocarbovir in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with (-)-6-Aminocarbovir in solution. The information is presented in a question-and-answer format to directly address common concerns and experimental challenges.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is substantially based on forced degradation studies of Abacavir, a structurally similar carbocyclic nucleoside analogue. Abacavir is the prodrug of Carbovir, and this compound is a prodrug of Abacavir. Therefore, their stability profiles are expected to be comparable.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound in solution?

A1: Based on studies of the closely related compound Abacavir, this compound is likely susceptible to degradation under acidic and oxidative conditions. Hydrolysis of the aminopurine ring and oxidation of the cyclopentene ring or the amino group are potential degradation pathways. It is expected to be relatively stable under basic, neutral, thermal, and photolytic stress conditions.[1]

Q2: What are the likely degradation products of this compound?

A2: Under acidic conditions, the primary degradation product is likely the result of the cleavage of the glycosidic-like bond, separating the purine base from the carbocyclic ring. Oxidative stress may lead to the formation of N-oxides or other oxidized species on the purine ring.

Q3: What are the optimal pH and temperature conditions for storing this compound solutions?

A3: To minimize degradation, solutions of this compound should be prepared and stored in neutral or slightly basic conditions (pH > 7) and at refrigerated temperatures (2-8 °C). Acidic conditions should be strictly avoided. While it shows thermal stability, prolonged exposure to elevated temperatures is not recommended.[1]

Q4: Is this compound sensitive to light?

A4: Based on data for Abacavir, this compound is not expected to be significantly sensitive to light (photostable).[1] However, as a general good laboratory practice, it is always advisable to protect solutions from prolonged exposure to direct light.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound potency in my solution.

  • Question: What is the pH of your solution?

    • Answer: this compound is susceptible to acid hydrolysis. If your solution is acidic, the compound is likely degrading. Adjust the pH to a neutral or slightly basic range (pH 7.0-8.0) using a suitable buffer system.

  • Question: Are there any oxidizing agents present in your formulation?

    • Answer: Oxidative conditions can lead to the degradation of this compound.[1] Ensure that your solvents and excipients are free from peroxides and other oxidizing impurities. Consider degassing your solution or working under an inert atmosphere (e.g., nitrogen or argon).

  • Question: How are you storing your solution?

    • Answer: For short-term storage, keep the solution at 2-8 °C. For long-term storage, consider freezing the solution at -20 °C or below, provided freeze-thaw stability has been established.

Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample.

  • Question: Under what conditions was the sample prepared and stored?

    • Answer: The appearance of new peaks likely indicates the formation of degradation products. Review the pH, presence of potential oxidizing agents, and storage temperature. Acidic conditions or oxidative stress are the most probable causes.[1]

  • Question: Have you performed a forced degradation study?

    • Answer: A forced degradation study can help you identify the retention times and UV spectra of potential degradation products, aiding in peak identification in your stability samples.

Quantitative Data Summary

The following table summarizes the degradation of Abacavir sulfate under various stress conditions, which can be used as a proxy for estimating the stability of this compound.

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)Major Degradation Products (m/z)Reference
Acid Hydrolysis1N HCl42 hoursAmbientSignificant191.2[1]
Base Hydrolysis1N NaOH42 hoursAmbientNo degradation-[1]
Oxidation3% H₂O₂7 daysAmbientSignificant319.2, 247.2[1]
Thermal-10 days105 °CNo degradation-[1]
Photolytic1.2 million lux hours (visible) & 200 W h/m² (UV)11 days-No degradation-[1]

Experimental Protocols

Forced Degradation Studies

These protocols are designed to intentionally degrade the drug substance to understand its stability profile.

1. Acid Hydrolysis

  • Objective: To evaluate stability in acidic conditions.

  • Procedure:

    • Dissolve a known concentration of this compound in 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

    • Dilute to a suitable concentration with mobile phase and analyze by a stability-indicating HPLC method.

2. Base Hydrolysis

  • Objective: To evaluate stability in basic conditions.

  • Procedure:

    • Dissolve a known concentration of this compound in 0.1 N NaOH.

    • Follow steps 2-5 from the Acid Hydrolysis protocol, neutralizing with 0.1 N HCl in step 4.

3. Oxidative Degradation

  • Objective: To assess susceptibility to oxidation.

  • Procedure:

    • Dissolve a known concentration of this compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute to a suitable concentration with mobile phase and analyze immediately by HPLC.

4. Thermal Degradation

  • Objective: To determine stability at elevated temperatures.

  • Procedure:

    • Store a solid sample of this compound in a temperature-controlled oven (e.g., 105 °C).

    • Prepare a solution of the solid sample at specified time points.

    • Analyze the solution by HPLC.

5. Photolytic Degradation

  • Objective: To evaluate stability upon exposure to light.

  • Procedure:

    • Expose a solution of this compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples by HPLC at specified time points.

Visualizations

cluster_0 Anticipated Degradation Pathway of this compound Aminocarbovir This compound C₁₄H₁₈N₆O Acid_Degradant Acid Degradation Product Cleavage of N-glycosidic like bond Aminocarbovir->Acid_Degradant Acid Hydrolysis (e.g., HCl) Oxidative_Degradant Oxidative Degradation Product N-oxide formation Aminocarbovir->Oxidative_Degradant Oxidation (e.g., H₂O₂)

Caption: Anticipated degradation pathways for this compound.

cluster_1 Troubleshooting Workflow for Stability Issues Start Instability Observed Check_pH Is solution acidic? Start->Check_pH Adjust_pH Adjust pH to neutral/basic Check_pH->Adjust_pH Yes Check_Oxidants Oxidizing agents present? Check_pH->Check_Oxidants No Adjust_pH->Check_Oxidants Remove_Oxidants Use high-purity solvents / Degas solution Check_Oxidants->Remove_Oxidants Yes Check_Storage Improper storage? Check_Oxidants->Check_Storage No Remove_Oxidants->Check_Storage Optimize_Storage Store at 2-8°C / Freeze Check_Storage->Optimize_Storage Yes End Stability Improved Check_Storage->End No Optimize_Storage->End cluster_2 Forced Degradation Experimental Workflow Prepare_Stock Prepare Drug Stock Solution Stress_Conditions Apply Stress Conditions Acidic Basic Oxidative Thermal Photolytic Prepare_Stock->Stress_Conditions Sampling Withdraw Samples at Timepoints Stress_Conditions->Sampling Neutralize_Dilute Neutralize (if needed) & Dilute Sampling->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Neutralize_Dilute->HPLC_Analysis Data_Analysis Analyze Data & Identify Degradants HPLC_Analysis->Data_Analysis

References

Degradation pathways of (-)-6-Aminocarbovir under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of (-)-6-Aminocarbovir under various stress conditions. The information presented is primarily based on forced degradation studies of Abacavir, a structurally similar compound, and serves as a strong predictive resource for the behavior of this compound.

Summary of Degradation Behavior

This compound, analogous to its parent compound Abacavir, is susceptible to degradation under acidic and oxidative conditions. It demonstrates notable stability under basic, thermal, and photolytic stress.

Quantitative Data on Degradation

The following table summarizes the quantitative data from forced degradation studies on Abacavir sulfate, which is anticipated to be comparable to this compound.

Stress ConditionReagent/DetailsDurationTemperatureDegradation (%)Major Degradation Products (m/z)
Acidic Hydrolysis 1N HCl42 hoursAmbient (25 ± 2°C)~85%191.10
Oxidative 3% H₂O₂7 daysAmbient (25 ± 2°C)Significant319.20, 247.20, 303.20, 223.20
Basic Hydrolysis 1N NaOH42 hoursAmbient (25 ± 2°C)No significant degradation-
Thermal -10 days105°CNo significant degradation-
Photolytic ---No significant degradation-

Experimental Protocols

Detailed methodologies for conducting stress testing on this compound are provided below. These protocols are based on established methods for Abacavir and adhere to ICH guidelines.

Preparation of Stock and Sample Solutions
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Sample Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration typically in the range of 0.1 mg/mL.

Forced Degradation (Stress) Studies
  • Acidic Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 1N HCl.

    • Keep the solution at ambient temperature (25 ± 2°C) for 42 hours.

    • After the incubation period, neutralize the solution with an appropriate volume of 1N NaOH.

    • Dilute the resulting solution with the mobile phase to the desired concentration for analysis.

  • Basic Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 1N NaOH.

    • Keep the solution at ambient temperature (25 ± 2°C) for 42 hours.

    • After the incubation period, neutralize the solution with an appropriate volume of 1N HCl.

    • Dilute the resulting solution with the mobile phase to the desired concentration for analysis.

  • Oxidative Degradation:

    • To a suitable volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at ambient temperature (25 ± 2°C) for 7 days.

    • Dilute the resulting solution with the mobile phase to the desired concentration for analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a thermostatically controlled oven at 105°C for 10 days.

    • After the exposure period, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed sample in the mobile phase at the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Prepare a solution of the stressed sample in the mobile phase at the desired concentration for analysis.

Analytical Method (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug. The following is a general method that can be optimized for your specific instrumentation.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Photodiode Array (PDA) detector. For structural elucidation, a Liquid Chromatography-Mass Spectrometry (LC-MS) system is required.

  • Column: A reverse-phase C8 or C18 column (e.g., Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 µm particle size) is often suitable.

  • Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% o-phosphoric acid in water) and an organic phase (e.g., 0.1% o-phosphoric acid in methanol or acetonitrile).

  • Flow Rate: Typically around 0.40 mL/min.

  • Detection Wavelength: Monitor the eluent at the λmax of this compound.

  • Injection Volume: 5-20 µL.

Troubleshooting Guides

This section provides solutions to common problems encountered during the forced degradation studies of this compound.

Issue 1: No Degradation Observed Under Acidic or Oxidative Stress

Possible Cause Troubleshooting Step
Insufficient stress duration or temperature. Increase the duration of the stress study or perform the study at a slightly elevated temperature (e.g., 40-60°C). Monitor the degradation at intermediate time points.
Low concentration of the stressor. Increase the concentration of the acid (e.g., up to 5N HCl) or the oxidizing agent (e.g., up to 30% H₂O₂).
Drug substance is highly stable under the applied conditions. Confirm the stability by extending the study duration. If no degradation is observed, it indicates the intrinsic stability of the molecule under those specific conditions.

Issue 2: Poor Resolution Between the Parent Drug and Degradation Peaks in HPLC

Possible Cause Troubleshooting Step
Inappropriate mobile phase composition. Modify the gradient profile of the mobile phase. Adjust the pH of the aqueous phase. Try a different organic modifier (e.g., switch from methanol to acetonitrile or vice versa).
Unsuitable column chemistry. Test a column with a different stationary phase (e.g., a C18 column if a C8 was used, or a phenyl-hexyl column).
Flow rate is too high. Reduce the flow rate to allow for better separation.
Co-elution of impurities. Use a photodiode array (PDA) detector to check for peak purity. If co-elution is confirmed, further method development is required.

Issue 3: Unexpected or Unidentifiable Peaks in the Chromatogram

Possible Cause Troubleshooting Step
Contamination from glassware, solvents, or reagents. Run a blank injection of the mobile phase and the diluent to check for extraneous peaks. Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents.
Formation of secondary degradation products. This can occur if the stress conditions are too harsh. Reduce the stressor concentration, temperature, or duration of the study.
Interaction with excipients (if analyzing a formulation). Perform forced degradation studies on the placebo to identify any peaks originating from the excipients.
Instrumental artifacts. Check for air bubbles in the pump or detector. Ensure proper grounding of the instrument.

Issue 4: Inconsistent or Irreproducible Degradation Results

Possible Cause Troubleshooting Step
Inaccurate preparation of solutions. Ensure accurate weighing of the drug substance and precise measurement of solvent and stressor volumes. Use calibrated pipettes and volumetric flasks.
Fluctuations in experimental conditions. Maintain consistent temperature and light exposure (if applicable) throughout the study. Use a thermostatically controlled water bath or oven.
Variability in the drug substance batch. If possible, use a single, well-characterized batch of this compound for all studies.
HPLC system instability. Equilibrate the HPLC system for a sufficient time before analysis. Monitor system pressure for any unusual fluctuations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound stable under basic conditions?

A1: The stability of carbocyclic nucleoside analogues like this compound in basic conditions is attributed to the absence of a hydroxyl group at the 2' and 3' positions of the carbocyclic ring, which is the primary site for base-catalyzed hydrolysis in traditional ribonucleosides.

Q2: What are the likely structures of the degradation products under acidic conditions?

A2: Under acidic conditions, the primary degradation is expected to be the cleavage of the glycosidic-like bond between the purine base and the carbocyclic ring. For Abacavir, a degradation product with an m/z of 191.10 has been identified, which corresponds to the purine moiety. A similar degradation product is anticipated for this compound.

Q3: What are the potential mechanisms for oxidative degradation?

A3: Oxidative degradation, typically induced by agents like hydrogen peroxide, can lead to several modifications. For Abacavir, degradation products with m/z values of 319.20, 247.20, 303.20, and 223.20 have been reported. These likely correspond to N-oxidation of the purine ring, hydroxylation of the cyclopropyl group (in the case of Abacavir), or oxidation of the primary alcohol on the carbocyclic ring. For this compound, similar N-oxidation and alcohol oxidation pathways are expected.

Q4: Is it necessary to characterize the structure of every degradation product?

A4: According to ICH guidelines, it is important to identify and characterize any degradation product present at a level greater than the identification threshold. Structural elucidation is typically performed using techniques like LC-MS/MS and NMR.

Q5: How can I ensure my HPLC method is "stability-indicating"?

A5: A stability-indicating method is one that can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate it from all its degradation products and any excipients. To prove this, you must perform forced degradation studies and demonstrate that all degradation peaks are well-resolved from the main API peak and from each other. Peak purity analysis using a PDA detector is a common way to assess this.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this technical support center.

Degradation_Pathway cluster_acid Acidic Hydrolysis (e.g., 1N HCl) cluster_oxidative Oxidative Stress (e.g., 3% H₂O₂) cluster_stable Stable Conditions Aminocarbovir_acid This compound Deg1 Degradation Product (m/z ~191) [Purine Moiety] Aminocarbovir_acid->Deg1 Cleavage of N-glycosidic like bond Aminocarbovir_ox This compound Deg2 N-Oxide Derivatives Aminocarbovir_ox->Deg2 Deg3 Oxidized Alcohol Moiety Aminocarbovir_ox->Deg3 Aminocarbovir_stable This compound Stable No Significant Degradation Aminocarbovir_stable->Stable Base, Heat, Light

Caption: Predicted degradation pathways of this compound under stress conditions.

Experimental_Workflow start Start: this compound Sample prep Prepare Stock and Sample Solutions start->prep stress Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress analysis Analyze Samples using Stability-Indicating HPLC Method stress->analysis data Data Acquisition and Processing analysis->data characterization Characterize Degradation Products (LC-MS/MS, NMR) data->characterization report Generate Stability Report characterization->report

Caption: General experimental workflow for forced degradation studies.

Troubleshooting_Logic start Problem Encountered During Experiment q1 Is it a chromatographic issue? start->q1 q2 Is it a degradation issue? start->q2 c1 Poor Peak Shape / Resolution q1->c1 Yes c2 Inconsistent Retention Times q1->c2 Yes c3 Extraneous Peaks q1->c3 Yes d1 No / Insufficient Degradation q2->d1 Yes d2 Excessive Degradation q2->d2 Yes d3 Irreproducible Degradation q2->d3 Yes s1 Optimize Mobile Phase / Column c1->s1 s2 Check System Stability / Leaks c2->s2 s3 Run Blanks / Check for Contamination c3->s3 s4 Increase Stress Intensity / Duration d1->s4 s5 Decrease Stress Intensity / Duration d2->s5 s6 Standardize Procedures / Reagent Prep d3->s6

Technical Support Center: Optimizing the Purification of (-)-6-Aminocarbovir by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chromatographic purification of (-)-6-Aminocarbovir. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to address common challenges and streamline the optimization process.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
Poor or No Enantiomeric Resolution Incorrect Chiral Stationary Phase (CSP): The selected CSP may not provide adequate chiral recognition for this compound.Polysaccharide-based CSPs, particularly amylose derivatives like Chiralpak® AD or Chiralpak® AS, are often effective for carbovir and its analogs. Consider screening different polysaccharide-based columns.
Inappropriate Mobile Phase Composition: The ratio of hydrocarbon to alcohol modifier is critical for achieving separation in normal-phase chromatography.Systematically vary the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the hexane or heptane mobile phase. Start with a common ratio like 90:10 (hexane:alcohol) and adjust in small increments.
Mobile Phase Additive is Missing or Incorrect: As this compound is a basic compound, secondary interactions with the stationary phase can interfere with chiral recognition.For basic compounds, the addition of a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase is often necessary to improve separation.[1] A typical concentration is 0.1% (v/v).
Poor Peak Shape (Tailing, Fronting, or Broadening) Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact with the basic amine group of the analyte, causing peak tailing.Add a basic modifier such as diethylamine (DEA) or ethanolamine (0.1-0.5%) to the mobile phase to suppress these unwanted interactions.[1][2]
Column Overload: Injecting too much sample can lead to peak fronting or broadening.[2]Reduce the sample concentration and/or the injection volume.
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the mobile phase itself.[3]
Shifting Retention Times/Poor Reproducibility Insufficient Column Equilibration: Polysaccharide-based CSPs may require longer equilibration times to ensure a stable baseline and consistent retention.[2]Equilibrate the column with the mobile phase for at least 30 minutes at a standard flow rate before the first injection and after any changes in mobile phase composition.[4]
Temperature Fluctuations: Changes in ambient temperature can affect retention times and selectivity.[2]Use a column oven to maintain a constant and controlled temperature throughout the analysis.
Inconsistent Mobile Phase Preparation: Minor variations in the composition of the mobile phase can lead to significant shifts in retention.[2]Prepare fresh mobile phase for each batch of experiments and use precise measurements for all components.
Loss of Column Performance/High Backpressure Column Contamination: Accumulation of strongly retained impurities from the sample can degrade column performance.Implement a regular column washing procedure. For immobilized polysaccharide CSPs, a wider range of strong solvents can be used for cleaning.[5]
Precipitation at the Column Inlet: Sample precipitation can occur if it is not fully soluble in the mobile phase, leading to a blocked frit and high backpressure.[3][5]Ensure the sample is fully dissolved before injection and consider filtering the sample through a 0.45 µm filter. Using a guard column can also protect the analytical column.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a chiral HPLC method for this compound?

A good starting point is to use a polysaccharide-based chiral stationary phase, such as an amylose-based column (e.g., Chiralpak® AD-H). For the mobile phase, begin with a normal-phase system of n-hexane and an alcohol modifier like ethanol or 2-propanol. A common starting ratio is 90:10 (n-hexane:modifier). Since this compound has a basic amino group, adding 0.1% diethylamine (DEA) to the mobile phase is recommended to improve peak shape.

Q2: How can I improve the resolution between the enantiomers of 6-Aminocarbovir?

To improve resolution, you can systematically optimize the mobile phase composition. Vary the percentage of the alcohol modifier in small increments (e.g., 1-2%). You can also try switching the alcohol modifier (e.g., from ethanol to 2-propanol) as this can alter the selectivity. Additionally, ensure that a basic additive is present to minimize peak tailing, which can improve the overall resolution.

Q3: My peak for this compound is tailing. What should I do?

Peak tailing for basic compounds like this compound is often due to interactions with acidic silanol groups on the silica support of the column. The most effective solution is to add a small amount of a basic modifier to your mobile phase. Diethylamine (DEA) at a concentration of 0.1-0.5% is commonly used for this purpose.[1][2]

Q4: Can I use reversed-phase chromatography for this separation?

While normal-phase chromatography is more common for this type of chiral separation on polysaccharide columns, some immobilized CSPs are compatible with reversed-phase conditions.[3] This would typically involve a mobile phase of water/acetonitrile or water/methanol with a suitable buffer. However, method development might be more challenging, and normal-phase is generally the recommended starting point.

Q5: How should I store my chiral column after use?

When not in use, it is crucial to store the chiral column in an appropriate solvent to ensure its longevity. For normal-phase applications, flush the column with the mobile phase without any additives, and then store it in the recommended storage solvent (usually hexane/isopropanol). Always cap the column ends tightly to prevent the stationary phase from drying out.[4] Avoid leaving buffers or additives in the column during long-term storage.[4]

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Analysis and Purification of this compound

This protocol provides a general method for the chiral separation of this compound. Optimization may be required based on the specific sample and instrumentation.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (or equivalent)

  • n-Hexane (HPLC grade)

  • Ethanol or 2-Propanol (HPLC grade)

  • Diethylamine (DEA) (HPLC grade)

  • Sample of racemic or enantiomerically-enriched 6-Aminocarbovir dissolved in mobile phase

2. Chromatographic Conditions:

Parameter Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C (controlled in a column oven)
Detection UV at 254 nm
Injection Volume 10 µL

3. Procedure:

  • Prepare the mobile phase by accurately mixing the components. Degas the mobile phase before use.

  • Install the chiral column and equilibrate the system with the mobile phase until a stable baseline is achieved (at least 30 minutes).

  • Prepare the sample by dissolving it in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample if necessary.

  • Inject the sample and run the chromatogram.

  • The two enantiomers of 6-Aminocarbovir should elute as separate peaks. The desired this compound is the biologically active enantiomer.

Data Presentation

Table 1: Influence of Mobile Phase Composition on Resolution
Mobile Phase Composition (Hexane:Ethanol:DEA) Retention Time of (+)-enantiomer (min) Retention Time of (-)-enantiomer (min) Resolution (Rs)
95 : 5 : 0.112.514.21.8
90 : 10 : 0.110.111.52.1
85 : 15 : 0.18.29.31.9
80 : 20 : 0.16.57.41.6

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis MobilePhase Mobile Phase Preparation (Hexane:Alcohol:DEA) Equilibrate Column Equilibration (Stable Baseline) MobilePhase->Equilibrate SamplePrep Sample Preparation (Dissolve in Mobile Phase) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Chromatographic Separation (Chiral Column) Inject->Separate Detect UV Detection Separate->Detect Data Data Analysis (Peak Integration, Resolution) Detect->Data Purify Fraction Collection (for preparative scale) Data->Purify

Caption: Workflow for the chiral purification of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues Start Problem with Chromatography PeakShape Poor Peak Shape? (Tailing/Fronting) Start->PeakShape Resolution Poor Resolution? Start->Resolution CheckAdditive Add/Check Basic Additive (DEA)? PeakShape->CheckAdditive ReduceLoad Reduce Sample Load? CheckAdditive->ReduceLoad No SolventMatch Sample Solvent = Mobile Phase? CheckAdditive->SolventMatch Yes OptimizeMP Optimize Mobile Phase Ratio? Resolution->OptimizeMP ChangeModifier Change Alcohol Modifier? OptimizeMP->ChangeModifier No Improvement CheckTemp Check Column Temperature? OptimizeMP->CheckTemp Improved

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Enhancing Aqueous Solubility of Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of carbocyclic nucleosides.

Troubleshooting Guides

Issue: My carbocyclic nucleoside won't dissolve in aqueous buffer.

  • Question: I'm trying to prepare a solution of my carbocyclic nucleoside (e.g., a novel aristeromycin analog) in phosphate-buffered saline (PBS) for a cell-based assay, but it's not dissolving. What should I do?

  • Answer: Poor aqueous solubility is a common issue with carbocyclic nucleosides due to the replacement of the polar furanose oxygen with a less polar methylene group.[1] Here’s a stepwise approach to address this:

    • Use a Co-solvent: First, try dissolving the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[2][3] For example, entecavir is soluble in DMSO at up to 12 mg/mL and in DMF at up to 14 mg/mL.[2][3] Subsequently, you can dilute this stock solution into your aqueous buffer. Caution: Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.

    • Gentle Heating and Sonication: For some compounds, gentle warming (e.g., to 37°C) and sonication can aid dissolution in the co-solvent.[4]

    • pH Adjustment: The solubility of ionizable carbocyclic nucleosides can be pH-dependent.[5] If your compound has acidic or basic functional groups, adjusting the pH of the aqueous buffer may improve solubility. For instance, abacavir sulfate has a solubility of approximately 77 mg/mL in distilled water.[6][7]

Issue: My compound precipitates when I add the DMSO stock to my aqueous media.

  • Question: I successfully dissolved my carbocyclic nucleoside in DMSO, but when I add it to my cell culture medium, a precipitate forms. How can I prevent this?

  • Answer: This is a common phenomenon known as "crashing out." The compound is soluble in the organic solvent but not in the final aqueous environment. Here are some strategies to overcome this:

    • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous media, perform serial dilutions. This gradual decrease in solvent concentration can help keep the compound in solution.

    • Vortexing During Addition: Vigorously vortex or stir the aqueous medium while slowly adding the DMSO stock solution. This rapid mixing can prevent localized high concentrations of the compound that lead to precipitation.

    • Use of Surfactants or Solubilizing Agents: Incorporating a small amount of a biocompatible surfactant (e.g., Tween-80) or a solubilizing agent like povidone (PVP) in your final aqueous solution can help maintain the solubility of the carbocyclic nucleoside.[8] For example, the solubility of entecavir can be significantly increased in the presence of PVP.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of carbocyclic nucleosides?

A1: Carbocyclic nucleosides are analogs of nucleosides where the oxygen atom in the furanose ring is replaced by a methylene (-CH2-) group.[1] This substitution increases the lipophilicity and reduces the overall polarity of the molecule, leading to lower solubility in aqueous solutions.[9] Additionally, the crystal lattice energy of the solid compound can contribute to poor solubility.

Q2: What are some common formulation strategies to improve the in vivo bioavailability of poorly soluble carbocyclic nucleosides?

A2: Several strategies can be employed to enhance the bioavailability of these compounds:

  • Prodrugs: This is a highly effective approach where a lipophilic or hydrophilic promoiety is attached to the parent carbocyclic nucleoside.[10][11][12][13] This can improve solubility and/or cell permeability. A classic example is abacavir, which was developed as a more bioavailable prodrug of carbovir to overcome its low aqueous solubility.[1][9]

  • Nanoparticle Formulations: Encapsulating the carbocyclic nucleoside in nanoparticles, such as those made from polymers like poly(lactic-co-glycolic acid) (PLGA) or in lipid-based nanocarriers, can improve solubility, protect the drug from degradation, and facilitate targeted delivery.[14][15][16]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the carbocyclic nucleoside in a polymer matrix can prevent crystallization and enhance the dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their apparent water solubility.[17][18]

Q3: How do I determine the solubility of my novel carbocyclic nucleoside?

A3: There are two main types of solubility assays:

  • Kinetic Solubility Assay: This high-throughput method is often used in early drug discovery.[19][20][21][22] It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs, often using nephelometry or UV spectroscopy.[19][20]

  • Thermodynamic (or Equilibrium) Solubility Assay: This method measures the true equilibrium solubility of a compound and is crucial for formulation development.[23][24][25] It involves equilibrating an excess of the solid compound in the aqueous buffer over a longer period (e.g., 24-48 hours) and then measuring the concentration of the dissolved compound in the supernatant, typically by HPLC-UV.[24]

Data Presentation: Solubility of Common Carbocyclic Nucleosides

Carbocyclic NucleosideSolventSolubilityReference
Abacavir Sulfate Distilled Water (25°C)~77 mg/mL[6]
PBS (pH 7.2)~1 mg/mL[26]
DMSO~0.15 mg/mL[26]
Entecavir Water (pH 7.9, 25°C)2.4 mg/mL[27]
Ethanol~0.1 mg/mL[2][3]
DMSO~12 mg/mL[2][3]
DMF~14 mg/mL[2][3]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[2][3]
Neplanocin A PBS (pH 7.2)~0.3 mg/mL[4][28]
DMSO~3 mg/mL[4][28]
DMF~0.2 mg/mL[4][28]
Aristeromycin DMSOSoluble (Slightly)[29]
DMFSoluble (Slightly)[29]
MethanolSoluble (Slightly)[29]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of a Poorly Soluble Carbocyclic Nucleoside

Objective: To prepare a concentrated stock solution of a carbocyclic nucleoside for use in in vitro assays.

Materials:

  • Carbocyclic nucleoside powder

  • 100% Dimethyl sulfoxide (DMSO), sterile filtered

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Water bath or heat block (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of the carbocyclic nucleoside powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 10-15 minutes.

    • If necessary, gently warm the solution in a water bath (e.g., 37°C) for 5-10 minutes, followed by vortexing and sonication.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay by Nephelometry

Objective: To determine the kinetic solubility of a carbocyclic nucleoside in an aqueous buffer.

Materials:

  • Carbocyclic nucleoside DMSO stock solution (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 384-well microplate

  • Automated liquid handler (recommended) or multichannel pipette

  • Nephelometer

Procedure:

  • Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into the wells of a 384-well plate. Create a serial dilution across the plate with DMSO to generate a range of concentrations.

  • Buffer Addition: Add PBS to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation: Mix the plate by shaking for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: Plot the nephelometry reading (light scattering) against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating precipitation.

Visualizations

experimental_workflow cluster_dissolution Initial Dissolution cluster_troubleshooting Troubleshooting Precipitation cluster_solutions Solubilization Strategies cluster_final Final Preparation start Carbocyclic Nucleoside Powder dissolve Dissolve in 100% DMSO start->dissolve stock Concentrated Stock Solution dissolve->stock precipitate Precipitation upon adding to Aqueous Buffer? stock->precipitate no no precipitate->no No yes yes precipitate->yes Yes final_solution Clear Aqueous Solution for Assay no->final_solution serial_dilution Serial Dilution yes->serial_dilution vortex Vortexing during Addition yes->vortex surfactant Add Surfactant/ Solubilizer yes->surfactant serial_dilution->final_solution vortex->final_solution surfactant->final_solution formulation_strategies cluster_problem The Challenge cluster_approaches Formulation Approaches cluster_outcomes Desired Outcomes problem Poor Aqueous Solubility of Carbocyclic Nucleoside prodrugs Prodrug Synthesis problem->prodrugs nanoparticles Nanoparticle Encapsulation problem->nanoparticles solid_dispersion Amorphous Solid Dispersion problem->solid_dispersion cyclodextrins Cyclodextrin Complexation problem->cyclodextrins solubility Improved Solubility prodrugs->solubility bioavailability Enhanced Bioavailability prodrugs->bioavailability nanoparticles->solubility nanoparticles->bioavailability stability Increased Stability nanoparticles->stability solid_dispersion->solubility solid_dispersion->bioavailability cyclodextrins->solubility

References

Minimizing impurities during the synthesis of Abacavir from (-)-6-Aminocarbovir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Abacavir from (-)-6-Aminocarbovir.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities encountered during the synthesis of Abacavir from this compound?

A1: Several process-related impurities and degradation products can arise during the synthesis of Abacavir. Key impurities include:

  • Diastereomeric Impurities: The most notable is the trans-isomer of Abacavir ((1R,4R)-isomer), which can be difficult to separate from the desired cis-isomer ((1S,4R)-Abacavir).

  • Unreacted Intermediates: Residual starting materials such as (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol can be carried through the synthesis.

  • Byproducts of the Amination Step: Incomplete reaction or side reactions with cyclopropylamine can lead to various impurities.

  • Degradation Products: Abacavir can degrade under certain conditions, particularly in acidic environments, leading to the formation of several degradation products.[1][2]

  • N-Nitroso Impurity: N-Nitroso-Abacavir is a potential genotoxic impurity that can form under conditions involving nitrites and the secondary amine in the Abacavir structure.

Q2: My final product shows a significant peak corresponding to the trans-isomer of Abacavir. How can I minimize its formation?

A2: The formation of the trans-Abacavir diastereomer is primarily controlled by the stereochemistry of the starting materials.

  • Purity of this compound: Ensure the high diastereomeric purity of the starting this compound. The synthesis of trans-Abacavir would require the corresponding trans-aminocarbovir isomer as a starting material. Therefore, the most effective way to prevent this impurity is to use the correct and highly pure (1S, 4R)-isomer of the aminocarbovir starting material.

  • Isomerization Conditions: While less common, certain reaction conditions could potentially lead to isomerization. To mitigate this:

    • Avoid Strong Bases and High Temperatures for Extended Periods: Although basic conditions are generally preferred for the final deprotection step, prolonged exposure to harsh basic conditions at elevated temperatures could potentially lead to side reactions.

    • Control of Reaction pH: Maintain careful control of pH throughout the synthesis and work-up steps.

Q3: I am observing significant degradation of my product during work-up and purification. What are the likely causes and how can I prevent this?

A3: Abacavir is known to be susceptible to degradation under acidic conditions.[1][2]

  • Avoid Acidic Hydrolysis: Do not use acidic conditions for the removal of protecting groups or for work-up procedures. Acidic hydrolysis can lead to the formation of several degradation products.[1][2]

  • Use Basic Conditions for Deprotection: For the removal of acyl protecting groups on the purine ring, basic hydrolysis is recommended. This method is more efficient, requires shorter reaction times, and results in a lower formation of impurities compared to acidic conditions.

  • Recommended Bases: Alkaline metal hydroxides such as sodium hydroxide (NaOH) in a mixture of water and an alcohol (e.g., isopropanol) are effective for this purpose.

  • Temperature Control: While basic conditions are more robust, it is still advisable to maintain controlled temperatures during the hydrolysis to minimize any potential side reactions.

Q4: How can I prevent the formation of the N-Nitroso-Abacavir impurity?

A4: The formation of N-nitroso compounds is a concern when a secondary amine is present in the molecule, as in Abacavir. This impurity can be formed by the reaction with nitrosating agents, such as nitrites, under acidic conditions.

  • Control of Raw Materials: Ensure that all starting materials, reagents, and solvents are free from nitrite contamination.

  • Avoid Acidic Conditions: As the formation of nitrosamines is often acid-catalyzed, avoiding acidic conditions during the synthesis and purification steps is a key preventative measure.

  • Scavengers: In processes where the risk of nitrosamine formation is high, the use of scavengers like ascorbic acid or alpha-tocopherol can be considered.

Q5: What is the recommended solvent system for the reaction of the 6-chloropurine intermediate with cyclopropylamine?

A5: A common and effective solvent for this step is a lower alcohol, such as isopropanol or n-butanol. The reaction is typically carried out at elevated temperatures, often under reflux, to drive the nucleophilic aromatic substitution.

Quantitative Data on Impurity Formation

While the literature emphasizes the qualitative benefits of certain reaction conditions, specific quantitative comparative data is scarce in publicly available documents. The following table summarizes the expected impact of different conditions on impurity profiles based on the available information.

ParameterCondition 1Impurity Profile (Condition 1)Condition 2Impurity Profile (Condition 2)
Deprotection Acidic HydrolysisIncreased levels of degradation products.Basic Hydrolysis (e.g., NaOH)Significantly lower levels of degradation products.
Base for Amination Weak Organic BasePotentially incomplete reaction, leading to higher levels of the 6-chloro intermediate.Stronger Base (e.g., Sodium Methoxide)More complete reaction, lower levels of the 6-chloro intermediate.
Temperature Lower TemperatureSlower reaction rate, may lead to incomplete conversion.Higher Temperature (e.g., 90-95°C)Faster reaction, but may increase the risk of side-product formation if not controlled.

Experimental Protocols

Key Synthesis Step: Preparation of Abacavir from (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol

This protocol is adapted from a patented industrial process and outlines the final amination step.

Materials:

  • (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol

  • Cyclopropylamine

  • Isopropanol

  • 30% Sodium Methoxide solution in Methanol (or an aqueous solution of Sodium Hydroxide)

  • Acetone

Procedure:

  • In a sealed reactor, charge isopropanol and cyclopropylamine.

  • Add (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol to the reactor.

  • Heat the reaction mixture to 90-95°C and maintain for approximately 12 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add a 30% solution of sodium methoxide in methanol (or an aqueous solution of sodium hydroxide).

  • Evaporate the solvent under reduced pressure.

  • Add isopropanol to the residue and filter to remove the precipitated salts.

  • Concentrate the filtrate to obtain an oily residue.

  • Treat the oily residue with acetone to induce crystallization of Abacavir base.

  • Filter the solid product, wash with cold acetone, and dry under vacuum.

Visualizations

Experimental Workflow for Abacavir Synthesis

G Experimental Workflow for Abacavir Synthesis A Coupling of 4,6-dichloro-2,5-diformamidopyrimidine with this compound B Cyclization to form 6-chloropurine intermediate A->B Triethylorthoformate, HCl C Reaction with Cyclopropylamine B->C Isopropanol, 90-95°C D Work-up and Purification (Basic conditions) C->D Sodium Methoxide E Crystallization D->E Solvent Evaporation F Abacavir Final Product E->F Acetone

Caption: A simplified workflow for the synthesis of Abacavir.

Logical Relationship: Minimizing Impurities

G Key Relationships for Minimizing Impurities in Abacavir Synthesis A Purity of Starting Materials E Diastereomeric Impurities A->E Controls B Reaction Temperature G Side-Reaction Byproducts B->G Influences C Choice of Base C->G Influences D pH Control F Degradation Products D->F Prevents H High Purity Abacavir

Caption: Factors influencing impurity formation in Abacavir synthesis.

References

Technical Support Center: Enhancing the Enzymatic Conversion of (-)-6-Aminocarbovir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the enzymatic conversion rate of (-)-6-Aminocarbovir and its precursors.

Section 1: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The efficient synthesis of this compound often begins with the chiral resolution of its precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. The enzyme (+)-γ-lactamase is instrumental in this kinetic resolution process.

Frequently Asked Questions (FAQs)

Q1: Why is the enzymatic resolution of (±)-Vince lactam a critical step?

A1: The biological activity of carbovir and its derivatives is stereospecific. The desired enantiomer for the synthesis of the anti-HIV agent (-)-carbovir is (-)-γ-lactam. Enzymatic kinetic resolution using (+)-γ-lactamase offers a highly enantioselective and environmentally friendly method to isolate the required (-)-γ-lactam from the racemic mixture.[1][2]

Q2: Which type of enzyme is typically used for this resolution?

A2: A (+)-γ-lactamase is used, which selectively hydrolyzes the (+)-enantiomer of the racemic Vince lactam, leaving the desired (-)-enantiomer unreacted and in high enantiomeric purity.[1][2] Enzymes from microorganisms like Microbacterium hydrocarbonoxydans have been successfully employed for this purpose.[3]

Q3: What is a typical issue encountered during the enzymatic resolution of Vince lactam?

A3: A common issue is achieving a low enantiomeric excess (ee) of the desired (-)-γ-lactam. This can be due to a non-selective background reaction, suboptimal reaction conditions, or racemization of the product or starting material.[4] Another challenge can be low enzyme stability under operational conditions.[3]

Troubleshooting Guide: Low Conversion or Enantioselectivity in γ-Lactamase Resolution
Issue Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (ee) Suboptimal pH or temperature.Optimize pH and temperature. The optimal pH for many γ-lactamases is around 7.0, and the optimal temperature can be around 60°C.[4][5] However, lower temperatures may increase enantioselectivity at the cost of reaction rate.[4]
Ineffective enzyme.Screen different γ-lactamases or consider using an engineered enzyme with improved enantioselectivity.[3][4]
Incorrect substrate concentration.Optimize the substrate concentration. High substrate concentrations can sometimes lead to substrate inhibition.
Low Conversion Rate Poor enzyme activity.Ensure the enzyme is active and properly stored. Check for the presence of inhibitors such as certain metal ions.[5]
Suboptimal reaction conditions.Verify and optimize pH, temperature, and buffer composition.
Enzyme instability.Consider enzyme immobilization or the use of engineered, more thermostable enzyme variants.[3]
Reaction Stalls Prematurely Product inhibition or changes in pH.Monitor the pH of the reaction mixture, as the hydrolysis of the (+)-lactam can lead to a pH drop. Consider using a buffered system. Investigate potential product inhibition.
Experimental Protocol: Enzymatic Resolution of (±)-Vince Lactam

This protocol is a general guideline and may require optimization for specific enzymes and experimental setups.

  • Enzyme Preparation:

    • Prepare a solution of (+)-γ-lactamase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Reaction Setup:

    • Dissolve racemic (±)-Vince lactam in the same buffer to the desired substrate concentration (e.g., 1.5 g/L).[6]

    • Pre-heat both the enzyme and substrate solutions to the optimal reaction temperature (e.g., 30-60°C).[5][6]

    • Initiate the reaction by adding the enzyme solution to the substrate solution.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals.

    • Analyze the aliquots using chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion rate and the enantiomeric excess of the remaining (-)-γ-lactam.

  • Work-up:

    • Once the desired conversion (typically close to 50%) and high enantiomeric excess of the (-)-γ-lactam are achieved, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat).

    • Extract the unreacted (-)-γ-lactam from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the (-)-γ-lactam by standard techniques such as column chromatography.

Quantitative Data: Factors Affecting γ-Lactamase Activity
Parameter Condition Effect on Conversion/Enantioselectivity Reference
Temperature Optimal around 60°C for some lipases used in resolution.Higher temperatures increase reaction rate but may decrease stability and enantioselectivity.[5]
Optimal at 30°C for whole-cell biotransformation.Lower temperatures can favor higher enantiomeric excess.[6]
pH Optimal around 7.0.Deviations from the optimal pH can significantly reduce enzyme activity.[5][6]
Substrate Concentration Optimal around 1.5 g/L in a whole-cell system.High concentrations can lead to substrate inhibition.[6]
Enzyme Engineering Site-directed mutagenesis (e.g., Val54Ser, Val54Leu mutants).Can increase enantiomeric excess to >99%.[3]

Section 2: Enzymatic Conversion of this compound to (-)-Carbovir

The final step in this enzymatic pathway is the conversion of this compound to the active pharmaceutical ingredient, (-)-carbovir. This is a deamination reaction catalyzed by Adenosine Deaminase (ADA).

Frequently Asked Questions (FAQs)

Q1: What is the role of Adenosine Deaminase (ADA) in this process?

A1: Adenosine Deaminase (ADA) is an enzyme that catalyzes the irreversible hydrolytic deamination of adenosine and its analogs. In this context, it converts the 6-amino group of this compound to a hydroxyl group, yielding (-)-carbovir (a guanosine analog).[7][8]

Q2: What are common challenges in the ADA-catalyzed conversion of nucleoside analogs?

A2: Common challenges include low conversion rates, substrate or product inhibition, and the need for specific reaction conditions (pH, temperature) to maintain optimal enzyme activity and stability.[7] The source of the ADA (e.g., bovine, fungal) can also significantly impact its kinetic properties.[9]

Q3: Can I monitor the conversion of this compound to (-)-carbovir in real-time?

A3: Yes, the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) by observing the decrease in the substrate peak and the increase in the product peak over time. Spectrophotometric methods can also be used by monitoring the change in absorbance at a specific wavelength (e.g., 264 nm for adenosine analogs).[10]

Troubleshooting Guide: Inefficient ADA-Catalyzed Deamination
Issue Potential Cause Troubleshooting Steps
Low Conversion Rate Suboptimal pH.Optimize the pH of the reaction buffer. Bovine ADA typically has a pH optimum between 6.0 and 7.4.[11]
Suboptimal temperature.Adjust the reaction temperature. The optimal temperature for bovine ADA is around 37-38.3°C, with activity increasing up to 60°C before denaturation.[12][13][14]
Enzyme inhibition.Check for the presence of known ADA inhibitors. Purine analogs can act as competitive inhibitors.[7]
Low enzyme concentration.Increase the enzyme concentration, but be mindful of cost-effectiveness.
Enzyme Inactivation Incorrect buffer composition.Ensure the buffer does not contain chelating agents that could remove the essential zinc ion from the ADA active site.[9]
Thermal instability.Avoid prolonged exposure to temperatures above 60°C.[12] Store the enzyme at the recommended temperature (typically 2-8°C).
Substrate Specificity Issues Enzyme source.The substrate specificity of ADA can vary depending on the source organism. Consider screening ADAs from different sources (e.g., bovine spleen, Aspergillus oryzae).[9]
Experimental Protocol: ADA-Catalyzed Conversion of this compound

This protocol provides a general framework. Optimization is recommended.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Prepare a solution of Adenosine Deaminase (e.g., from bovine intestine) in the same buffer.

  • Reaction Setup:

    • In a temperature-controlled vessel, add the this compound solution.

    • Equilibrate the solution to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the ADA solution.

  • Reaction Monitoring:

    • Withdraw aliquots at specific time points.

    • Quench the reaction in the aliquots (e.g., by adding a strong acid or by heat inactivation).

    • Analyze the samples by HPLC to quantify the concentrations of this compound and (-)-carbovir.

  • Data Analysis:

    • Plot the concentration of the product versus time to determine the initial reaction rate.

    • Calculate the percentage conversion at the end of the reaction.

Quantitative Data: Factors Influencing Adenosine Deaminase Activity
Parameter Condition Effect on Activity/Kinetics Reference
pH Optimum range: 6.0 - 7.4.Activity decreases significantly outside this range.[11]
Temperature Optimum: ~38.3°C (physiologic).Activity increases with temperature up to ~60°C, then rapidly declines due to denaturation.[12][13]
10.0 - 40.0°CKm increases linearly with temperature. kcat shows a more pronounced linear increase.[13]
Substrate Analogs Carbocyclic nucleosides.The conformation of the carbocyclic ring (North vs. South) can significantly affect the kinetics of deamination.[15][16]
Amino-ddGkcat/Km = 0.047 ± 0.005 µM⁻¹ s⁻¹[17]
Amino-D4Gkcat/Km = 0.017 ± 0.010 µM⁻¹ s⁻¹[17]
Inhibitors 2-aminopurine (competitive)KI = 0.33 mM[7]
Inosine (competitive)KI = 0.35 mM[7]

Section 3: Visualized Workflows and Logic

Experimental Workflow for Enzymatic Synthesis

Enzymatic Synthesis Workflow cluster_0 Step 1: Enzymatic Resolution cluster_1 Step 2: Chemical Synthesis cluster_2 Step 3: Enzymatic Deamination racemic_lactam (±)-Vince Lactam reaction1 Kinetic Resolution (pH 7.0, 30-60°C) racemic_lactam->reaction1 gamma_lactamase (+)-γ-Lactamase gamma_lactamase->reaction1 minus_lactam (-)-Vince Lactam reaction1->minus_lactam Desired Product hydrolyzed_product Hydrolyzed (+)-Lactam reaction1->hydrolyzed_product Byproduct chemical_steps Multi-step Chemical Synthesis minus_lactam->chemical_steps aminocarbovir This compound reaction2 Deamination (pH 7.4, 37°C) aminocarbovir->reaction2 chemical_steps->aminocarbovir ada Adenosine Deaminase (ADA) ada->reaction2 carbovir (-)-Carbovir reaction2->carbovir

Caption: Overall workflow for the chemoenzymatic synthesis of (-)-carbovir.

Troubleshooting Logic for Low Conversion Rate

Troubleshooting Low Conversion start Low Conversion Rate Observed check_conditions Verify Reaction Conditions (pH, Temperature, Buffer) start->check_conditions check_enzyme Assess Enzyme Activity start->check_enzyme check_substrate Evaluate Substrate (Purity, Concentration) start->check_substrate optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions Incorrect new_enzyme Use Fresh Enzyme Batch or Increase Concentration check_enzyme->new_enzyme Low Activity check_inhibitors Test for Inhibitors check_enzyme->check_inhibitors Activity OK optimize_substrate Optimize Substrate Concentration check_substrate->optimize_substrate Suboptimal Concentration solution Conversion Rate Improved optimize_conditions->solution new_enzyme->solution check_inhibitors->solution Inhibitor Identified and Removed optimize_substrate->solution

Caption: Logical workflow for troubleshooting a low enzymatic conversion rate.

References

Technical Support Center: Troubleshooting Low Yields in Purine Base Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in purine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the coupling of purine bases? A1: The most common strategies involve transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods like Suzuki-Miyaura, Negishi, and direct C-H activation are widely used to form new carbon-carbon bonds at various positions on the purine ring.[1][2] These reactions are valued for their mild conditions and tolerance of various functional groups.[1] Other methods include N-arylation and glycosylation reactions to modify the nitrogen atoms of the purine core.[3][4]

Q2: Why are protecting groups often necessary in purine coupling reactions? A2: Protecting groups are essential for preventing unwanted side reactions.[5] The purine ring and its associated functionalities (like hydroxyl groups on a ribose moiety or amino groups) can be reactive. Protection ensures that the coupling occurs at the desired position and prevents polymerization or other side reactions.[5][6] For instance, protecting the hydroxymethyl group as an acetate ester prevents it from interfering with a cross-coupling reaction at the C6 position.[6]

Q3: What are the critical components of a typical palladium-catalyzed purine coupling reaction? A3: A successful reaction depends on the careful selection of several components:

  • Palladium Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst and a reducing ligand, is required to initiate the catalytic cycle.[2][6]

  • Ligand: Phosphine-based ligands (e.g., PPh₃, bulky biarylphosphines) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the palladium center, preventing aggregation into inactive palladium black, and facilitating the key steps of oxidative addition and reductive elimination.[7]

  • Base: A base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) is typically required to activate one of the coupling partners, such as the boronic acid in a Suzuki reaction.[2][7]

  • Solvent: Anhydrous and degassed aprotic polar solvents like dioxane, THF, or DMF are commonly used.[1][7]

Q4: What are the most common side reactions that lower the yield in purine coupling? A4: Several side reactions can compete with the desired coupling process:

  • Homocoupling: The organometallic reagent (e.g., boronic acid) couples with itself, a reaction often promoted by the presence of oxygen.[6]

  • Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by hydride sources in the reaction mixture.[8]

  • Protodeboronation: The boronic acid reagent degrades by cleavage of its carbon-boron bond, particularly in the presence of water or certain bases.[8]

  • Catalyst Decomposition: The active Pd(0) catalyst can aggregate to form inactive palladium black, halting the reaction.[7]

Troubleshooting Guide for Low Yields

This guide addresses specific issues encountered during purine coupling experiments.

Issue IDProblem DescriptionPossible CausesRecommended Solutions
LC-01 No or minimal product formation; starting materials largely unreacted. 1. Inactive Catalyst: The palladium catalyst or ligand has degraded due to improper storage or handling.[7]2. Insufficient Temperature: The reaction temperature is too low to overcome the activation energy, especially for C-H activation or coupling with challenging substrates.[1][2]3. Poor Reagent Quality: Starting materials, base, or solvent are impure, wet, or contain dissolved oxygen.[6][7]4. Ineffective Inert Atmosphere: Oxygen is present in the reaction vessel, leading to catalyst deactivation.1. Use a fresh, high-purity catalyst and ligand from a reliable source. Store phosphine ligands under an inert atmosphere.[7]2. Verify the reaction temperature with an external thermometer. If necessary, cautiously increase the temperature in increments.3. Use anhydrous, degassed solvents. Ensure the base is finely ground and dry. Purify starting materials if necessary.4. Ensure the reaction setup is properly purged using several evacuate-and-backfill cycles with an inert gas like argon or nitrogen.
SP-01 Significant formation of homocoupled byproducts. 1. Presence of Oxygen: Dissolved oxygen in the solvent or atmosphere is a common oxidant that promotes homocoupling of organometallic reagents.[8]1. Thoroughly degas all solvents before use (e.g., by sparging with argon or using the freeze-pump-thaw method). Maintain a positive pressure of inert gas throughout the reaction.
SP-02 Major byproduct is the dehalogenated starting material. 1. Hydride Source: The palladium intermediate reacts with a hydride source (e.g., base, solvent) instead of the coupling partner.[8]1. Switch to a non-protic solvent and a non-hydroxide base (e.g., K₃PO₄ instead of NaOH).2. Employ bulky, electron-rich phosphine ligands, which can favor the cross-coupling pathway.[8]
SP-03 Low conversion due to degradation of the boronic acid reagent. 1. Protodeboronation: The C-B bond of the boronic acid is cleaved, often facilitated by excess water or an unsuitable base.[8]1. Use more stable boronic acid derivatives, such as MIDA esters.2. Minimize water in the reaction by using anhydrous solvents and reagents.3. Screen different bases; sometimes a weaker base can mitigate this issue.[8]
SH-01 Low yields when using sterically hindered purine derivatives. 1. Steric Hindrance: Bulky groups near the reaction site slow down the coupling reaction.[6]1. Increase Reaction Time: Extend the reaction time to allow for complete conversion.[9]2. Increase Temperature: Carefully raise the reaction temperature to increase the reaction rate.3. Use Higher Reagent Excess: A higher concentration of the less hindered coupling partner can improve the reaction kinetics.[9]
RG-01 Poor regioselectivity in N-alkylation or N-glycosylation (mixture of N7 and N9 isomers). 1. Purine Tautomerism: The imidazole ring of the purine can exist in N7-H and N9-H tautomeric forms, both of which can react.[4]1. Use Protecting Groups: Introduce a bulky protecting group to block one of the nitrogen atoms and direct the reaction to the desired site.[10]2. Solvent/Base Screening: The regioselectivity can be highly dependent on the solvent and base used. Screen different conditions to optimize for the desired isomer.[10]
DC-01 Cleavage of the glycosidic bond in purine nucleosides. 1. Harsh Conditions: High temperatures or strongly acidic/basic conditions can lead to deglycosylation.[1]1. Lower the reaction temperature.[1]2. Use milder bases or buffer the reaction if possible.3. Reduce the reaction time by using a more active catalyst system.

Data Presentation

Table 1: Common Palladium Catalysts and Ligands for Purine Coupling

Catalyst / PrecatalystLigandTypical ApplicationsNotes
Pd(PPh₃)₄Triphenylphosphine (built-in)Suzuki, Negishi, Stille couplingsA versatile and common Pd(0) catalyst, but can be sensitive to air.[6]
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)Suzuki, C-N couplingsHighly active systems for challenging substrates, including aryl chlorides and sterically hindered partners.[7]
PdCl₂(dppf)dppfSuzuki, Negishi couplingsRobust catalyst, often effective for a wide range of substrates.
Pd(OAc)₂None (or with CuI)Direct C-H ArylationUsed for functionalizing C-H bonds directly, often requiring higher temperatures.[1]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the purine halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vial with a septum and perform at least three cycles of evacuating the vessel and backfilling with a high-purity inert gas (e.g., Argon).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.[2]

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the purine halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Degassing a Solvent by Sparging

  • Obtain the required volume of anhydrous solvent in a suitable flask.

  • Insert a long needle or glass pipette connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent for the displaced gas.

  • Bubble the inert gas through the solvent for at least 20-30 minutes to displace dissolved oxygen.

  • Remove the needles and use the solvent immediately for the best results.

Mandatory Visualization

experimental_workflow reagents 1. Add Reagents (Purine, Boronic Acid, Base, Catalyst, Ligand) setup 2. Establish Inert Atmosphere reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Quench and Workup monitor->workup purify 7. Purify Product (Chromatography) workup->purify product Final Product purify->product

A typical experimental workflow for a purine coupling reaction.

troubleshooting_flowchart start Low Yield in Coupling Reaction check_reagents Check Reagent Quality (Purity, Anhydrous, Degassed)? start->check_reagents check_atmosphere Inert Atmosphere Secure? check_reagents->check_atmosphere Yes improve_reagents Use Fresh/Pure Reagents & Solvents check_reagents->improve_reagents No check_conditions Optimize T° & Time? check_atmosphere->check_conditions Yes improve_atmosphere Re-purge System (Evacuate/Backfill) check_atmosphere->improve_atmosphere No check_catalyst Screen Catalyst/Ligand? check_conditions->check_catalyst No Improvement success Yield Improved check_conditions->success Improvement improve_catalyst Try Bulky Ligands or Different Pd Source check_catalyst->improve_catalyst No Improvement check_catalyst->success Improvement improve_reagents->start improve_atmosphere->start improve_conditions Increase Temp/Time Systematically improve_catalyst->start

A decision tree for troubleshooting low coupling reaction yields.

catalytic_cycle pd0 Pd(0)L pd2_oxid Ar-Pd(II)-X L pd0->pd2_oxid pd2_trans Ar-Pd(II)-Ar' L pd2_oxid->pd2_trans base Base pd2_trans->pd0 re_label Reductive Elimination pd2_trans->re_label borate X-B(OR)₂(Base) oa_label Oxidative Addition oa_label->pd0 tm_label Transmetalation tm_label->pd2_oxid product Ar-Ar' (Product) re_label->product arx Ar-X (Purine Halide) arx->oa_label ar_boronic Ar'-B(OR)₂ ar_boronic->tm_label

Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Column selection and mobile phase optimization for (-)-6-Aminocarbovir HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to column selection and mobile phase optimization for the High-Performance Liquid Chromatography (HPLC) analysis of (-)-6-Aminocarbovir. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible experiments.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of this compound.

Diagram: HPLC Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered pressure Pressure Issues? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No high_pressure High Backpressure pressure->high_pressure Yes (High) low_pressure Low/No Pressure pressure->low_pressure Yes (Low) retention Retention Time Variability? peak_shape->retention No peak_tailing Peak Tailing peak_shape->peak_tailing Yes (Tailing) peak_fronting Peak Fronting peak_shape->peak_fronting Yes (Fronting) split_peaks Split Peaks peak_shape->split_peaks Yes (Split) resolution Poor Resolution? retention->resolution No rt_drift Retention Time Drift retention->rt_drift Yes (Drifting) no_peaks No Peaks retention->no_peaks Yes (None) poor_separation Inadequate Separation of Enantiomers resolution->poor_separation Yes solution_pressure Check for Blockages (frits, tubing, column) Verify Flow Rate high_pressure->solution_pressure solution_leak Check for Leaks (fittings, pump seals) low_pressure->solution_leak solution_tailing - Adjust Mobile Phase pH (lower) - Add Competing Base (e.g., TEA) - Use End-capped Column peak_tailing->solution_tailing solution_fronting Reduce Sample Concentration /Injection Volume peak_fronting->solution_fronting solution_split Check for Column Void Ensure Sample is Dissolved in Mobile Phase split_peaks->solution_split solution_rt Ensure Proper Column Equilibration Check Mobile Phase Composition and Temperature Control rt_drift->solution_rt solution_no_peaks Check Detector Settings Verify Sample Preparation and Injection no_peaks->solution_no_peaks solution_resolution Optimize Mobile Phase (organic modifier ratio, additive) Select Appropriate Chiral Column poor_separation->solution_resolution

Caption: A workflow diagram for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Column Selection

Q1: What type of column is recommended for the analysis of this compound?

A1: For achiral analysis, a reversed-phase C8 or C18 column is a suitable starting point. For the crucial chiral separation of this compound from its enantiomer, a specialized chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often effective for separating chiral amines and nucleoside analogs.[1][2] A Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate), has been successfully used for the reversed-phase chiral separation of the structurally similar compound Abacavir.[3]

Q2: What are the ideal column dimensions and particle size?

A2: For standard analytical HPLC, a column with dimensions of 150 mm or 250 mm in length and an internal diameter of 4.6 mm is common. A particle size of 3 µm or 5 µm typically provides a good balance between efficiency and backpressure. For faster analysis, shorter columns (e.g., 50 mm) with smaller particles (e.g., sub-2 µm for UHPLC) can be used, but this will require an HPLC system capable of handling higher backpressures.

ParameterRecommendation for Standard HPLCRecommendation for UHPLC
Length 150 - 250 mm50 - 100 mm
Internal Diameter 4.6 mm2.1 mm
Particle Size 3 - 5 µm< 2 µm
Mobile Phase Optimization

Q3: How do I optimize the mobile phase for good peak shape, especially to avoid peak tailing?

A3: this compound is a basic compound due to its amine functional group. Basic compounds are prone to peak tailing on silica-based columns because of secondary interactions with acidic residual silanol groups on the stationary phase. To mitigate this:

  • Lower the mobile phase pH: Using a mobile phase with a pH between 2.5 and 4.0 will protonate the silanol groups, reducing their interaction with the protonated amine of the analyte.[4]

  • Add a competing base: Incorporating a small amount of a basic additive, like triethylamine (TEA) at a concentration of 0.1%, into the mobile phase can effectively mask the active silanol sites.[5]

  • Use a buffer: A buffer, such as a phosphate or formate buffer at a concentration of 10-20 mM, will help maintain a consistent pH and improve peak symmetry.[6]

Q4: What organic modifiers and mobile phase compositions are suitable for the chiral separation of this compound?

A4: For reversed-phase chiral HPLC on a polysaccharide-based column, the mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The ratio of these will determine the retention time and can influence the chiral recognition. For the chiral separation of Abacavir, a mobile phase of 0.1% triethylamine in a mixture of water, methanol, and acetonitrile has been shown to be effective.[3] It is recommended to start with a simple mobile phase and systematically vary the organic modifier content and the type and concentration of additives to achieve optimal separation.

Mobile Phase ComponentTypical Starting ConditionsPurpose
Aqueous Buffer 10-20 mM Ammonium Formate or Phosphate, pH 3.0-5.0Control pH, improve peak shape
Organic Modifier Acetonitrile or MethanolControl retention time
Additive (for chiral separation) 0.1% Triethylamine (TEA)Improve peak shape, aid chiral recognition

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Analysis

This protocol is for the general, achiral analysis of this compound.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 284 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).

Protocol 2: Chiral Separation of this compound Enantiomers

This protocol is a starting point for the enantioselective separation of this compound.

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: A mixture of water, methanol, and acetonitrile containing 0.1% triethylamine. A good starting ratio could be 50:25:25 (water:methanol:acetonitrile) + 0.1% TEA.

  • Elution: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 284 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Diagram: Experimental Workflow for Chiral HPLC Method Development

MethodDevelopment start Define Analytical Goal: Separate this compound Enantiomers col_select Select Chiral Column (e.g., Chiralpak AD-H) start->col_select mp_select Initial Mobile Phase Selection (Reversed-Phase) col_select->mp_select mp_opt Optimize Mobile Phase mp_select->mp_opt mp_opt->mp_opt param_opt Optimize Other Parameters mp_opt->param_opt Resolution Adequate? mp_opt_details - Vary Organic Modifier Ratio (ACN/MeOH) - Adjust Additive (TEA) Concentration mp_opt->mp_opt_details param_opt->mp_opt No validation Method Validation (ICH Guidelines) param_opt->validation Optimized? param_opt_details - Adjust Flow Rate - Adjust Column Temperature param_opt->param_opt_details end Final Method validation->end

Caption: A workflow for developing a chiral HPLC separation method.

References

Preventing racemization during the synthesis of chiral carbocyclic nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Chiral Carbocyclic Nucleosides

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the prevention of racemization during the synthesis of chiral carbocyclic nucleosides.

Troubleshooting Guide: Preventing Racemization and Epimerization

This guide addresses specific issues that can lead to the loss of stereochemical integrity during the synthesis of chiral carbocyclic nucleosides.

Question: I am observing significant epimerization at the C-2' position of my carbocyclic nucleoside during the removal of protecting groups under basic conditions. How can I prevent this?

Answer:

Base-promoted epimerization at the 2'-position is a known issue, particularly when a proton at this position is activated, for instance by a neighboring electron-withdrawing group. This can occur during deprotection steps.[1]

Potential Causes and Solutions:

  • Strongly Basic Conditions: Prolonged exposure to strong bases can lead to the formation of an enolate or a related stabilized carbanion, which, upon reprotonation, can result in epimerization.

    • Solution: Opt for milder deprotection conditions. If using a base, choose a weaker, non-nucleophilic base and carefully control the reaction time and temperature. For example, if removing acyl protecting groups, consider enzymatic hydrolysis as a milder alternative to strong base-catalyzed saponification.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of epimerization.

    • Solution: Perform the deprotection at lower temperatures (e.g., 0 °C to room temperature) and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Choice of Protecting Groups: The type of protecting group on adjacent hydroxyls can influence the acidity of the C-2' proton.

    • Solution: During the synthetic design, consider using protecting groups that can be removed under neutral or acidic conditions if base-sensitivity is anticipated. For instance, silyl ethers (e.g., TBDMS, TIPS) can often be removed with fluoride sources under buffered conditions.

Question: My Mitsunobu reaction to couple the chiral cyclopentenol with the nucleobase is resulting in a racemic or partially racemized product. What is causing this and how can I ensure complete inversion of stereochemistry?

Answer:

The Mitsunobu reaction is designed to proceed with a clean S_N2 inversion of stereochemistry at the alcohol carbon.[2][3] Loss of stereoselectivity suggests a deviation from the desired reaction pathway.

Potential Causes and Solutions:

  • S_{N}1-type Character: If the intermediate alkoxyphosphonium salt is too stable or if the reaction conditions favor its dissociation into a carbocation, an S_{N}1-type reaction can occur, leading to racemization. This is more likely with secondary alcohols that can form stabilized carbocations.

    • Solution:

      • Solvent Choice: Use non-polar, aprotic solvents like THF or toluene to disfavor the formation of free ions.

      • Temperature Control: Run the reaction at low temperatures (e.g., starting at -78 °C or 0 °C and slowly warming to room temperature) to minimize side reactions.

  • Acidity of the Nucleobase: The pKa of the nucleophile is critical. If the nucleobase is not acidic enough (pKa > 13), the protonation of the betaine intermediate is slow, which can lead to side reactions.[3]

    • Solution: Ensure the chosen nucleobase has an appropriate pKa. For less acidic nucleobases, consider using modified Mitsunobu reagents like the Tsunoda reagent, which are suitable for nucleophiles with higher pKa values.[3] In some cases, pre-forming the salt of the nucleobase with a non-nucleophilic base can be beneficial.

  • Competing Elimination Reactions: Elimination to form an achiral cyclopentene derivative can be a competing pathway, especially if the cyclopentenol substrate is prone to dehydration.

    • Solution: Use of milder and more sterically hindered reagents may suppress elimination. Careful control of temperature and reaction time is also crucial.

Question: The Diels-Alder reaction to form the carbocyclic ring is not giving the expected stereoisomer. How can I control the stereochemistry of this cycloaddition?

Answer:

The Diels-Alder reaction is a stereospecific concerted [4+2] cycloaddition where the stereochemistry of the diene and dienophile is retained in the product.[4][5] Issues with stereocontrol often arise from the endo/exo selectivity or facial selectivity.

Potential Causes and Solutions:

  • Incorrect Endo/Exo Selectivity: The "endo rule" states that the endo product is typically the kinetically favored product due to secondary orbital interactions.[6][7] However, the exo product is often more thermodynamically stable.

    • Solution:

      • To favor the endo product: Use milder reaction conditions (lower temperature and shorter reaction times). Lewis acid catalysis can often enhance both the rate and the endo selectivity.

      • To favor the exo product: Use higher temperatures and longer reaction times to allow the reaction to equilibrate to the more stable exo isomer, if desired.

  • Facial Selectivity: In asymmetric Diels-Alder reactions, the approach of the dienophile to one face of the diene (or vice versa) may be preferred.

    • Solution: Employ a chiral auxiliary on the dienophile or diene to direct the cycloaddition to a specific face. Alternatively, use a chiral Lewis acid catalyst to create a chiral environment around the reactants, thereby favoring the formation of one enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to racemization during the synthesis of chiral carbocyclic nucleosides?

A1: The most common mechanisms include:

  • Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates such as carbocations (in S_N1-type reactions) or enolates (in base-catalyzed reactions) can lead to the loss of a stereocenter.[8]

  • Epimerization: This is the change in configuration at one of several stereocenters in a molecule. In the context of carbocyclic nucleosides, this is often caused by deprotonation and reprotonation at a chiral carbon, especially one adjacent to a carbonyl group or another activating group.[1]

  • Equilibration: Under certain conditions (e.g., high temperature), a less stable stereoisomer can equilibrate to a more stable one, potentially leading to a mixture of diastereomers if not the desired isomer.

Q2: How can I obtain enantiomerically pure starting materials for my synthesis?

A2: There are several strategies to obtain enantiopure precursors:

  • Chiral Pool Synthesis: Start with a readily available, enantiomerically pure natural product, such as a carbohydrate (e.g., D-ribose) or an amino acid, and chemically transform it into the desired chiral carbocyclic intermediate.[9]

  • Asymmetric Synthesis: Use a catalytic asymmetric reaction, such as an asymmetric Diels-Alder reaction or a catalytic asymmetric cycloisomerization, to create the chiral carbocycle from achiral starting materials.[10]

  • Enzymatic Resolution: Employ enzymes, such as lipases or deaminases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.[8][11] For example, adenosine deaminase has been used to resolve racemic carbocyclic analogues of purine nucleosides.[11]

  • Diastereomeric Resolution: React a racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization or chromatography. The resolving agent is subsequently removed to yield the pure enantiomers.[8]

Q3: Are there specific reaction steps in a typical convergent synthesis that are particularly prone to racemization?

A3: Yes, in a convergent synthesis where a chiral carbocyclic moiety is coupled with a nucleobase, the following steps require careful attention:

  • Activation of a Hydroxyl Group: If a hydroxyl group on the carbocycle is converted to a good leaving group (e.g., tosylate, mesylate) for subsequent displacement by the nucleobase, elimination can be a competing side reaction, leading to an achiral alkene.

  • Nucleophilic Substitution: The coupling of the nucleobase with the carbocyclic core is a critical step. If this proceeds via an S_N1 mechanism, racemization will occur. A clean S_N2 reaction is necessary to ensure inversion of configuration. The Mitsunobu reaction is a common choice for this transformation.[2][12][13]

  • Deprotection Steps: As mentioned in the troubleshooting guide, deprotection, especially under harsh acidic or basic conditions, can cause epimerization at sensitive stereocenters.[14]

Data Presentation

Table 1: Comparison of Conditions for Stereoselective Mitsunobu Reaction

Nucleophile (Base)Alcohol SubstrateReagents (DEAD/DIAD, PPh₃)SolventTemp (°C)Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr)Reference
N³-BenzoylthymineRacemic CyclopentenolDIAD, PPh₃DioxaneRTHigh N¹-alkylation selectivity[13]
N³-BenzoylthymineRacemic CyclopentenolDIAD, PPh₃TolueneRTIncreased O²-alkylation[13]
PhthalimideSecondary CyclopentenolDEAD, PPh₃THF0 to RT>95% ee (with inversion)General Protocol
6-ChloropurineChiral CyclopentenolDIAD, PPh₃THF-20 to RTGood yield, stereospecific[9]

Table 2: Enantioselectivity in Asymmetric Suzuki-Miyaura Coupling for CC-Nucleoside Synthesis

Heterocyclic Boronic AcidLigandYield (%)ee (%)Reference
Phenylboronic acid(S)-SegPhos9195[10]
2-chloro-pyridyl-4-boronic acid(S)-SegPhos8590[10]
2-fluoro-pyridyl-3-boronic acid(S)-SegPhos3285[10]
3-furan boronic acid(S)-SegPhos8097[10]

Experimental Protocols

Protocol 1: Stereoselective Mitsunobu Coupling of a Chiral Cyclopentenol with a Purine Base

This protocol describes a general procedure for the coupling of a chiral secondary alcohol (the carbocyclic precursor) with a purine derivative, ensuring inversion of configuration.

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral cyclopentenol (1.0 eq.) and the purine nucleobase (e.g., 6-chloropurine, 1.2 eq.) in anhydrous THF (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: To the stirred solution, add triphenylphosphine (PPh₃, 1.5 eq.) portionwise. Once dissolved, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes. Caution: DEAD and DIAD are hazardous reagents.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 2-12 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired carbocyclic nucleoside.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis to confirm the stereochemical outcome.

Protocol 2: Asymmetric Diels-Alder Reaction Using a Chiral Lewis Acid

This protocol outlines a general method for an enantioselective Diels-Alder reaction to construct a chiral carbocyclic ring.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral Lewis acid catalyst. For example, add a chiral ligand (e.g., a BINOL derivative, 0.1 eq.) to a solution of a Lewis acid (e.g., Ti(OiPr)₄, 0.1 eq.) in an anhydrous solvent like dichloromethane (DCM) at room temperature and stir for 30 minutes.

  • Reaction Setup: In a separate flame-dried flask, dissolve the diene (e.g., cyclopentadiene, 1.5 eq.) and the dienophile (e.g., an α,β-unsaturated ester, 1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the diene/dienophile solution to the desired temperature (e.g., -78 °C).

  • Catalysis: Add the pre-formed chiral Lewis acid catalyst solution to the cooled diene/dienophile mixture dropwise.

  • Reaction: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from a few hours to several days depending on the substrates.

  • Quenching and Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Characterize the product and determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC, respectively.

Visualizations

Racemization_Troubleshooting start Loss of Stereochemical Integrity (Racemization/Epimerization) base_issue Issue: Base-Induced Epimerization start->base_issue During Deprotection? mitsunobu_issue Issue: Faulty Mitsunobu Reaction start->mitsunobu_issue During C-N Coupling? sol_base_1 Use Weaker Base (e.g., K₂CO₃ instead of NaOMe) base_issue->sol_base_1 Cause: Strong Base sol_base_2 Lower Reaction Temperature (e.g., 0 °C) base_issue->sol_base_2 Cause: High Temp sol_base_3 Change Protecting Group Strategy (Avoid base-labile groups) base_issue->sol_base_3 Cause: Substrate Sensitivity sol_mitsu_1 Use Non-Polar Aprotic Solvent (e.g., THF, Toluene) mitsunobu_issue->sol_mitsu_1 Cause: SN1 Character sol_mitsu_2 Strict Temperature Control (Start at 0°C or lower) mitsunobu_issue->sol_mitsu_2 Cause: Side Reactions sol_mitsu_3 Ensure Nucleophile pKa < 13 or use modified reagents mitsunobu_issue->sol_mitsu_3 Cause: Poor Nucleophilicity

Caption: A decision tree for troubleshooting common racemization issues.

Stereocontrol_Workflow start Achiral Starting Material asymmetric_rxn Asymmetric Synthesis (e.g., Chiral Catalysis) start->asymmetric_rxn racemic_synth Racemic Synthesis start->racemic_synth chiral_intermediate Enantiopure Carbocyclic Intermediate asymmetric_rxn->chiral_intermediate racemic_intermediate Racemic Carbocyclic Intermediate racemic_synth->racemic_intermediate chiral_pool Chiral Pool Starting Material (e.g., D-Ribose) chiral_pool->chiral_intermediate coupling Stereospecific Coupling (e.g., Mitsunobu Reaction) chiral_intermediate->coupling resolution Enzymatic or Diastereomeric Resolution racemic_intermediate->resolution resolution->chiral_intermediate Separates Enantiomers deprotection Mild Deprotection coupling->deprotection final_product Enantiopure Carbocyclic Nucleoside deprotection->final_product

Caption: Workflow for obtaining enantiopure carbocyclic nucleosides.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (-)-6-Aminocarbovir and Abacavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic routes for two critical carbocyclic nucleoside analogues: (-)-6-Aminocarbovir and the widely used antiretroviral drug, Abacavir. The analysis focuses on key synthetic strategies, quantitative data, and detailed experimental protocols to offer valuable insights for researchers in medicinal chemistry and drug development.

Introduction

This compound and Abacavir are potent carbocyclic nucleoside reverse transcriptase inhibitors (NRTIs) that play a significant role in the management of HIV/AIDS. Their syntheses have been the subject of extensive research, leading to the development of several innovative and efficient routes. This guide will compare two prominent synthetic strategies for each compound, highlighting both a chemoenzymatic approach starting from Vince lactam and a modern asymmetric approach developed by Crimmins.

Synthetic Routes to this compound

The synthesis of this compound, a close analogue of Carbovir, can be achieved through a convergent strategy. A key chiral intermediate, the (-)-enantiomer of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, is central to this approach.

Route 1: Chemoenzymatic Synthesis from Vince Lactam

This route leverages an enzymatic resolution to establish the crucial stereochemistry of the carbocyclic core.

Logical Relationship of the Chemoenzymatic Synthesis of this compound

A Racemic Vince Lactam B Enzymatic Hydrolysis (e.g., Pseudomonas cepacia lipase) A->B C (-)-Vince Lactam B->C D (+)-Amino Acid B->D E Protection (e.g., Boc) C->E F N-Boc-(-)-Vince Lactam E->F G Reduction (e.g., LiAlH4) F->G H Protected Amino Alcohol G->H I Coupling with 2-amino-6-chloropurine H->I J Protected this compound I->J K Deprotection J->K L This compound K->L

Caption: Chemoenzymatic route to this compound.

This pathway commences with the enzymatic kinetic resolution of racemic Vince lactam, affording the desired (-)-enantiomer with high optical purity. Subsequent chemical transformations, including protection of the amine, reduction of the lactam, and coupling with a suitable purine base, lead to the final product.

Synthetic Routes to Abacavir

The synthesis of Abacavir has been extensively optimized for industrial-scale production. Two major approaches are highlighted here: a convergent synthesis utilizing a chiral amino alcohol and an asymmetric synthesis employing a chiral auxiliary.

Route 2: Convergent Industrial Synthesis

This efficient route is a cornerstone of the commercial production of Abacavir.

Experimental Workflow for the Convergent Synthesis of Abacavir

A Racemic cis-4-amino-2-cyclopentene-1-methanol B Resolution with D-dibenzoyltartaric acid A->B C (1S,4R)-4-amino-2-cyclopentene-1-methanol B->C E Condensation C->E D N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide D->E F Pyrimidine Intermediate E->F G Cyclization (e.g., triethyl orthoformate) F->G H 2-amino-6-chloro-purine intermediate G->H I Reaction with cyclopropylamine H->I J Abacavir I->J

Caption: Convergent industrial synthesis of Abacavir.

A key feature of this route is the resolution of a racemic amino alcohol to obtain the required (1S,4R)-stereoisomer. This chiral building block is then condensed with a functionalized pyrimidine, followed by cyclization to form the purine ring system and subsequent introduction of the cyclopropylamino group.

Route 3: Crimmins' Asymmetric Synthesis

This elegant approach utilizes a chiral auxiliary to control the stereochemistry during the formation of the carbocyclic ring.

Signaling Pathway of Crimmins' Asymmetric Synthesis of Abacavir

A Chiral Oxazolidinone B Acylation A->B C N-Pentenoyloxazolidinone B->C D Asymmetric Aldol Addition with Acrolein C->D E Chiral Adduct D->E F Ring-Closing Metathesis (Grubbs' Catalyst) E->F G Cyclopentenol Derivative F->G H Reduction and Deprotection G->H I Chiral Diol H->I J Mitsunobu Coupling with 6-chloropurine derivative I->J K Protected Abacavir Precursor J->K L Final Functionalization K->L M Abacavir L->M

Caption: Crimmins' asymmetric synthesis of Abacavir.

This strategy employs an asymmetric aldol reaction to set the stereocenters, followed by a ring-closing metathesis (RCM) reaction to construct the cyclopentene ring. The purine base is then introduced via a Mitsunobu reaction.[1]

Quantitative Data Comparison

ParameterThis compound (Route 1)Abacavir (Route 2 - Industrial)Abacavir (Route 3 - Crimmins)
Starting Material Racemic Vince LactamRacemic cis-4-amino-2-cyclopentene-1-methanolChiral Oxazolidinone
Key Chiral Step Enzymatic ResolutionChemical ResolutionAsymmetric Aldol Addition
Overall Yield ~25-35%~40-50%~20-30%
Number of Steps ~7-9~5-7~8-10
Key Reagents Lipase, Boc Anhydride, LiAlH₄, 2-amino-6-chloropurineD-dibenzoyltartaric acid, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, CyclopropylamineChiral Auxiliary, TiCl₄, Grubbs' Catalyst, DEAD/PPh₃

Experimental Protocols

Key Experiment: Enzymatic Resolution of Vince Lactam (for Route 1)

Racemic Vince lactam is suspended in a phosphate buffer solution (pH 7.0). A lipase, such as from Pseudomonas cepacia, is added, and the mixture is stirred at room temperature. The reaction progress is monitored by chiral HPLC. Upon reaching approximately 50% conversion, the reaction is stopped, and the unreacted (-)-Vince lactam is extracted with an organic solvent. The aqueous layer contains the hydrolyzed (+)-amino acid. This enzymatic kinetic resolution typically yields the desired (-)-lactam with high enantiomeric excess (>99% ee).[2]

Key Experiment: Ring-Closing Metathesis (for Route 3)

The diene substrate, obtained from the asymmetric aldol addition, is dissolved in anhydrous dichloromethane. A Grubbs' catalyst (e.g., first or second generation) is added, and the reaction mixture is stirred at room temperature under an inert atmosphere. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the cyclopentenol derivative.[1]

Key Experiment: Mitsunobu Reaction (for Route 3)

To a solution of the chiral diol and a 6-chloropurine derivative in anhydrous THF are added triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) at 0°C. The reaction mixture is allowed to warm to room temperature and stirred until the starting alcohol is consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by flash chromatography to yield the desired N-9 coupled product with inversion of configuration at the alcohol carbon.[3]

Conclusion

The synthetic routes to this compound and Abacavir showcase a range of powerful strategies in modern organic synthesis. The chemoenzymatic approach for this compound offers excellent stereocontrol through enzymatic resolution. For Abacavir, the convergent industrial synthesis is highly efficient and practical for large-scale production, while Crimmins' asymmetric synthesis provides an elegant and flexible route for accessing various carbocyclic nucleoside analogues. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost-effectiveness, and the availability of starting materials and reagents. This comparative guide provides a foundation for researchers to make informed decisions in the design and execution of synthetic strategies for these important antiviral agents.

References

A Comparative Analysis of Carbovir Triphosphate and Zidovudine Triphosphate Efficacy Against HIV Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two prominent nucleoside reverse transcriptase inhibitors (NRTIs), carbovir triphosphate and zidovudine (AZT) triphosphate, against Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). This analysis is supported by experimental data on their inhibitory activities and detailed methodologies for the key assays cited.

Carbovir triphosphate, the active metabolite of the prodrug abacavir, and zidovudine triphosphate, the active form of zidovudine, are cornerstone analogs in the study of anti-retroviral therapeutics. Both compounds function as chain terminators in the process of reverse transcription, a critical step in the HIV replication cycle. Their comparative efficacy is a subject of ongoing interest in the development of novel and more potent anti-HIV agents.

Mechanism of Action: Competitive Inhibition and Chain Termination

Both carbovir triphosphate and zidovudine triphosphate are nucleoside analogs that, once incorporated into the nascent viral DNA strand by HIV reverse transcriptase, halt further DNA synthesis. This is due to the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP).

The mechanism involves several key steps:

  • Intracellular Phosphorylation: The parent drugs, carbovir (a guanosine analog) and zidovudine (a thymidine analog), are administered as prodrugs. Inside the host cell, they undergo phosphorylation by cellular kinases to their active triphosphate forms.

  • Competitive Inhibition: Carbovir triphosphate and zidovudine triphosphate then act as competitive inhibitors to the natural substrates, deoxyguanosine triphosphate (dGTP) and deoxythymidine triphosphate (dTTP), respectively. They vie for the active site of HIV reverse transcriptase.

  • Incorporation and Chain Termination: Upon successful binding, the viral reverse transcriptase incorporates the analog into the growing DNA chain. The absence of the 3'-hydroxyl group on the sugar moiety of the incorporated analog prevents the addition of the subsequent nucleotide, thereby terminating the elongation of the viral DNA.

Mechanism_of_Action Mechanism of NRTI Action cluster_0 Intracellular Activation cluster_1 HIV Reverse Transcription Inhibition Carbovir Carbovir (Prodrug) Carbovir_TP Carbovir Triphosphate (Active Form) Carbovir->Carbovir_TP Cellular Kinases AZT Zidovudine (AZT) (Prodrug) AZT_TP Zidovudine Triphosphate (Active Form) AZT->AZT_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase Carbovir_TP->HIV_RT Competes with dGTP AZT_TP->HIV_RT Competes with dTTP DNA_synthesis Viral DNA Synthesis HIV_RT->DNA_synthesis Viral_RNA Viral RNA Template Viral_RNA->HIV_RT dNTPs Natural dNTPs (dGTP, dTTP, etc.) dNTPs->HIV_RT Chain_termination Chain Termination DNA_synthesis->Chain_termination Incorporation of NRTI-TP

Mechanism of NRTI Action

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of carbovir triphosphate and zidovudine triphosphate against HIV-1 reverse transcriptase has been evaluated in numerous studies. The key parameters for comparison are the inhibition constant (Ki) and the 50% inhibitory concentration (IC50). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, providing a measure of the inhibitor's binding affinity to the enzyme. The IC50 value indicates the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in a given assay.

InhibitorParameterValue (µM)Reference
Carbovir Triphosphate Ki0.01 - 0.05[1]
IC500.02 - 0.1[2]
Zidovudine Triphosphate Ki0.01 - 0.04[1]
IC500.01 - 0.05[3]

Note: The reported values can vary between studies due to differences in experimental conditions, such as enzyme and substrate concentrations, and the specific assay used.

Biochemical studies have demonstrated that both carbovir triphosphate and zidovudine triphosphate are potent inhibitors of HIV-1 reverse transcriptase, with their Ki values being in the same nanomolar range. This indicates that they have a comparable affinity for the enzyme's active site.

Experimental Protocols

The following is a representative protocol for an in vitro HIV-1 reverse transcriptase inhibition assay, synthesized from established methodologies.

Objective:

To determine the inhibitory activity (Ki and IC50) of carbovir triphosphate and zidovudine triphosphate against recombinant HIV-1 reverse transcriptase.

Materials:
  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Template/Primer: Poly(rA)-oligo(dT)12-18

  • Deoxynucleotide triphosphates (dNTPs): dATP, dCTP, dGTP, dTTP

  • Radiolabeled dNTP: [³H]dTTP or [α-³²P]dTTP

  • Inhibitors: Carbovir triphosphate, Zidovudine triphosphate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of inhibitors, dNTPs, and template/primer in nuclease-free water.

    • Prepare serial dilutions of the inhibitors (carbovir triphosphate and zidovudine triphosphate) to be tested.

    • Prepare a reaction mixture containing the assay buffer, template/primer, and all dNTPs except the radiolabeled one.

  • Enzyme Inhibition Assay:

    • In a microcentrifuge tube, combine the reaction mixture, the appropriate concentration of the inhibitor (or vehicle control), and the radiolabeled dNTP.

    • Initiate the reaction by adding a pre-determined amount of HIV-1 reverse transcriptase.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Quantification of DNA Synthesis:

    • Stop the reaction by adding ice-cold 10% TCA.

    • Precipitate the newly synthesized radiolabeled DNA on ice for at least 30 minutes.

    • Collect the precipitate by filtering the reaction mixture through glass fiber filters.

    • Wash the filters several times with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled dNTPs.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • To determine the Ki value, perform the assay with varying concentrations of the natural substrate (e.g., dTTP) and the inhibitor. Plot the data using a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) at different fixed inhibitor concentrations.

Experimental_Workflow HIV-1 RT Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Quantification cluster_3 Data Analysis prep_reagents Prepare Reagents (Buffer, T/P, dNTPs, Inhibitors) prep_inhibitors Serial Dilution of Inhibitors prep_reagents->prep_inhibitors prep_mix Prepare Reaction Mix prep_reagents->prep_mix add_components Combine Reaction Mix, Inhibitor, and [³H]dTTP prep_mix->add_components start_reaction Initiate with HIV-1 RT add_components->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop with Cold TCA incubation->stop_reaction precipitate Precipitate DNA stop_reaction->precipitate filter_wash Filter and Wash precipitate->filter_wash scintillation Scintillation Counting filter_wash->scintillation calc_inhibition Calculate % Inhibition scintillation->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 determine_ki Determine Ki calc_inhibition->determine_ki

HIV-1 RT Inhibition Assay Workflow

Conclusion

Both carbovir triphosphate and zidovudine triphosphate are highly effective inhibitors of HIV-1 reverse transcriptase, operating through a well-established mechanism of competitive inhibition and subsequent chain termination. The available in vitro data indicates that they exhibit comparable potency, with similar Ki and IC50 values. The choice between these and other NRTIs in therapeutic and research settings often depends on factors beyond direct enzyme inhibition, including their phosphorylation efficiency within different cell types, resistance profiles, and off-target effects. The detailed experimental protocol provided serves as a foundation for the consistent and reliable evaluation of these and other novel reverse transcriptase inhibitors.

References

A Comparative Analysis of Carbovir and Lamivudine in HIV Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of carbovir, the active metabolite of abacavir (ABC), and lamivudine (3TC), two nucleoside reverse transcriptase inhibitors (NRTIs) that form a common backbone in antiretroviral therapy (ART) for the treatment of HIV-1 infection. This analysis is supported by experimental data from pivotal clinical trials and in vitro studies to inform research and drug development efforts.

Executive Summary

Carbovir and lamivudine are potent NRTIs that, when used in combination, provide a convenient and effective backbone for HIV-1 treatment regimens.[1] Both drugs are intracellularly phosphorylated to their active triphosphate forms, which act as chain terminators for viral reverse transcriptase. Clinical evidence demonstrates that the combination of abacavir and lamivudine, often co-formulated as a single tablet, is a viable and widely used option in the management of HIV-1 infection.[1][2] While generally effective, its performance compared to other NRTI backbones, particularly in patients with high viral loads, has been a subject of extensive research.

Data Presentation

In Vitro Efficacy

The following table summarizes the in vitro antiviral activity of abacavir and lamivudine against HIV-1.

DrugCell LineHIV-1 StrainEC50 (µM)
AbacavirPMBCsClinical Isolates (n=8)0.26 ± 0.18
LamivudinePMBCsHIV-2 isolates (n=4)0.003 - 0.120

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in vitro.

Clinical Efficacy: Virologic and Immunologic Outcomes

The following tables present data from key clinical trials comparing abacavir/lamivudine (ABC/3TC) with other NRTI backbones.

Table 1: Virologic Failure Rates in Antiretroviral-Naïve Adults (ACTG A5202 Study)

Patient PopulationTreatment ArmVirologic Failure Rate
Baseline HIV-1 RNA <100,000 copies/mL
ABC/3TC + Atazanavir/ritonavirSimilar to TDF/FTC arm
ABC/3TC + EfavirenzSimilar to TDF/FTC arm
Baseline HIV-1 RNA ≥100,000 copies/mL
ABC/3TC + Atazanavir/ritonavirHigher than TDF/FTC arm
ABC/3TC + EfavirenzHigher than TDF/FTC arm

TDF/FTC: Tenofovir disoproxil fumarate/emtricitabine

Table 2: Immunologic Response in Antiretroviral-Naïve Adults (CNA30024 Study)

Treatment Arm (at 48 weeks)Median CD4+ Cell Count Increase (cells/mm³)
ABC/3TC + Efavirenz188
ZDV/3TC + Efavirenz200

ZDV/3TC: Zidovudine/lamivudine

Experimental Protocols

In Vitro Anti-HIV Synergy Assay (General Protocol)

This protocol outlines a general method for assessing the synergistic, additive, or antagonistic effects of two antiretroviral drugs.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-negative donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote cell division and susceptibility to HIV infection.

  • Drug Preparation: Stock solutions of abacavir and lamivudine are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.

  • Drug Combination Matrix: The diluted drugs are combined in a checkerboard format in 96-well plates to test various concentration ratios of both drugs.

  • Viral Infection: PHA-stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Treatment and Incubation: The drug combinations are added to the infected cells, and the plates are incubated at 37°C in a humidified CO2 incubator for a period of 5-7 days.

  • Assessment of Viral Replication: The extent of viral replication is quantified by measuring the level of p24 antigen in the cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of viral inhibition for each drug combination is calculated relative to the virus control (no drug). The data is then analyzed using a synergy quantification model, such as the MacSynergy II program, to determine the combination index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Clinical Trial Methodology: CNA30024 Study

The CNA30024 study was a multicenter, randomized, double-blind clinical trial designed to compare the efficacy and safety of abacavir/lamivudine to zidovudine/lamivudine, both in combination with efavirenz, in antiretroviral-naïve HIV-1-infected adults.

  • Participants: Antiretroviral-naïve HIV-1-infected adults.

  • Randomization: Participants were randomly assigned to receive either:

    • Abacavir (300 mg twice daily) + Lamivudine (150 mg twice daily) + Efavirenz (600 mg once daily)

    • Zidovudine (300 mg twice daily) + Lamivudine (150 mg twice daily) + Efavirenz (600 mg once daily)

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients with plasma HIV-1 RNA levels <50 copies/mL at week 48.

  • Secondary Endpoints: Secondary endpoints included changes in CD4+ cell count from baseline, the incidence of adverse events, and the development of genotypic and phenotypic resistance.

  • Monitoring: Plasma HIV-1 RNA levels and CD4+ cell counts were monitored at baseline and at regular intervals throughout the 48-week study period. Safety assessments, including clinical and laboratory evaluations, were also performed at each study visit.

Mandatory Visualization

Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (CD4+ T-cell) Abacavir Abacavir ABC-MP Carbovir Monophosphate Abacavir->ABC-MP Cellular Kinases Lamivudine Lamivudine 3TC-MP Lamivudine Monophosphate Lamivudine->3TC-MP Cellular Kinases ABC-DP Carbovir Diphosphate ABC-MP->ABC-DP CBV-TP Carbovir Triphosphate (Active) ABC-DP->CBV-TP HIV_RT HIV Reverse Transcriptase CBV-TP->HIV_RT Competitive Inhibition Chain_Termination Chain Termination 3TC-DP Lamivudine Diphosphate 3TC-MP->3TC-DP 3TC-TP Lamivudine Triphosphate (Active) 3TC-DP->3TC-TP 3TC-TP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA Viral_DNA->Chain_Termination

Caption: Intracellular activation and mechanism of action of abacavir and lamivudine.

Experimental Workflow Start Start Cell_Culture PBMC Isolation and Stimulation Start->Cell_Culture Drug_Prep Drug Dilution and Combination Matrix Start->Drug_Prep Infection HIV-1 Infection of PBMCs Cell_Culture->Infection Treatment Addition of Drug Combinations Drug_Prep->Treatment Infection->Treatment Incubation Incubation (5-7 days) Treatment->Incubation Quantification p24 ELISA for Viral Replication Incubation->Quantification Analysis Synergy Analysis (Combination Index) Quantification->Analysis End End Analysis->End

Caption: General workflow for an in vitro anti-HIV drug synergy assay.

Logical Relationship Combination_Therapy Abacavir/Lamivudine Combination Therapy Mechanism Dual Inhibition of HIV Reverse Transcriptase Combination_Therapy->Mechanism Adherence Improved Patient Adherence (Fixed-Dose Combination) Combination_Therapy->Adherence Synergy Synergistic Antiviral Effect (in vitro evidence with ZDV) Mechanism->Synergy Resistance Higher Barrier to Resistance (vs. Monotherapy) Mechanism->Resistance Efficacy Effective Viral Suppression Synergy->Efficacy Outcome Improved Clinical Outcome Efficacy->Outcome Resistance->Outcome Adherence->Outcome

Caption: Logical flow of the benefits of carbovir and lamivudine combination therapy.

References

A Comparative Guide to the Enantioselective Synthesis of (-)-6-Aminocarbovir

Author: BenchChem Technical Support Team. Date: November 2025

The quest for efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. (-)-6-Aminocarbovir, a carbocyclic nucleoside analogue and a potent reverse transcriptase inhibitor, represents a key therapeutic agent. Its enantioselective synthesis is crucial as the biological activity resides in the (-) enantiomer. This guide provides a comparative analysis of three prominent methods for the enantioselective synthesis of this compound, focusing on their respective experimental protocols, and quantitative performance data.

Comparison of Synthetic Methods

The enantioselective synthesis of this compound has been approached through various strategies, each with its own set of advantages and challenges. Here, we compare three distinct and effective methods: Vince's Enzymatic Resolution, Crimmins' Asymmetric Aldol/Ring-Closing Metathesis, and a Chemoenzymatic approach utilizing lipase-catalyzed kinetic resolution. The key performance indicators for each method are summarized in the table below.

ParameterVince's Enzymatic ResolutionCrimmins' Asymmetric Aldol/RCMChemoenzymatic (Lipase)
Key Chiral Step Enzymatic resolution of (±)-γ-lactamAsymmetric aldol reactionLipase-catalyzed kinetic resolution of a racemic intermediate
Overall Yield ModerateGoodModerate to Good
Enantiomeric Excess (ee) >99% for the resolved lactamHigh (typically >95%)High (can exceed 99%)
Number of Steps Relatively shorterLongerModerate
Key Reagents/Catalysts γ-lactamaseChiral auxiliary (e.g., Evans auxiliary), Grubbs' catalystLipase (e.g., Candida antarctica lipase B)
Scalability Potentially high due to enzymatic stepCan be challenging due to stoichiometry of chiral auxiliary and cost of catalystGood, especially with immobilized enzymes

Synthetic Pathways Overview

The following diagrams illustrate the logical flow of each synthetic strategy towards the target molecule, this compound.

cluster_0 Vince's Enzymatic Resolution Racemic gamma-Lactam Racemic gamma-Lactam Enzymatic Resolution Enzymatic Resolution Racemic gamma-Lactam->Enzymatic Resolution gamma-lactamase (-)-gamma-Lactam (-)-gamma-Lactam Enzymatic Resolution->(-)-gamma-Lactam >99% ee Intermediate A Intermediate A (-)-gamma-Lactam->Intermediate A (-)-Carbovir (-)-Carbovir Intermediate A->(-)-Carbovir This compound This compound (-)-Carbovir->this compound

Vince's Enzymatic Resolution Pathway

cluster_1 Crimmins' Asymmetric Aldol/RCM Achiral Starting Material Achiral Starting Material Asymmetric Aldol Reaction Asymmetric Aldol Reaction Achiral Starting Material->Asymmetric Aldol Reaction Chiral Auxiliary Chiral Aldol Adduct Chiral Aldol Adduct Asymmetric Aldol Reaction->Chiral Aldol Adduct Diene Intermediate Diene Intermediate Chiral Aldol Adduct->Diene Intermediate Ring-Closing Metathesis Ring-Closing Metathesis Diene Intermediate->Ring-Closing Metathesis Grubbs' Catalyst Cyclopentene Core Cyclopentene Core Ring-Closing Metathesis->Cyclopentene Core (-)-Carbovir (-)-Carbovir Cyclopentene Core->(-)-Carbovir This compound This compound (-)-Carbovir->this compound

Crimmins' Asymmetric Aldol/RCM Pathway

cluster_2 Chemoenzymatic (Lipase) Method Racemic Intermediate Racemic Intermediate Lipase-Catalyzed Resolution Lipase-Catalyzed Resolution Racemic Intermediate->Lipase-Catalyzed Resolution Lipase Enantioenriched Intermediate Enantioenriched Intermediate Lipase-Catalyzed Resolution->Enantioenriched Intermediate >99% ee Intermediate B Intermediate B Enantioenriched Intermediate->Intermediate B (-)-Carbovir (-)-Carbovir Intermediate B->(-)-Carbovir This compound This compound (-)-Carbovir->this compound

Carbovir's Competitive Edge: A Comparative Analysis of HIV Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Carbovir's inhibitory activity against HIV-1 Reverse Transcriptase (RT) relative to other key Nucleoside Reverse Transcriptase Inhibitors (NRTIs). This analysis is supported by experimental data on inhibitory concentrations and detailed methodologies for the assays cited.

Carbovir, the active form of the prodrug Abacavir, is a potent nucleoside analog that targets the HIV-1 reverse transcriptase, a critical enzyme for viral replication. Like other NRTIs, Carbovir undergoes intracellular phosphorylation to its active triphosphate form, Carbovir triphosphate (CBV-TP). CBV-TP then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA chain. The absence of a 3'-hydroxyl group on the incorporated CBV-TP molecule leads to the termination of DNA chain elongation, thus halting viral replication.[1][2][3]

Comparative Inhibitory Activity

The inhibitory potency of NRTIs is typically quantified by the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by half, while the Ki value reflects the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity and, generally, a more potent inhibitor.

Studies have shown that the triphosphate form of Carbovir (CBV-TP) is a potent inhibitor of HIV-1 RT, with Ki values that are comparable to those of other established NRTIs such as zidovudine triphosphate (AZT-TP), didanosine triphosphate (ddGTP), and zalcitabine triphosphate (ddCTP).[1][4]

Table 1: Comparative Inhibition of HIV-1 Reverse Transcriptase by NRTI Triphosphates

NRTI TriphosphateTarget EnzymeKi (nM)IC50 (nM)Natural Substrate Competitor
Carbovir-TP (CBV-TP)HIV-1 RTSimilar to AZT-TP, ddGTP, ddTTP[1]-dGTP
Zidovudine-TP (AZT-TP)LINE-1 RT16.4 ± 4.21[5]-dTTP
Lamivudine-TP (3TC-TP)LINE-1 RT12.9 ± 2.07[5]-dCTP
Zalcitabine-TP (ddCTP)LINE-1 RT*0.72 ± 0.16[5]-dCTP

Data from studies on LINE-1 reverse transcriptase is included as a surrogate for HIV-1 RT, as direct comparative studies under identical conditions are limited. It is important to note that absolute values may differ between enzymes, but the relative potencies can still provide valuable insights.

Mechanism of Action and Metabolic Activation

The mechanism of action for all NRTIs involves intracellular phosphorylation to the active triphosphate metabolite, which then acts as a competitive inhibitor of the HIV-1 reverse transcriptase.

Metabolic_Activation_of_Abacavir Abacavir Abacavir (Prodrug) CBV_MP Carbovir Monophosphate (CBV-MP) Abacavir->CBV_MP Adenosine phosphotransferase CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Guanylate kinase CBV_TP Carbovir Triphosphate (CBV-TP) (Active Inhibitor) CBV_DP->CBV_TP Nucleoside diphosphate kinase

Metabolic activation pathway of Abacavir to Carbovir triphosphate (CBV-TP).

Experimental Protocols

The determination of the inhibitory activity of NRTIs against HIV-1 reverse transcriptase is crucial for drug development. A generalized experimental workflow for such an assay is outlined below.

HIV-1 Reverse Transcriptase Inhibition Assay Protocol

This protocol describes a common method for determining the IC50 and Ki values for competitive inhibitors of HIV-1 RT using a homopolymeric template and radiolabeled nucleotides.

1. Materials and Reagents:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Homopolymeric template-primer: poly(rA)•oligo(dT)12-18

  • Natural deoxynucleoside triphosphate (dNTP) corresponding to the template (e.g., dTTP for poly(rA) template)

  • Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dTTP)

  • NRTI triphosphate inhibitors (e.g., CBV-TP, AZT-TP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% (v/v) Triton X-100

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Glass fiber filters

  • Scintillation fluid and counter

2. Assay Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, a fixed concentration of the poly(rA)•oligo(dT) template-primer, and varying concentrations of the NRTI triphosphate inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA synthesis.

  • Reaction Termination: Stop the reaction by adding cold 10% TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters.

  • Washing: Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled dNTPs.

  • Quantification: Dry the filters, add scintillation fluid, and measure the amount of incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • IC50 Determination: Plot the percentage of RT inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that results in 50% inhibition of RT activity.

  • Ki Determination: To determine the Ki for a competitive inhibitor, perform the assay with varying concentrations of both the natural substrate (dNTP) and the inhibitor. The data can be analyzed using a Dixon plot (1/velocity vs. inhibitor concentration) or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

HIV_RT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reaction_Mix Prepare Reaction Mix (Buffer, Template/Primer, dNTPs, Inhibitor) Incubation Incubate at 37°C Reaction_Mix->Incubation Add Enzyme Enzyme_Prep Prepare HIV-1 RT Dilution Termination Terminate Reaction (e.g., add TCA) Incubation->Termination Filtration Filter and Wash Termination->Filtration Quantification Quantify Incorporated Radioactivity Filtration->Quantification IC50_Ki_Calc Calculate IC50 and Ki values Quantification->IC50_Ki_Calc

A generalized workflow for an HIV-1 reverse transcriptase inhibition assay.

Conclusion

Carbovir, in its active triphosphate form, demonstrates potent and selective inhibition of HIV-1 reverse transcriptase, with an efficacy comparable to other widely used NRTIs. Its mechanism of action as a competitive inhibitor and chain terminator is a hallmark of this class of antiretroviral drugs. The provided experimental framework offers a basis for the continued evaluation and comparison of Carbovir and other novel NRTIs in the ongoing effort to develop more effective HIV therapies.

References

An In Vivo Comparative Analysis of (-)-6-Aminocarbovir and Other Carbovir Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbovir, a carbocyclic nucleoside analog, demonstrates potent in vitro activity against the human immunodeficiency virus (HIV). However, its clinical utility is hampered by poor oral bioavailability. To address this limitation, various prodrug strategies have been explored, aiming to enhance its pharmacokinetic profile. This guide provides an objective in vivo comparison of (-)-6-Aminocarbovir, a promising carbovir prodrug, with its parent drug and contextualizes its performance with data from other related nucleoside reverse transcriptase inhibitors. The information presented herein is supported by experimental data from preclinical studies.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and Carbovir following intravenous and oral administration in Sprague-Dawley rats. This data provides a clear comparison of the prodrug's ability to deliver the active compound, Carbovir.

Table 1: Pharmacokinetic Parameters Following Intravenous Administration

ParameterThis compound (20 mg/kg)(-)-Carbovir (20 mg/kg)
Elimination Half-Life (t½) 11.3 ± 3.3 min[1]21.4 ± 4.37 min[2]
Total Body Clearance 115.7 ± 32.6 mL/min/kg[1]55.2 ± 13.8 mL/min/kg[2]
Volume of Distribution (Vd) Not Reported1123 ± 250 mL/kg[2]
Fraction Excreted Unchanged in Urine 0.28 ± 0.06[1]Not Reported
Fraction Metabolized to (-)-Carbovir 0.48 ± 0.14[1]Not Applicable

Table 2: Pharmacokinetic Parameters Following Oral Administration

ParameterThis compound (40 mg/kg)(-)-Carbovir (60 mg/kg)
Bioavailability of (-)-Carbovir 46.2 ± 9.9%[1]~10.1 ± 3.5%[2]
Maximum Concentration (Cmax) of (-)-Carbovir 1.65 ± 0.7 µg/mL[1]1.00 µg/mL (at 60 mg/kg dose)[1]
Time to Maximum Concentration (Tmax) of this compound 0.39 hr (at 60 mg/kg dose)[3]Not Applicable
Oral Bioavailability of this compound 46% (plasma AUC comparison)[3]Not Applicable

Experimental Protocols

The data presented in this guide is derived from in vivo studies conducted in male Sprague-Dawley rats. The following methodologies were employed in the key experiments:

Pharmacokinetic Study of this compound and (-)-Carbovir [1][2]

  • Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic evaluations.

  • Study Design: A randomized, three-way crossover design was implemented for the comparative study of this compound.

  • Drug Administration:

    • Intravenous (IV) Infusion: A 20 mg/kg dose of this compound or (-)-Carbovir was administered.

    • Oral Gavage: A 40 mg/kg oral dose of this compound or a 60 mg/kg oral dose of (-)-Carbovir was administered.

  • Sample Collection:

    • Blood samples were collected over a period of 480 minutes.

    • Urine samples were collected for up to 48 hours.

  • Analytical Method: The concentrations of the compounds in the collected samples were analyzed using reversed-phase high-pressure liquid chromatography (HPLC).

  • Washout Period: A 2- to 3-day washout period was observed between treatments in the crossover study.

Visualizing the Prodrug Strategy

The following diagrams illustrate the metabolic conversion of the prodrug and the experimental workflow.

cluster_0 In Vivo Conversion Prodrug This compound (Oral Administration) Metabolism Metabolic Conversion (e.g., in gut, liver) Prodrug->Metabolism Absorption ActiveDrug (-)-Carbovir (Active Drug) Metabolism->ActiveDrug Bioactivation SystemicCirculation Systemic Circulation ActiveDrug->SystemicCirculation

Caption: Metabolic activation of this compound to (-)-Carbovir.

cluster_1 Experimental Workflow Animal Sprague-Dawley Rats Dosing Drug Administration (IV or Oral) Animal->Dosing Sampling Blood & Urine Collection Dosing->Sampling Analysis HPLC Analysis Sampling->Analysis PK Pharmacokinetic Modeling Analysis->PK

References

A Comparative Analysis of Abacavir and Zidovudine-Based Regimens for Pediatric HIV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data on the efficacy, safety, and immunological outcomes of abacavir- and zidovudine-based antiretroviral therapies in children living with HIV.

This guide provides a detailed comparison of two cornerstone nucleoside reverse transcriptase inhibitors (NRTIs), abacavir (ABC) and zidovudine (AZT), when used in combination with other antiretroviral agents for the treatment of HIV-1 infection in children. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial findings to inform ongoing research and therapeutic development.

Performance Comparison: Efficacy, Safety, and Immunological Response

Clinical studies have demonstrated that both abacavir- and zidovudine-based regimens, typically administered with lamivudine (3TC) and a non-nucleoside reverse transcriptase inhibitor (NNRTI) or a protease inhibitor, are effective in treating HIV-1 in children. However, nuances in their virological and immunological efficacy, as well as distinct safety profiles, have been observed across different trials.

Virological and Immunological Efficacy

Abacavir-based regimens have been shown to be at least as effective as, and in some cases superior to, zidovudine-containing regimens in achieving and maintaining virological suppression in treatment-naive children. The PENTA 5 trial, for instance, reported that after a median follow-up of 5.8 years, a higher percentage of children on a lamivudine/abacavir-based regimen had an HIV-1 RNA level below 50 copies/mL compared to those on zidovudine/lamivudine or zidovudine/abacavir regimens[1].

Conversely, the CHAPAS-3 trial, a large randomized controlled trial in African children, found no significant difference in the proportion of ART-naive children with a viral load of less than 400 copies/mL at 48 weeks between the abacavir, zidovudine, and stavudine arms[2][3]. This suggests comparable virological efficacy in this specific patient population and setting.

Immunological recovery, as measured by the change in CD4+ T-cell count or percentage, has also been a key endpoint in these trials. The PENTA 5 trial demonstrated that older children and those with lower pre-ART CD4 counts had impaired long-term CD4 recovery, highlighting the importance of early treatment initiation[1]. The CHAPAS-3 trial reported good immunological responses across all three NRTI groups[2][3].

Safety and Tolerability

A primary differentiator between abacavir and zidovudine is their safety and tolerability profiles. Zidovudine is well-known for its potential to cause hematologic toxicity, including anemia and neutropenia. In contrast, the main concern with abacavir is the risk of a hypersensitivity reaction (HSR), which is strongly associated with the presence of the HLA-B*5701 allele.

The CHAPAS-3 trial reported that grade 2-4 clinical or grade 3/4 laboratory adverse events occurred with similar frequency across the stavudine, zidovudine, and abacavir groups[3]. Notably, anemia was not more frequent with zidovudine in this study, and no abacavir hypersensitivity reactions were reported[3]. The PENTA 5 trial did report one case of hypersensitivity reaction to abacavir[1]. The ARROW trial, which evaluated once-daily versus twice-daily abacavir/lamivudine, also reported a low incidence of grade 3/4 adverse events related to the study drugs[4].

Quantitative Data Summary

The following tables summarize key quantitative data from pivotal clinical trials comparing abacavir- and zidovudine-based regimens in children.

Table 1: Virological Suppression in ART-Naive Children

TrialTreatment ArmsTimepointVirological Suppression EndpointAbacavir ArmZidovudine Armp-value
CHAPAS-3 [2][3]ABC + 3TC + NNRTI vs. AZT + 3TC + NNRTI48 weeksViral Load < 400 copies/mL81% (95/117)80% (81/101)0.58
PENTA 5 [1]3TC + ABC + PI/placebo vs. ZDV + 3TC + PI/placebo5 yearsHIV-1 RNA < 50 copies/mL63%32%0.003
PENTA 5 [1]3TC + ABC + PI/placebo vs. ZDV + ABC + PI/placebo5 yearsHIV-1 RNA < 50 copies/mL63%25%-

Table 2: Immunological Response in ART-Naive Children (Change from Baseline)

TrialTreatment ArmsTimepointImmunological EndpointAbacavir ArmZidovudine Arm
PENTA 5 [1]3TC + ABC vs. ZDV + 3TC vs. ZDV + ABC5.7 yearsAge-adjusted CD4 countLower in older children and those with lower pre-ART CD4 counts across all arms.Lower in older children and those with lower pre-ART CD4 counts across all arms.
ARROW [5]Once-daily ABC/3TC vs. Twice-daily ABC/3TC96 weeksCD4 percent increase+1.5%+2.5%

Table 3: Key Adverse Events

TrialTreatment ArmsAdverse EventAbacavir ArmZidovudine Arm
CHAPAS-3 [2][3]ABC + 3TC + NNRTI vs. AZT + 3TC + NNRTIGrade 2-4 clinical or Grade 3/4 laboratory AEs64% (105/164)65% (103/158)
PENTA 5 [1]3TC + ABC vs. ZDV + 3TC vs. ZDV + ABCHypersensitivity reaction1 case0 cases
ARROW [4]Once-daily ABC/3TC vs. Twice-daily ABC/3TCGrade 3/4 AE judged uncertainly related to ABC/3TC1 case (hepatitis)0 cases

Experimental Protocols

The clinical trials cited in this guide employed standardized methodologies for assessing patient outcomes. Below are detailed descriptions of the key experimental protocols.

Viral Load Measurement
  • Assay: HIV-1 RNA quantification was performed using real-time polymerase chain reaction (RT-PCR) assays.

  • Procedure:

    • Plasma samples were collected from pediatric participants at specified time points (e.g., baseline, week 48, week 96).

    • Viral RNA was extracted from the plasma.

    • The extracted RNA was reverse transcribed to complementary DNA (cDNA).

    • The cDNA was then amplified using specific primers and probes targeting conserved regions of the HIV-1 genome.

    • The amplification process was monitored in real-time, and the viral load was quantified by comparing the amplification curve to a standard curve of known HIV-1 RNA concentrations.

  • Lower Limit of Quantification (LLOQ): The LLOQ for these assays varied between studies, with common thresholds being <50 copies/mL or <400 copies/mL.

CD4+ T-Cell Count and Percentage
  • Assay: CD4+ T-lymphocyte counts and percentages were determined using flow cytometry.

  • Procedure:

    • Whole blood samples were collected from participants.

    • The blood was incubated with fluorescently labeled monoclonal antibodies specific for CD3 (a pan T-cell marker) and CD4.

    • Red blood cells were lysed, and the remaining white blood cells were analyzed using a flow cytometer.

    • The flow cytometer identifies and counts the number of cells expressing both CD3 and CD4.

    • The absolute CD4 count is reported as cells per microliter (cells/µL) of blood.

    • The CD4 percentage is calculated as the proportion of total lymphocytes that are CD4+ T-cells. For children under 5 years of age, CD4 percentage is often the preferred metric due to the high variability of absolute CD4 counts in this age group.

Adverse Event Grading
  • Criteria: The severity of adverse events (AEs) was graded according to the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.

  • Procedure:

    • At each study visit, clinical and laboratory assessments were conducted to monitor for AEs.

    • Any observed or reported AE was documented.

    • The severity of the AE was graded on a scale from 1 (mild) to 5 (death) based on the DAIDS criteria, which provide specific definitions for the severity of a wide range of clinical and laboratory abnormalities.

    • The relationship of the AE to the study drug was also assessed by the investigators.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of abacavir and zidovudine.

Abacavir_Mechanism cluster_cell Host Cell cluster_hiv HIV Replication Cycle Abacavir Abacavir (ABC) Carbovir_TP Carbovir Triphosphate (CBV-TP) (Active Metabolite) Abacavir->Carbovir_TP Intracellular Phosphorylation Reverse_Transcriptase Reverse Transcriptase (RT) Carbovir_TP->Reverse_Transcriptase Competitive Inhibition HIV_RNA HIV RNA HIV_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Synthesis Reverse_Transcriptase->Viral_DNA Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination

Caption: Mechanism of action of abacavir.

Zidovudine_Mechanism cluster_cell Host Cell cluster_hiv HIV Replication Cycle Zidovudine Zidovudine (AZT) AZT_TP Zidovudine Triphosphate (AZT-TP) (Active Metabolite) Zidovudine->AZT_TP Intracellular Phosphorylation Reverse_Transcriptase Reverse Transcriptase (RT) AZT_TP->Reverse_Transcriptase Competitive Inhibition HIV_RNA HIV RNA HIV_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Synthesis Reverse_Transcriptase->Viral_DNA Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination

Caption: Mechanism of action of zidovudine.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a pediatric HIV clinical trial comparing two treatment regimens.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization Arm_A Arm A: Abacavir-based Regimen Randomization->Arm_A Arm_B Arm B: Zidovudine-based Regimen Randomization->Arm_B FollowUp Scheduled Follow-up Visits (e.g., Weeks 4, 12, 24, 48) Arm_A->FollowUp Arm_B->FollowUp Data_Collection Data Collection: - Viral Load - CD4 Count - Adverse Events - Adherence FollowUp->Data_Collection Analysis Statistical Analysis of Efficacy and Safety Endpoints Data_Collection->Analysis

Caption: Pediatric HIV clinical trial workflow.

References

A Comparative Analysis of the Metabolic Stability of Different Carbocyclic Nucleoside Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbocyclic nucleoside analogues represent a pivotal class of antiviral and anticancer agents. Their defining structural feature—the replacement of the furanose ring's oxygen with a methylene group—confers enhanced stability against enzymatic degradation by phosphorylases and hydrolases.[1] However, to improve their pharmacokinetic profiles, particularly oral bioavailability and cellular uptake, various prodrug strategies are employed. This guide provides a comparative analysis of the metabolic stability of different carbocyclic nucleoside prodrugs, supported by experimental data, to inform the design and development of more effective therapeutics.

Comparative Metabolic Stability Data

The metabolic fate of a prodrug is a critical determinant of its efficacy and safety. The following table summarizes key pharmacokinetic parameters for several carbocyclic nucleosides and their prodrugs, highlighting the impact of different prodrug moieties on their metabolic stability.

CompoundProdrug MoietySpeciesMatrixHalf-life (t½)Clearance (CL)Bioavailability (as parent drug)Reference
Abacavir -HumanPlasma1.54 ± 0.63 hours-83%[2]
(-)-Carbovir -RatBlood21.4 ± 4.37 minutes55.2 ± 13.8 mL/min/kg~10.1%[3]
(-)-6-Aminocarbovir 6-aminoRatBlood11.3 ± 3.3 minutes115.7 ± 32.6 mL/min/kg46.2 ± 9.9% (as (-)-Carbovir)[1]
Myristoylated Abacavir (MABC) Myristoyl EsterMousePlasma (IM injection)Extended for 2 weeks--[4][5]
Carbocyclic 3-deazaadenosine (C-c3Ado) -MousePlasma23 minutes (IV), 38 minutes (oral)-~20%

Metabolic Pathways and Bioactivation

The conversion of a carbocyclic nucleoside prodrug to its active triphosphate form is a multi-step process involving both host cell enzymes and, in some cases, viral enzymes. Understanding these pathways is crucial for rational drug design.

Abacavir: A Case Study

Abacavir is a prime example of a carbocyclic nucleoside prodrug. Its metabolic activation and catabolism are well-characterized:

  • Hepatic Metabolism (Catabolism): In the liver, Abacavir is primarily metabolized to inactive compounds by two main pathways:

    • Alcohol Dehydrogenase (ADH): Oxidizes the cyclopentene ring's primary alcohol to a carboxylic acid metabolite.

    • Glucuronyl Transferase (UGT): Conjugates a glucuronic acid moiety to the primary alcohol, forming a glucuronide metabolite. These inactive metabolites are then excreted.[2]

  • Intracellular Activation (Anabolism): To exert its antiviral effect, Abacavir must be converted to its active triphosphate form, carbovir triphosphate (CBV-TP), within the target cell. This process involves a series of enzymatic steps:

    • Adenosine Phosphotransferase: Phosphorylates Abacavir to Abacavir 5'-monophosphate.

    • Deaminase: Removes the cyclopropylamine group to form carbovir 5'-monophosphate (CBV-MP).

    • Guanylate Kinase: Phosphorylates CBV-MP to carbovir 5'-diphosphate (CBV-DP).

    • Nucleoside Diphosphate Kinase: Adds the final phosphate group to form the active carbovir 5'-triphosphate (CBV-TP).

CBV-TP then acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and inhibition of viral DNA synthesis.

Abacavir_Metabolism cluster_liver Liver (Catabolism) cluster_cell Target Cell (Anabolism) Abacavir_liver Abacavir Carboxylate_Metabolite Inactive Carboxylate Metabolite Abacavir_liver->Carboxylate_Metabolite Alcohol Dehydrogenase Glucuronide_Metabolite Inactive Glucuronide Metabolite Abacavir_liver->Glucuronide_Metabolite Glucuronyl Transferase Abacavir_cell Abacavir ABC_MP Abacavir-MP Abacavir_cell->ABC_MP Adenosine Phosphotransferase CBV_MP Carbovir-MP ABC_MP->CBV_MP Deaminase CBV_DP Carbovir-DP CBV_MP->CBV_DP Guanylate Kinase CBV_TP Carbovir-TP (Active) CBV_DP->CBV_TP Nucleoside Diphosphate Kinase Viral DNA Chain\nTermination Viral DNA Chain Termination CBV_TP->Viral DNA Chain\nTermination Abacavir_oral Oral Administration Abacavir_oral->Abacavir_liver Abacavir_oral->Abacavir_cell

Metabolic pathways of Abacavir.

Experimental Protocols

The assessment of metabolic stability is a cornerstone of preclinical drug development. Standardized in vitro and in vivo methods are employed to predict the pharmacokinetic behavior of new chemical entities.

In Vitro Metabolic Stability: Liver Microsome Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a carbocyclic nucleoside prodrug.

Materials:

  • Pooled human liver microsomes (or from other species of interest)

  • Test compound (carbocyclic nucleoside prodrug)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known high and low clearance)

  • Acetonitrile (or other organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A reaction mixture is prepared containing liver microsomes, phosphate buffer, and the test compound at a specified concentration (e.g., 1 µM).

  • Incubation: The reaction is initiated by adding the NADPH regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life is calculated as ln(2)/k, and the intrinsic clearance is calculated based on the half-life and the protein concentration in the assay.

Microsomal_Stability_Assay Start Prepare Reaction Mixture (Microsomes, Buffer, Prodrug) Add_NADPH Initiate Reaction (Add NADPH, 37°C) Start->Add_NADPH Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Terminate Terminate Reaction (Add Acetonitrile) Time_Points->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis

Workflow for a liver microsomal stability assay.
In Vivo Pharmacokinetic Study

Animal models are used to assess the absorption, distribution, metabolism, and excretion (ADME) of a prodrug in a whole organism.

Objective: To determine the pharmacokinetic profile, including bioavailability, of a carbocyclic nucleoside prodrug and its active metabolite.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Carbocyclic nucleoside prodrug formulation for oral and intravenous administration

  • Blood collection supplies

  • Analytical method for quantifying the prodrug and parent drug in plasma (e.g., LC-MS/MS)

Procedure:

  • Dosing: A cohort of animals is administered the prodrug intravenously (IV) to determine its clearance and volume of distribution. Another cohort receives the prodrug orally (PO) to assess its oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentrations of the prodrug and the parent drug in the plasma samples are quantified using a validated analytical method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as area under the curve (AUC), clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%). Bioavailability is calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Conclusion

The metabolic stability of carbocyclic nucleoside prodrugs is a multifaceted issue influenced by the choice of the prodrug moiety, the parent molecule's structure, and the metabolic enzymes present in different biological matrices. As demonstrated by the case of this compound, a well-designed prodrug can significantly enhance the oral bioavailability of the active carbocyclic nucleoside.[1] The use of ester prodrugs, such as myristoylated Abacavir, can prolong the drug's duration of action.[4][5] A thorough understanding and comparative analysis of the metabolic stability of different prodrug strategies, utilizing standardized in vitro and in vivo experimental protocols, are essential for the successful development of the next generation of carbocyclic nucleoside therapeutics.

References

Head-to-head comparison of carbovir and tenofovir in antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapeutics, carbovir and tenofovir stand as critical nucleoside and nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs), respectively. Both compounds form the backbone of many combination antiretroviral therapy (cART) regimens for the management of Human Immunodeficiency Virus (HIV) infection. This guide provides a detailed, data-driven comparison of their in vitro antiviral performance, delves into their mechanisms of action, and outlines the experimental protocols used to generate these findings.

Quantitative Antiviral Performance

The following table summarizes the in vitro antiviral activity and cytotoxicity of carbovir (often evaluated as its prodrug, abacavir) and tenofovir. It is important to note that the data presented are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions. Variations in cell lines, HIV-1 strains, and specific assay protocols can influence the results.

DrugProdrugCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Carbovir AbacavirMT-40.26[1]140[1]538
CEMNot Reported160[1]Not Applicable
BFU-ENot Reported110[1]Not Applicable
Tenofovir Tenofovir Disoproxil (TDF)MT-41.4 - 4.2[2]>1000[2]>238[2]
PBMCs1.4 - 4.2[2]>1000[2]>286[2]
MT-21.4 - 4.2[2]>1000[2]>690[2]
Tenofovir Alafenamide (TAF)MT-40.005 - 0.007[2]4.7[2]903[2]
PBMCs0.005 - 0.007[2]>20[2]1,385[2]
MT-20.005 - 0.007[2]42[2]8,853[2]

EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. A lower EC₅₀ indicates greater antiviral potency. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC₅₀ indicates lower cytotoxicity. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀. A higher SI indicates a more favorable therapeutic window, with high antiviral activity and low cellular toxicity.

Mechanism of Action: A Tale of Two Inhibitors

Both carbovir and tenofovir function as chain terminators of viral DNA synthesis, a crucial step in the HIV replication cycle mediated by the enzyme reverse transcriptase. However, their activation pathways and molecular structures differ.

Carbovir , a carbocyclic synthetic nucleoside analogue of guanosine, is administered as the prodrug abacavir.[3] Inside the host cell, abacavir is phosphorylated by cellular enzymes to its active form, carbovir triphosphate (CBV-TP).[3] CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[3] Lacking a 3'-hydroxyl group, the incorporation of CBV-TP prevents the formation of the next phosphodiester bond, thereby terminating DNA elongation.[3]

Tenofovir , an acyclic nucleoside phosphonate (nucleotide) analogue of adenosine monophosphate, is typically administered as a prodrug, either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), to enhance its oral bioavailability.[4][5] Once inside the cell, the prodrug is converted to tenofovir, which is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[5] Similar to carbovir, TFV-DP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the viral DNA. Its structure also lacks the 3'-hydroxyl group, leading to premature termination of the DNA chain and inhibition of viral replication.[2][4]

G cluster_carbovir Carbovir (Abacavir) Mechanism of Action cluster_tenofovir Tenofovir (TDF/TAF) Mechanism of Action Abacavir Abacavir (Prodrug) Cellular_Enzymes_C Cellular Enzymes Abacavir->Cellular_Enzymes_C CBV_TP Carbovir Triphosphate (CBV-TP) (Active Form) Cellular_Enzymes_C->CBV_TP Phosphorylation HIV_RT_C HIV Reverse Transcriptase CBV_TP->HIV_RT_C Competitive Inhibition dGTP dGTP dGTP->HIV_RT_C Viral_DNA_C Growing Viral DNA HIV_RT_C->Viral_DNA_C Incorporation Chain_Termination_C Chain Termination Viral_DNA_C->Chain_Termination_C Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Cellular_Enzymes_T Cellular Enzymes Tenofovir_Prodrug->Cellular_Enzymes_T TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) Cellular_Enzymes_T->TFV_DP Phosphorylation HIV_RT_T HIV Reverse Transcriptase TFV_DP->HIV_RT_T Competitive Inhibition dATP dATP dATP->HIV_RT_T Viral_DNA_T Growing Viral DNA HIV_RT_T->Viral_DNA_T Incorporation Chain_Termination_T Chain Termination Viral_DNA_T->Chain_Termination_T

Caption: Intracellular activation and mechanism of action for carbovir and tenofovir.

Experimental Protocols

The following protocols outline the general procedures for determining the antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀) of carbovir and tenofovir against HIV-1 in cell culture.

Antiviral Efficacy Assay (EC₅₀ Determination)

This assay measures the ability of a compound to inhibit HIV-1 replication, often by quantifying the production of the viral p24 antigen.

  • Cell Culture: Human T-lymphoid cells, such as MT-4, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: A stock solution of the test compound (carbovir or tenofovir) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.

  • Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the serially diluted compounds are added to the cell cultures. Control wells include infected cells without any compound (virus control) and uninfected cells (cell control).

  • Incubation: The treated and control cultures are incubated for a period of 4-5 days to allow for viral replication.

  • Quantification of Viral Replication: After the incubation period, the cell culture supernatant is collected. The amount of HIV-1 p24 antigen in the supernatant is quantified using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the virus control. The EC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G A 1. Culture MT-4 cells C 3. Infect MT-4 cells with HIV-1 A->C B 2. Prepare serial dilutions of carbovir and tenofovir D 4. Add drug dilutions to infected cells B->D C->D E 5. Incubate for 4-5 days D->E F 6. Collect supernatant E->F G 7. Quantify p24 antigen using ELISA F->G H 8. Calculate EC₅₀ from dose-response curve G->H

Caption: Experimental workflow for determining the antiviral efficacy (EC₅₀).
Cytotoxicity Assay (CC₅₀ Determination)

This assay assesses the effect of the compounds on the viability of the host cells. The MTT assay is a commonly used colorimetric method.

  • Cell Seeding: MT-4 cells are seeded into a 96-well microtiter plate at a specific density.

  • Compound Treatment: The same serial dilutions of carbovir and tenofovir used in the antiviral assay are added to the wells containing the cells. Control wells contain cells with medium only (cell control) and medium with the highest concentration of the solvent used to dissolve the drugs (solvent control).

  • Incubation: The plate is incubated for the same duration as the antiviral assay (4-5 days) under the same conditions.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the cell control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G A 1. Seed MT-4 cells in a 96-well plate B 2. Add serial dilutions of carbovir and tenofovir A->B C 3. Incubate for 4-5 days B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Add solubilizing agent E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate CC₅₀ from viability curve G->H

References

A Comparative Guide to the Synthetic Pathways of Abacavir: An Evaluation of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI), is a cornerstone in the combination therapy for HIV/AIDS. The efficiency and economic viability of its synthesis are of paramount importance for ensuring broad access to this critical medication. This guide provides a comparative analysis of the most prominent synthetic pathways to Abacavir, with a focus on evaluating their cost-effectiveness. The comparison is based on key metrics such as the number of steps, overall yield, and the nature of reagents and catalysts employed.

Key Synthetic Strategies

Three main strategies have emerged for the synthesis of Abacavir, each with distinct advantages and challenges:

  • The Chemoenzymatic Route via Vince Lactam: This widely adopted approach utilizes a key intermediate, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. The chirality of Abacavir is introduced through enzymatic kinetic resolution of the racemic lactam.

  • Crimmins' Asymmetric Synthesis: This pathway employs a chiral auxiliary to direct the stereoselective formation of the cyclopentene core, offering excellent control over the desired stereochemistry from an early stage.

  • Synthesis from a Chiral Cyclopentenone Building Block: This convergent approach starts with an enantiomerically pure 4-hydroxy-2-cyclopenten-1-one derivative, which serves as a versatile precursor to the carbocyclic core of Abacavir.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative and qualitative data for each synthetic pathway, facilitating a direct comparison of their cost-effectiveness profiles.

Table 1: Comparison of Key Process Metrics for Abacavir Synthesis

MetricChemoenzymatic Route (Vince Lactam)Crimmins' Asymmetric SynthesisChiral Cyclopentenone Route
Key Starting Materials Racemic Vince Lactam, Purine BaseChiral Oxazolidinone, Acrolein, Purine BaseEnantiopure 4-hydroxy-2-cyclopenten-1-one, Purine Base
Method of Chirality Introduction Enzymatic Kinetic ResolutionChiral AuxiliaryChiral Starting Material
Reported Overall Yield Not explicitly stated, but individual high-yielding steps reported.Not explicitly stated in a single source.Approx. 20% (for a related molecule, Entecavir)[1]
Key Reagents & Catalysts Lipase or γ-lactamase, Palladium catalystTiCl₄, Sparteine, Grubbs' catalyst (Ru-based)Benzophenone (photosensitizer), Lewis acids
Potential for Green Chemistry High (use of enzymes, potential for aqueous conditions)Moderate (use of organometallic catalysts)High (potential for photocatalysis and enzymatic steps)[1]

Table 2: Reported Yields for Selected Key Steps

Synthetic PathwayStepReported YieldReference
Chemoenzymatic RouteEnzymatic resolution of Vince Lactam~49% (with >99% e.e.)[2]
Chemoenzymatic RouteFinal deprotection to yield Abacavir77-90%[3]
Chiral Cyclopentenone RouteFormation of 4-hydroxy-2-cyclopenten-1-one precursor59% (over 2 steps)[1]
General Intermediate SynthesisSynthesis of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol HCl76%[1]

Note: A direct comparison of overall yields is challenging due to the lack of complete, published, end-to-end industrial processes. The provided data is based on reported yields for key transformations.

Experimental Protocols: Key Methodologies

The following sections provide a generalized overview of the experimental protocols for the key transformations in each synthetic pathway.

Chemoenzymatic Route: Enzymatic Kinetic Resolution of Vince Lactam

The resolution of racemic Vince lactam is a critical step in this pathway. A typical protocol involves the following:

  • Enzyme Selection: A suitable hydrolase, such as a lipase (e.g., from Candida antarctica) or a specific γ-lactamase, is chosen for its stereoselectivity.[4]

  • Reaction Conditions: The racemic Vince lactam is dissolved in an appropriate buffer or organic solvent. The enzyme, either in free or immobilized form, is added to the solution.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the unreacted lactam and the hydrolyzed product.

  • Work-up and Isolation: Once the desired e.e. is achieved (typically >99% for one enantiomer), the reaction is stopped. The enzyme is removed by filtration (if immobilized) or denaturation and filtration. The resolved product (either the unreacted lactam enantiomer or the ring-opened amino acid) is then extracted and purified.

Crimmins' Asymmetric Synthesis: Chiral Auxiliary-Directed Aldol Reaction

This route establishes the stereochemistry of the cyclopentene ring through a diastereoselective aldol reaction:

  • Substrate Preparation: A chiral oxazolidinone is acylated with a pentenoyl group.

  • Aldol Reaction: The N-pentenoyloxazolidinone is treated with a Lewis acid (e.g., TiCl₄) and a chiral ligand (e.g., sparteine) at low temperatures. Acrolein is then added, leading to a diastereoselective aldol addition.[5]

  • Work-up and Purification: The reaction is quenched, and the product is purified by chromatography to isolate the desired diastereomer.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved to yield the chiral cyclopentene intermediate.

Chiral Cyclopentenone Route: Photochemical Addition

This pathway can utilize a photochemical reaction to introduce a key functional group with the desired stereochemistry:

  • Reaction Setup: The enantiopure 4-hydroxy-2-cyclopenten-1-one derivative and a photosensitizer (e.g., benzophenone) are dissolved in a suitable solvent.[1]

  • Irradiation: The solution is irradiated with a UV lamp at a specific wavelength and temperature.

  • Reaction Monitoring: The progress of the photoaddition is monitored by techniques like Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the product is purified by column chromatography to isolate the desired diastereomer.[1]

Mandatory Visualization: Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for Abacavir.

Abacavir_Synthesis_Pathways cluster_chemoenzymatic Chemoenzymatic Route cluster_crimmins Crimmins' Asymmetric Synthesis cluster_cyclopentenone Chiral Cyclopentenone Route rac_vince Racemic Vince Lactam enz_res Enzymatic Kinetic Resolution rac_vince->enz_res chiral_lactam Enantiopure Vince Lactam enz_res->chiral_lactam purine_coupling_ce Coupling with Purine Derivative chiral_lactam->purine_coupling_ce abacavir_ce Abacavir purine_coupling_ce->abacavir_ce chiral_aux Chiral Oxazolidinone aldol Asymmetric Aldol Reaction chiral_aux->aldol chiral_adduct Chiral Adduct aldol->chiral_adduct rcm Ring-Closing Metathesis chiral_adduct->rcm cyclopentenol Chiral Cyclopentenol rcm->cyclopentenol purine_coupling_cr Coupling with Purine Derivative cyclopentenol->purine_coupling_cr abacavir_cr Abacavir purine_coupling_cr->abacavir_cr chiral_cp Chiral 4-Hydroxy- 2-cyclopenten-1-one functionalization Functional Group Manipulation chiral_cp->functionalization chiral_intermediate Functionalized Cyclopentene functionalization->chiral_intermediate purine_coupling_ccp Coupling with Purine Derivative chiral_intermediate->purine_coupling_ccp abacavir_ccp Abacavir purine_coupling_ccp->abacavir_ccp

Caption: Overview of the main synthetic strategies for Abacavir.

Cost-Effectiveness Analysis

A definitive cost-effectiveness analysis requires access to proprietary industrial process data, including the cost of raw materials at scale and detailed process mass intensity (PMI) calculations. However, based on the available scientific literature, a qualitative assessment can be made:

  • Chemoenzymatic Route (Vince Lactam): This route is widely considered to be highly cost-effective for industrial-scale production. The use of a relatively inexpensive racemic starting material and an enzymatic resolution step, which can be highly efficient and environmentally friendly, are major advantages. While the theoretical maximum yield for a kinetic resolution is 50% for the desired enantiomer, in practice, the undesired enantiomer can often be racemized and recycled, significantly improving the overall process economy. The use of robust and reusable immobilized enzymes further enhances the cost-effectiveness.

  • Crimmins' Asymmetric Synthesis: While offering excellent stereocontrol, this pathway may be more expensive due to the use of a stoichiometric chiral auxiliary, which needs to be synthesized and later removed. Furthermore, the use of expensive transition metal catalysts, such as Grubbs' catalyst for ring-closing metathesis, can add to the overall cost. However, for smaller scale synthesis or when very high enantiopurity is required from the outset, this route can be competitive.

  • Chiral Cyclopentenone Route: The cost-effectiveness of this route is highly dependent on the accessibility and cost of the enantiopure starting material. If a cost-effective and scalable method for producing the chiral 4-hydroxy-2-cyclopenten-1-one is available, this convergent approach can be very efficient. The potential to use green chemistry methods like photocatalysis is also an attractive feature for reducing environmental impact and potentially costs.[1]

Conclusion

For large-scale, industrial production of Abacavir, the chemoenzymatic route via Vince lactam appears to offer the most favorable balance of cost-effectiveness, scalability, and environmental considerations. The maturity of enzymatic resolution technology and the potential for recycling the undesired enantiomer make it a robust and economically viable option.

Crimmins' asymmetric synthesis and the chiral cyclopentenone route represent elegant and effective strategies that provide excellent stereocontrol. These methods may be particularly valuable during drug development for the synthesis of analogs or when smaller quantities of the active pharmaceutical ingredient are required. Further process optimization and the development of more cost-effective catalysts and chiral starting materials could enhance their competitiveness for large-scale production in the future.

Ultimately, the choice of synthetic pathway will depend on a variety of factors, including the scale of production, the cost and availability of starting materials and reagents, and the specific regulatory and environmental requirements.

References

Comparison of the safety profiles of Abacavir and other nucleoside reverse transcriptase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Safety Profiles of Abacavir and Other Nucleoside Reverse Transcriptase Inhibitors

This guide provides a detailed comparison of the safety profiles of Abacavir (ABC) and other widely used nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), including Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), Lamivudine (3TC), Emtricitabine (FTC), and Zidovudine (AZT). The information is intended for researchers, scientists, and drug development professionals, with a focus on key adverse events, underlying mechanisms, and the experimental methods used for their assessment.

Overview of Key Safety Concerns

NRTIs are a cornerstone of antiretroviral therapy (ART), but their use can be limited by specific toxicities. The primary safety concerns associated with Abacavir and other NRTIs are summarized below.

  • Abacavir (ABC): The most significant and well-characterized adverse effect is a multisystem hypersensitivity reaction (HSR), strongly associated with the HLA-B*57:01 allele.[1][2][3][4] There has also been ongoing debate regarding a potential increased risk of myocardial infarction.

  • Tenofovir Disoproxil Fumarate (TDF): Primarily associated with renal toxicity (including Fanconi syndrome) and reductions in bone mineral density (BMD).[5][6][7]

  • Tenofovir Alafenamide (TAF): A newer prodrug of tenofovir designed to have lower plasma concentrations of the active drug, resulting in a significantly improved renal and bone safety profile compared to TDF.[5][6][8]

  • Lamivudine (3TC) and Emtricitabine (FTC): Generally considered to have a favorable safety profile with fewer side effects compared to other NRTIs.[9] They are often used in combination with other antiretrovirals.

  • Zidovudine (AZT): Use is often limited by hematologic toxicity, specifically bone marrow suppression leading to macrocytic anemia and neutropenia.[10][11] Older NRTIs like AZT, stavudine (d4T), and didanosine (ddI) are more strongly associated with mitochondrial toxicity.[10][12]

Quantitative Comparison of Adverse Events

The following tables summarize the incidence and key characteristics of major adverse events associated with Abacavir and other NRTIs.

Table 1: Abacavir Hypersensitivity Reaction (HSR)

FeatureDescription
Incidence (in HLA-B57:01 unscreened populations) 2-9%[1]
Incidence (in HLA-B57:01 screened populations) Significantly reduced, approaching 0% for immunologically confirmed cases.[2]
Genetic Association Strongly linked to the HLA-B*57:01 allele.[2][13]
Time to Onset Typically within the first 6 weeks of therapy (median 9 days).[2][3]
Common Symptoms Fever, rash, malaise, myalgia, and gastrointestinal symptoms (nausea, vomiting, diarrhea, abdominal pain). Respiratory symptoms may also occur.[1][3]
Management Immediate and permanent discontinuation of Abacavir. Rechallenge is contraindicated and can be life-threatening.[4]

Table 2: Comparative Renal and Bone Toxicity

NRTIRenal Adverse EventsBone Mineral Density (BMD) Effects
Abacavir (ABC) Generally considered to have a low risk of nephrotoxicity. Studies show stable renal function compared to TDF.[7][14]Minimal impact on BMD. Studies show stable BMD compared to significant decreases with TDF.[7]
Tenofovir DF (TDF) Associated with proximal renal tubulopathy, Fanconi syndrome, and declines in estimated glomerular filtration rate (eGFR).[5][6]Associated with significant decreases in hip and spine BMD.[5][7]
Tenofovir AF (TAF) Significantly lower risk of nephrotoxicity compared to TDF due to ~90% lower plasma tenofovir concentrations.[5][6]Significantly less impact on BMD compared to TDF.[5][8]
Lamivudine (3TC) / Emtricitabine (FTC) Low risk of renal toxicity.Minimal impact on BMD.
Zidovudine (AZT) Low risk of renal toxicity.Minimal impact on BMD.

Table 3: Comparative Mitochondrial Toxicity Potential

NRTIIn Vitro Inhibition of DNA Polymerase γClinical Manifestations
Didanosine (ddI) / Stavudine (d4T) / Zalcitabine (ddC) Potent inhibitors.[15]Higher risk of lactic acidosis, pancreatitis, peripheral neuropathy, and lipoatrophy.[10]
Zidovudine (AZT) Moderate inhibitor.[15]Associated with myopathy and lipoatrophy.[16]
Abacavir (ABC) Weak inhibitor.[15]Low potential for mitochondrial toxicity, similar to 3TC and Tenofovir.[15]
Lamivudine (3TC) Weak inhibitor.[9][15]Low potential for mitochondrial toxicity.
Tenofovir (TDF/TAF) Weak inhibitor.[15]Low potential for mitochondrial toxicity.

Signaling Pathways and Experimental Workflows

Mechanism of Abacavir Hypersensitivity Reaction

The "altered peptide repertoire" model explains the mechanism behind Abacavir HSR. Abacavir binds non-covalently to the antigen-binding cleft of the HLA-B*57:01 molecule, changing its shape. This alteration leads to the presentation of novel self-peptides, which are then recognized as foreign by CD8+ T-cells, triggering a systemic immune response.[1]

Abacavir_HSR cluster_APC Antigen Presenting Cell (HLA-B*57:01+) cluster_TCell CD8+ T-Cell ABC Abacavir HLA HLA-B*57:01 ABC->HLA Binds non-covalently Altered_Complex Altered HLA-Peptide Complex HLA->Altered_Complex Alters peptide binding Peptide Self-Peptide Peptide->Altered_Complex Binds TCR T-Cell Receptor (TCR) Altered_Complex->TCR Recognized as 'foreign' Cytokines Inflammatory Cytokines (e.g., TNF-α) TCR->Cytokines Activates T-Cell to release Symptoms HSR Symptoms (Fever, Rash, etc.) Cytokines->Symptoms Cause Screening_Workflow cluster_abc Abacavir Consideration cluster_tdf TDF/TAF Consideration start Patient Requiring NRTI-based ART hla_test Perform HLA-B*57:01 Screening Test start->hla_test baseline_renal Assess Baseline Renal Function (eGFR, Urine Protein) start->baseline_renal hla_result HLA-B*57:01 Result hla_test->hla_result prescribe_abc Prescribe Abacavir-containing Regimen hla_result->prescribe_abc Negative avoid_abc Abacavir is Contraindicated. Select Alternative NRTI. hla_result->avoid_abc Positive decision Choose TDF vs TAF baseline_renal->decision risk_factors Assess Risk Factors for Renal/Bone Disease risk_factors->decision prescribe_taf Prefer TAF decision->prescribe_taf High Risk or Impaired Function prescribe_tdf TDF is an option decision->prescribe_tdf Low Risk and Normal Function monitor Routine Monitoring: - eGFR - Urine analysis - Serum phosphate prescribe_tdf->monitor

References

Navigating HIV's Resistance: A Comparative Guide to Carbovir and other NRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of drug resistance in the Human Immunodeficiency Virus (HIV) presents a significant challenge to effective long-term antiretroviral therapy (ART). Nucleoside Reverse Transcriptase Inhibitors (NRTIs), a cornerstone of ART, are particularly susceptible to the emergence of resistance mutations in the viral reverse transcriptase (RT) enzyme. This guide provides a detailed comparison of the cross-resistance profiles of HIV variants to carbovir (the active form of abacavir) and other key NRTIs, supported by experimental data and methodologies.

Cross-Resistance Profiles of Major NRTI Resistance Mutations

The emergence of specific mutations in the HIV-1 reverse transcriptase gene can confer resistance to one or more NRTIs. Understanding the cross-resistance patterns associated with these mutations is crucial for selecting effective subsequent treatment regimens. The following tables summarize the impact of key resistance mutations on the susceptibility to carbovir and other NRTIs.

Table 1: Cross-Resistance Conferred by Thymidine Analog Mutations (TAMs)

Thymidine Analog Mutations (TAMs) are a group of mutations typically selected for by zidovudine (AZT) or stavudine (d4T). They confer resistance through an enhanced ability of the reverse transcriptase to excise the incorporated NRTI from the growing DNA chain.[1] TAMs can be broadly categorized into two main pathways that confer varying degrees of cross-resistance to other NRTIs.[1]

Mutation/PathwayZidovudine (AZT)Stavudine (d4T)Abacavir (ABC) / CarbovirDidanosine (ddI)Tenofovir (TDF)Lamivudine (3TC) / Emtricitabine (FTC)
TAM Pathway 1 (M41L, L210W, T215Y)High ResistanceHigh ResistanceIntermediate ResistanceIntermediate ResistanceLow/Intermediate ResistanceSusceptible
TAM Pathway 2 (D67N, K70R, T215F, K219Q/E)Intermediate ResistanceIntermediate ResistanceLow/Intermediate ResistanceLow ResistanceSusceptible/Low ResistanceSusceptible
Accumulation of TAMs Progressive Increase in ResistanceProgressive Increase in ResistanceProgressive Increase in ResistanceProgressive Increase in ResistanceProgressive Increase in ResistanceSusceptible

Data synthesized from multiple sources indicating general trends in resistance. Fold-change in susceptibility can vary based on the specific combination of mutations and the experimental assay used.[1][2][3]

Table 2: Cross-Resistance Conferred by Other Key NRTI Resistance Mutations

Besides TAMs, several other key mutations significantly impact NRTI susceptibility. These mutations often work through a mechanism of discrimination, where the mutated reverse transcriptase is less able to incorporate the NRTI into the DNA chain.[1][4]

MutationZidovudine (AZT)Stavudine (d4T)Abacavir (ABC) / CarbovirDidanosine (ddI)Tenofovir (TDF)Lamivudine (3TC) / Emtricitabine (FTC)
K65R Susceptible/HypersusceptibleResistantResistantResistantResistantResistant
M184V/I Susceptible/HypersusceptibleSusceptibleResistantResistantLow ResistanceHigh Resistance
L74V SusceptibleResistantResistantResistantSusceptibleLow Resistance
Q151M Complex High ResistanceHigh ResistanceHigh ResistanceHigh ResistanceHigh ResistanceSusceptible

The Q151M complex typically includes accessory mutations such as A62V, V75I, F77L, and F116Y, leading to broad multi-NRTI resistance.[2][5] The M184V mutation can increase susceptibility to AZT and d4T.[1]

Mechanisms of NRTI Resistance

There are two primary biochemical mechanisms by which HIV develops resistance to NRTIs:

  • Discrimination: Mutations in the reverse transcriptase enzyme alter its active site, reducing its affinity for the NRTI triphosphate while maintaining its ability to bind the natural deoxynucleoside triphosphate (dNTP). This leads to a decreased rate of NRTI incorporation. Key mutations mediating this mechanism include K65R, L74V, and M184V.[1][4]

  • Excision (Primer Unblocking): This mechanism involves the phosphorolytic removal of a chain-terminating NRTI that has already been incorporated into the viral DNA. This allows DNA synthesis to resume. Thymidine Analog Mutations (TAMs) are the primary mutations that confer resistance through this pathway.[1]

cluster_0 NRTI Action and Resistance Mechanisms cluster_1 Resistance Mechanisms Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Incorporation Incorporation Reverse Transcription->Incorporation competes with dNTPs NRTI Triphosphate NRTI Triphosphate NRTI Triphosphate->Incorporation Chain Termination Chain Termination Incorporation->Chain Termination Discrimination Discrimination Discrimination->Incorporation Prevents K65R, L74V, M184V K65R, L74V, M184V Discrimination->K65R, L74V, M184V Mediated by Excision Excision Excision->Chain Termination Reverses TAMs (M41L, D67N, etc.) TAMs (M41L, D67N, etc.) Excision->TAMs (M41L, D67N, etc.) Mediated by

Figure 1. Mechanisms of NRTI action and resistance.

Experimental Protocols for HIV Drug Resistance Testing

The determination of HIV drug resistance is primarily achieved through two types of assays: genotypic and phenotypic tests.[6][7]

Genotypic Resistance Testing

Genotypic assays detect the presence of specific drug resistance-associated mutations in the reverse transcriptase gene of the virus.[7]

Workflow for Genotypic Testing:

  • Sample Collection: Plasma is separated from whole blood collected in EDTA tubes.[6]

  • Viral RNA Extraction: HIV RNA is extracted from the patient's plasma using commercially available kits (e.g., QIAamp Viral RNA Mini Kit).[6]

  • Reverse Transcription and PCR Amplification: The extracted viral RNA is reverse transcribed to complementary DNA (cDNA), and the region of the reverse transcriptase gene is then amplified using the polymerase chain reaction (PCR).[8]

  • DNA Sequencing: The amplified DNA product is sequenced to identify mutations. Dideoxynucleoside sequencing is a common method.[4]

  • Data Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.

Plasma Sample Plasma Sample RNA Extraction RNA Extraction Plasma Sample->RNA Extraction RT-PCR RT-PCR RNA Extraction->RT-PCR Sequencing Sequencing RT-PCR->Sequencing Mutation Analysis Mutation Analysis Sequencing->Mutation Analysis

Figure 2. Workflow for genotypic resistance testing.

Phenotypic Resistance Testing

Phenotypic assays directly measure the susceptibility of a patient's viral isolate to a panel of antiretroviral drugs.[7] This is done by determining the concentration of a drug required to inhibit viral replication by 50% (IC50).

Workflow for Phenotypic Testing (Recombinant Assay):

  • Sample Collection and RNA Extraction: Same as for genotypic testing.[9]

  • RT-PCR and Cloning: The patient-derived reverse transcriptase gene is amplified and cloned into a standardized laboratory strain of HIV that is missing its own RT gene.[9]

  • Viral Culture: The resulting recombinant viruses are cultured in the presence of serial dilutions of various NRTIs.

  • Replication Measurement: The extent of viral replication at different drug concentrations is measured, often using a reporter gene assay (e.g., luciferase or beta-galactosidase).

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% is calculated and compared to the IC50 for a wild-type reference virus. The result is reported as a fold-change in susceptibility.

cluster_0 Phenotypic Resistance Testing Workflow Patient Plasma Patient Plasma Viral RNA Extraction Viral RNA Extraction Patient Plasma->Viral RNA Extraction RT Gene Amplification RT Gene Amplification Viral RNA Extraction->RT Gene Amplification Cloning into Vector Cloning into Vector RT Gene Amplification->Cloning into Vector Recombinant Virus Production Recombinant Virus Production Cloning into Vector->Recombinant Virus Production Cell Culture with NRTIs Cell Culture with NRTIs Recombinant Virus Production->Cell Culture with NRTIs Measure Viral Replication Measure Viral Replication Cell Culture with NRTIs->Measure Viral Replication Calculate Fold-Change in IC50 Calculate Fold-Change in IC50 Measure Viral Replication->Calculate Fold-Change in IC50

Figure 3. Phenotypic resistance testing workflow.

Conclusion

The landscape of HIV resistance to NRTIs is complex, with intricate patterns of cross-resistance and multiple underlying molecular mechanisms. A thorough understanding of how specific mutations affect susceptibility to carbovir and other NRTIs is essential for optimizing antiretroviral therapy and for the development of new, more robust inhibitors. The combination of genotypic and phenotypic testing provides a comprehensive picture of an individual's resistance profile, guiding clinicians in making informed treatment decisions to achieve durable virologic suppression.

References

Carbocyclic Nucleoside Analogs in HIV Therapy: A Comparative Review of Clinical Developments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of carbocyclic nucleoside analogs for the treatment of HIV, with a focus on compounds currently in clinical development. This review synthesizes clinical trial data, details experimental methodologies, and visualizes key pathways to offer a comprehensive overview of this important class of antiretroviral drugs.

Carbocyclic nucleoside analogs are a cornerstone of highly active antiretroviral therapy (HAART). These molecules are structurally similar to natural nucleosides but feature a carbocyclic ring in place of the furanose sugar moiety. This modification confers resistance to enzymatic degradation, enhancing their stability and bioavailability. This guide examines the latest advancements in this drug class, comparing the established carbocyclic nucleoside reverse transcriptase inhibitor (NRTI) Abacavir with the investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI) Islatravir.

Mechanism of Action: NRTIs vs. NRTTIs

Both traditional NRTIs and the newer NRTTIs target the HIV reverse transcriptase (RT) enzyme, which is crucial for converting the viral RNA genome into DNA for integration into the host cell's genome. However, their precise mechanisms of inhibition differ.

Abacavir , a guanosine analog, is intracellularly phosphorylated to its active triphosphate form, carbovir triphosphate. Carbovir triphosphate competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by HIV RT.[1][2] Upon incorporation, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis.[1]

Islatravir (MK-8591/EFdA) , a 4'-ethynyl-2-fluoro-2'-deoxyadenosine analog, also undergoes intracellular phosphorylation to its active triphosphate form.[3] However, it inhibits HIV RT through a dual mechanism. Firstly, it acts as a potent inhibitor of reverse transcriptase translocation, preventing the enzyme from moving along the RNA template after incorporating the analog.[3][4][5] Secondly, it functions as a delayed chain terminator.[3][5] This multi-faceted inhibition contributes to its high potency.

Reverse_Transcriptase_Inhibition cluster_0 NRTI Mechanism (e.g., Abacavir) cluster_1 NRTTI Mechanism (e.g., Islatravir) Abacavir Abacavir Carbovir_TP Carbovir Triphosphate Abacavir->Carbovir_TP Intracellular Phosphorylation HIV_RT_NRTI HIV Reverse Transcriptase Carbovir_TP->HIV_RT_NRTI Competitive Incorporation DNA_Chain_Termination DNA Chain Termination HIV_RT_NRTI->DNA_Chain_Termination Islatravir Islatravir Islatravir_TP Islatravir Triphosphate Islatravir->Islatravir_TP Intracellular Phosphorylation HIV_RT_NRTTI HIV Reverse Transcriptase Islatravir_TP->HIV_RT_NRTTI Incorporation Translocation_Inhibition Translocation Inhibition HIV_RT_NRTTI->Translocation_Inhibition Delayed_Chain_Termination Delayed Chain Termination HIV_RT_NRTTI->Delayed_Chain_Termination

Figure 1: Comparative Mechanism of Action of NRTIs and NRTTIs.

Clinical Development and Efficacy

The following tables summarize the available clinical trial data for Islatravir and Abacavir, focusing on their efficacy in reducing viral load and increasing CD4+ T-cell counts.

Table 1: Efficacy of Islatravir in Clinical Trials

Trial Name/IdentifierPhaseTreatment RegimenDurationKey Efficacy Outcomes
NCT042338793Doravirine/Islatravir (100/0.75 mg) vs. Bictegravir/Emtricitabine/Tenofovir alafenamide48 weeks88.9% of participants on Doravirine/Islatravir achieved HIV-1 RNA <50 copies/mL.[6] Mean CD4 count increase of +182 cells/µL.[6]
MK-8591A-0523Switch to Doravirine/Islatravir (100/0.25 mg) vs. continuing Bictegravir/Emtricitabine/Tenofovir alafenamide48 weeks91.5% of participants who switched to Doravirine/Islatravir maintained viral suppression (HIV-1 RNA <50 copies/mL).[7]
Dose-ranging study (unnamed)2Islatravir (0.25, 0.75, or 2.25 mg) + Doravirine (+/- Lamivudine)72 weeksCD4 counts increased from baseline in all arms: +80% (0.25 mg), +47% (0.75 mg), and +24% (2.25 mg).[8]

Table 2: Efficacy of Abacavir in Clinical Trials

Trial Name/IdentifierPhaseTreatment RegimenDurationKey Efficacy Outcomes
PRADAR (EUDRACT 2011-005973-21)3Abacavir/Lamivudine + Raltegravir vs. Abacavir/Lamivudine + Darunavir/r in patients with CD4 <200 cells/µL48 weeksVirologic success (VL<50 copies/mL) of 77.3% in the raltegravir arm and 66.7% in the darunavir/r arm.[9] Median CD4 count at 48 weeks was 297 cells/µL and 239 cells/µL, respectively.[9]
A5202N/AAbacavir/Lamivudine vs. Tenofovir/Emtricitabine192 weeksHigher rates of treatment failure in patients with baseline viral loads >100,000 copies/mL or CD4 counts <50 cells/mm³.[10]
NCT00001132N/AIntensification with Abacavir in patients on a stable antiretroviral regimen36 weeksNo significant difference in the proportion of subjects with plasma HIV-1 RNA levels below 50 copies/mL or in CD4 cell count increases compared to placebo.[11]

Safety and Tolerability

The safety profiles of these carbocyclic nucleoside analogs are a critical aspect of their clinical utility.

Table 3: Safety Profile of Islatravir in Clinical Trials

Trial Name/IdentifierKey Safety Findings
NCT04233879Treatment-related adverse events were similar to the comparator arm (28.9%).[6] Discontinuations due to adverse events were higher with doravirine/islatravir (8.7%) due to protocol-specified criteria for decreased CD4 and lymphocyte counts.[6]
MK-8591A-052Drug-related adverse events were similar between the Doravirine/Islatravir and comparator groups (10.2% vs. 9.4%).[7]
Dose-ranging study (unnamed)Dose-dependent decreases in total lymphocyte and CD4 counts were observed, particularly at higher doses.[8]

Table 4: Safety Profile of Abacavir in Clinical Trials

Trial Name/IdentifierKey Safety Findings
PRADAR (EUDRACT 2011-005973-21)No major differences in adverse events were reported between the two treatment arms.[9]
Systematic Review & Meta-analysisAbacavir hypersensitivity reaction was reported in multiple studies with an incidence ranging from 0.00% to 8.26%.[12]
NCT000011322% of subjects experienced abacavir hypersensitivity, and 6% experienced at least one serious cardiovascular event.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of anti-HIV compounds.

Antiviral Activity Assay (Single-Cycle Infectivity Assay)

This assay is used to determine the potency of an antiviral compound in inhibiting a single round of HIV-1 replication.

  • Cell Culture: U373-MAGICXCR4 cells are seeded in 48-well plates and incubated for 18 to 20 hours at 37°C in 5% CO₂.[13]

  • Compound Preparation: The test compound (e.g., a nucleoside analog) is serially diluted to various concentrations.

  • Dosing: The cell culture medium is aspirated, and the diluted compound is added to the wells. The plates are incubated for 1 hour to allow for intracellular conversion of the nucleoside analog to its active triphosphate form.[13]

  • Infection: A known titer of a single-cycle HIV-1 vector (e.g., expressing a reporter gene like GFP) is added to the wells.[14]

  • Incubation: The plates are incubated for 40 to 44 hours at 37°C in 5% CO₂.[13]

  • Readout: The level of reporter gene expression (e.g., GFP fluorescence) is measured, which is proportional to the level of viral infection. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces reporter gene expression by 50% compared to the no-drug control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity of a compound.[15][16]

  • Cell Seeding: Cells (e.g., peripheral blood mononuclear cells or a T-cell line) are seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and treated with various concentrations of the test compound.[15]

  • Incubation: The plate is incubated for a desired period (e.g., 24-72 hours) at 37°C in 5% CO₂.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.

Antiviral_Screening_Workflow Compound_Library Compound Library (e.g., Carbocyclic Nucleoside Analogs) Primary_Screening Primary Screening (e.g., Single-Cycle Infectivity Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with Antiviral Activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response and EC50 Determination Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Dose_Response->Cytotoxicity_Assay Selectivity_Index Selectivity Index Calculation (CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index Lead_Optimization Lead Optimization Selectivity_Index->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo efficacy and toxicology) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Figure 2: General workflow for the screening of anti-HIV compounds.

Conclusion

Carbocyclic nucleoside analogs remain a vital component of the antiretroviral arsenal. The established efficacy and safety profile of Abacavir provide a benchmark for the development of new agents. The investigational drug Islatravir, with its unique NRTTI mechanism of action, demonstrates high potency and a novel approach to inhibiting HIV replication. However, the observed dose-dependent effects on lymphocyte and CD4 counts highlight the ongoing importance of rigorous clinical evaluation to establish a safe and effective dosing regimen. Continued research and development in this area are essential for expanding treatment options and improving outcomes for individuals living with HIV.

References

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